molecular formula C5H3F3N2 B047934 2-(Trifluoromethyl)pyrimidine CAS No. 116470-67-8

2-(Trifluoromethyl)pyrimidine

Cat. No.: B047934
CAS No.: 116470-67-8
M. Wt: 148.09 g/mol
InChI Key: BQDJLAWUTBCDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyrimidine is a high-value nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate in advanced chemical research and development. Its core structure, which integrates a strong electron-withdrawing trifluoromethyl group with a pyrimidine ring, is strategically employed to enhance the physicochemical properties and biological activity of target molecules. Primary Research Applications & Value: Agrochemical Research: This compound is a key precursor in the design and synthesis of novel pesticides, including fungicides and insecticides. The trifluoromethylpyrimidine motif is known to improve properties such as metabolic stability, membrane permeability, and target affinity, contributing to the development of agents with higher efficacy and selectivity . Pharmaceutical Development: It is extensively used as a building block in medicinal chemistry for creating potential therapeutic agents. Research indicates that derivatives of this compound exhibit a broad spectrum of biological activities, including promising antifungal, anticancer, and antiviral effects, making it a valuable scaffold in drug discovery campaigns . Mechanistic Insight: The incorporation of the trifluoromethyl group significantly influences the molecule's electronic characteristics, lipophilicity, and metabolic stability. This often translates to improved bioactivity and optimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in lead compounds, thereby accelerating the hit-to-lead optimization process . Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDJLAWUTBCDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554190
Record name 2-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116470-67-8
Record name 2-(Trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116470-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine: Chemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-(Trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug development. This document summarizes its known physical and spectral characteristics, reactivity, and provides insights into its synthesis.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₃F₃N₂ and a molecular weight of 148.09 g/mol .[1] The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, rendering it electron-deficient and susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound and Related Derivatives

PropertyThis compound2-Chloro-4-(trifluoromethyl)pyrimidine2-Amino-4-(trifluoromethyl)pyrimidine
Molecular Formula C₅H₃F₃N₂C₅H₂ClF₃N₂C₅H₄F₃N₃
Molecular Weight ( g/mol ) 148.09[1]182.53163.10[2]
Physical Form Not specifiedLiquidPowder[2]
Melting Point (°C) Not availableNot applicable174-178[2]
Boiling Point (°C) Not available60 @ 10 mmHgNot available
Density (g/mL) Not available1.513 @ 25 °CNot available
Refractive Index Not available1.447 @ 20 °CNot available

Reactivity and Synthetic Applications

The electron-withdrawing nature of the trifluoromethyl group makes the pyrimidine ring in this compound and its derivatives highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature exploited in the synthesis of a wide array of functionalized pyrimidines for pharmaceutical and agrochemical applications.

For example, chloro-substituted trifluoromethylpyrimidines readily undergo displacement reactions with various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups onto the pyrimidine core. This versatility has led to the development of numerous derivatives with potential biological activities. Recent studies have explored 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential anticancer agents targeting Werner (WRN) helicase.[3][4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent this compound is not explicitly provided in the reviewed literature, the synthesis of its derivatives offers valuable insights into common synthetic strategies. A general and widely applicable method for the construction of the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative.

A patented method for a related compound, 2-(trifluoromethyl)pyrimidin-5-ol, provides a representative multi-step synthesis.[5] This process illustrates a common approach to constructing the functionalized pyrimidine ring system.

Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol (Illustrative Protocol) [5]

This synthesis proceeds through the formation of a tetrahydropyrimidine intermediate, followed by subsequent chemical modifications.

  • Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. 1,3-Diamino-2-hydroxypropane and ethyl trifluoroacetate are heated in a reaction vessel equipped with a water separator. The reaction mixture is heated to 160-180 °C for 4-6 hours. After cooling, a pulping solvent such as petroleum ether is added to precipitate the solid intermediate, which is then collected by filtration and dried.

  • Step 2: Tosylation of the Intermediate. The intermediate from Step 1 is reacted with p-toluenesulfonyl chloride at 0 °C. Following the reaction, water is added, and the product is extracted and the solvent removed to yield the tosylated intermediate.

  • Step 3: Aromatization to 2-(Trifluoromethyl)pyrimidin-5-ol. The tosylated intermediate is dissolved in a suitable solvent, and a base is added to facilitate the elimination reaction at room temperature, leading to the formation of the aromatic 2-(trifluoromethyl)pyrimidin-5-ol.

SynthesisWorkflow Reactants 1,3-Diamino-2-hydroxypropane + Ethyl Trifluoroacetate Intermediate1 2-(Trifluoromethyl)-1,4,5,6- tetrahydropyrimidin-5-ol Reactants->Intermediate1 Heat (160-180°C) Intermediate2 Tosylated Intermediate Intermediate1->Intermediate2 Tosylation (0°C) Tosylation p-Toluenesulfonyl Chloride Tosylation->Intermediate2 Product 2-(Trifluoromethyl)pyrimidin-5-ol Intermediate2->Product Elimination (RT) Base Base Base->Product

Caption: Synthetic workflow for 2-(Trifluoromethyl)pyrimidin-5-ol.

Spectral Data

Detailed spectral data for the parent this compound is not extensively reported. However, analysis of the NMR spectra of its derivatives provides expected chemical shift ranges and coupling patterns.

  • ¹H NMR: The protons on the pyrimidine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: A single resonance is expected for the trifluoromethyl group, typically appearing as a singlet in the absence of other fluorine atoms. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

The infrared (IR) spectrum would be expected to show characteristic absorptions for C-H, C=C, and C=N stretching vibrations within the aromatic pyrimidine ring, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. Mass spectrometry (MS) would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrimidine ring and the loss of fluorine atoms or the CF₃ group.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on GHS classifications for related compounds, these chemicals may cause skin and eye irritation.[1] For detailed safety information, consult the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. Its unique electronic properties, conferred by the trifluoromethyl group, make it a reactive and adaptable scaffold for the synthesis of a wide range of functionalized heterocyclic compounds. Further research into the specific properties and synthetic methodologies for the parent compound and its derivatives will continue to expand its applications in creating novel and impactful molecules.

References

2-(Trifluoromethyl)pyrimidine synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 2-(Trifluoromethyl)pyrimidine

For researchers, scientists, and drug development professionals, the synthesis of this compound is a critical process for accessing a key building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group often imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the primary synthetic pathways to this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main strategies: construction of the pyrimidine ring with a pre-installed trifluoromethyl group, and the direct trifluoromethylation of a pre-existing pyrimidine ring. The former is generally more common and regioselective.

Pathway 1: Cyclocondensation of Trifluoroacetamidine with 1,3-Dicarbonyl Compounds

A classical and straightforward approach involves the condensation of trifluoroacetamidine with a 1,3-dicarbonyl compound. This method allows for the formation of substituted 2-(trifluoromethyl)pyrimidines.

G A Trifluoroacetamidine D Cyclocondensation A->D B 1,3-Diketone (e.g., 2,4-Pentanedione) B->D C Sodium Ethoxide (Base) C->D Catalyst E 2-(Trifluoromethyl)-4,6-dimethylpyrimidine D->E

Diagram 1: Cyclocondensation with Trifluoroacetamidine.
Pathway 2: Synthesis from Urea and Trifluoroacetyl Derivatives

This pathway involves the initial formation of a hydroxy-trifluoromethyl-pyrimidine intermediate from urea and a trifluoroacetyl derivative, followed by chlorination to yield a versatile chloro-substituted pyrimidine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Urea D Reflux A->D B Trifluoroacetyl Derivative (e.g., Ethyl Trifluoroacetoacetate) B->D C Base (e.g., NaOEt) C->D Catalyst E 2-Hydroxy-6-(trifluoromethyl)pyrimidine D->E F 2-Hydroxy-6-(trifluoromethyl)pyrimidine H Heating (80-150 °C) F->H G POCl₃, Acetonitrile G->H I 2-Chloro-6-(trifluoromethyl)pyrimidine H->I

Diagram 2: Synthesis via a Hydroxy Intermediate.
Pathway 3: Multi-step Synthesis of this compound-5-ol

This pathway provides a route to a hydroxylated derivative of the target molecule, starting from acyclic precursors.

G A 1,3-Diamino-2-hydroxypropane C Heating (160-180 °C) A->C B Ethyl Trifluoroacetate B->C D 2-(Trifluoromethyl)-1,4,5,6- tetrahydropyrimidin-5-ol C->D F Tosylation D->F E p-Toluenesulfonyl Chloride, Triethylamine E->F G 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6- tetrahydropyrimidine-5-oxy-p-toluenesulfonate F->G I Elimination/Aromatization G->I H Sodium Hydroxide, DMSO H->I J This compound-5-ol I->J

Diagram 3: Multi-step Synthesis of a Hydroxylated Derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic pathways.

Table 1: Cyclocondensation of Trifluoroacetamidine with 1,3-Diketones [1]

1,3-DiketoneProductReaction TimeTemperatureYield (%)
2,4-Pentanedione2-(Trifluoromethyl)-4,6-dimethylpyrimidineNot SpecifiedNot Specified10-34
Phenylbutanedione-1,32-(Trifluoromethyl)-4-methyl-6-phenylpyrimidineNot SpecifiedNot Specified10-34

Table 2: Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine [2]

StepStarting MaterialsReagentsTemperature (°C)Reaction Time (h)Yield (%)
1. CyclizationUrea, Ethyl 4,4,4-trifluorocrotonateNaOEt, Toluene/EthanolRefluxNot Specified~90
2. Chlorination2-Hydroxy-6-(trifluoromethyl)pyrimidinePOCl₃, Acetonitrile, Diisopropylethylamine80-1005~91

Table 3: Multi-step Synthesis of this compound-5-ol [3]

StepStarting MaterialsReagentsTemperature (°C)Reaction Time (h)Yield (%)
1. Cyclization1,3-Diamino-2-hydroxypropane, Ethyl TrifluoroacetateNone (neat)160-1705-650-60
2. TosylationIntermediate from Step 1p-Toluenesulfonyl chloride, Triethylamine0380
3. EliminationIntermediate from Step 2Sodium Hydroxide, DMSORoom Temp - 40>48Not specified

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)-4,6-dimethylpyrimidine[1]
  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1 equivalent) in absolute ethanol under a nitrogen atmosphere.

  • Reaction with Trifluoroacetamidine: To the sodium ethoxide solution, add trifluoroacetamidine hydrochloride (1 equivalent) and stir for 15 minutes.

  • Addition of Diketone: Add 2,4-pentanedione (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 2-(trifluoromethyl)-4,6-dimethylpyrimidine.

Protocol 2: Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine[2]

Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyrimidine

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in a mixture of toluene and ethanol.

  • Addition of Reagents: Add urea (1 equivalent) followed by the dropwise addition of ethyl 4,4,4-trifluorocrotonate (1 equivalent).

  • Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with 10% hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from petroleum ether to yield 2-hydroxy-6-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine

  • Reaction Setup: To a solution of 2-hydroxy-6-(trifluoromethyl)pyrimidine (1 equivalent) in acetonitrile, add phosphorus oxychloride (POCl₃, 5 equivalents) at room temperature with stirring.

  • Heating and Catalyst Addition: Heat the mixture to 80-100 °C. After 30 minutes, add diisopropylethylamine (catalytic amount) dropwise.

  • Reaction: Continue heating at 80-100 °C for 5 hours.

  • Solvent Removal: Remove acetonitrile and excess POCl₃ by distillation under reduced pressure.

  • Work-up: Cool the residue in an ice bath and add water. Basify the mixture to a pH of approximately 9 with a 50% NaOH solution.

  • Extraction and Purification: Extract the product with dichloromethane. Dry the combined organic layers and concentrate under reduced pressure to obtain 2-chloro-6-(trifluoromethyl)pyrimidine.

Protocol 3: Synthesis of this compound-5-ol[3]

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol

  • Reaction Setup: In a reaction vessel equipped with a water separator, combine 1,3-diamino-2-hydroxypropane (9.0g, 0.1 mol) and ethyl trifluoroacetate (14.2g, 0.1 mol).

  • Reaction: Heat the mixture to 170 °C for 5 hours.

  • Work-up: Cool the reaction to room temperature. Add petroleum ether (20 ml) and stir to induce precipitation.

  • Isolation: Filter the solid, wash with petroleum ether, and dry to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (yield: 60%).

Step 2: Synthesis of 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-oxy-p-toluenesulfonate

  • Reaction Setup: Dissolve the product from Step 1 (10g, 0.059 mol) in dichloromethane (100 ml) and add triethylamine (18g, 0.178 mol). Cool the mixture to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (24.8g, 0.13 mol) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 3 hours.

  • Work-up: Add water (100 ml) and separate the layers. Extract the aqueous phase with dichloromethane (50 ml). Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by slurrying in petroleum ether (70 ml), followed by filtration and drying to yield the tosylated product (yield: 80%).

Step 3: Synthesis of this compound-5-ol

  • Reaction Setup: Dissolve the tosylated product (24g, 0.05 mol) in dimethyl sulfoxide (200 ml).

  • Addition of Base: Add sodium hydroxide (4.4g, 0.11 mol).

  • Reaction: Stir the mixture at room temperature for over 48 hours in an open flask.

  • Work-up: Add water (300 ml) and ethyl acetate (300 ml). Separate the layers and extract the aqueous phase twice with ethyl acetate (200 ml each).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound-5-ol. Further purification may be achieved by column chromatography.

References

Spectroscopic Profile of 2-(Trifluoromethyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trifluoromethyl)pyrimidine, a key heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. It is important to note that the data for the parent compound are estimated based on the experimental values of its substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Estimated)~8.9 - 9.1d~2.4H-4, H-6
~7.4 - 7.6t~4.8H-5
5-chloro-2-(trifluoromethyl)pyrimidine[1]8.96s-H-4, H-6
4-methoxy-2-(trifluoromethyl)pyrimidine[1]8.52d4.0H-6
6.86d4.0H-5
4.04s--OCH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Estimated)~158 - 160q~36C-2
~157 - 159s-C-4, C-6
~122 - 124s-C-5
~118 - 120q~275CF₃
5-chloro-2-(trifluoromethyl)pyrimidine[1]156.7s-C-4, C-6
154.6q37C-2
134.1s-C-5
119.4q274CF₃
4-methoxy-2-(trifluoromethyl)pyrimidine[1]170.4s-C-4
157.5s-C-6
156.5q37C-2
119.4q274CF₃
110.7s-C-5
54.6s--OCH₃

Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (Estimated)~ -70 to -72
5-chloro-2-(trifluoromethyl)pyrimidine[1]-70.04
4-methoxy-2-(trifluoromethyl)pyrimidine[1]-71.09
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~1600-1550StrongC=N stretch
~1500-1400StrongC=C stretch (aromatic)
~1350-1100StrongC-F stretch
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

m/zIon
148[M]⁺
129[M-F]⁺
102[M-HF₂]⁺
79[M-CF₃]⁺

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent (NMR) or Appropriate Matrix Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, etc.) Process->Interpret Structure Structure Elucidation Interpret->Structure

A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the purified this compound derivative and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) are used to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum on a 376 MHz spectrometer. A proton-decoupled pulse sequence is typically used. A 30° pulse width, a relaxation delay of 1 second, and 32 scans are generally sufficient.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat sample, a small drop of the liquid or a thin film of the solid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A typical acquisition consists of 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

  • Mass Analysis: The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer, scanning a mass range of m/z 50-500.

References

The Trifluoromethyl Group on the Pyrimidine Ring: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a pyrimidine ring is a cornerstone strategy in medicinal chemistry and agrochemistry. This powerful electron-withdrawing moiety dramatically alters the electronic properties of the pyrimidine core, profoundly influencing its reactivity and biological activity. This guide provides a comprehensive analysis of the reactivity of the trifluoromethyl group on the pyrimidine ring, focusing on nucleophilic and electrophilic substitution, and cross-coupling reactions. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing trifluoromethyl group. This heightened electrophilicity makes trifluoromethyl-substituted pyrimidines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step. The trifluoromethyl group, along with the ring nitrogens, effectively stabilizes the negative charge of this intermediate, thereby facilitating the reaction.

The regioselectivity of nucleophilic attack is primarily governed by the positions of the ring nitrogens and the trifluoromethyl group. Nucleophilic attack is favored at positions ortho or para to the activating groups. For instance, in 2-chloro-4-(trifluoromethyl)pyrimidine, the C-2 position is activated by both the adjacent nitrogen and the CF3 group at C-4, while the C-4 position is activated by the adjacent nitrogen. The outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution on Trifluoromethylpyrimidines

EntrySubstrateNucleophileProductYield (%)Reference
12,4-dichloro-5-(trifluoromethyl)pyrimidineAniline2-Anilino-4-chloro-5-(trifluoromethyl)pyrimidine85[1]
22,4-dichloro-5-(trifluoromethyl)pyrimidineMorpholine2-Chloro-4-morpholino-5-(trifluoromethyl)pyrimidine92[1]
34-Chloro-2-(trifluoromethyl)pyrimidineSodium methoxide4-Methoxy-2-(trifluoromethyl)pyrimidine78[2]
44-Chloro-6-(trifluoromethyl)pyrimidine4-Aminophenol4-(4-Aminophenoxy)-6-(trifluoromethyl)pyrimidine70.6[3]
Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-6-(trifluoromethyl)pyrimidine[3]

To a solution of 4-aminophenol (20 mmol) in acetone (50 ml) under an ice bath, cesium carbonate (Cs2CO3, 30 mmol) and a catalytic amount of potassium iodide (KI, 0.2 mmol) were added. A solution of 4-chloro-6-(trifluoromethyl)pyrimidine (20 mmol) in acetone (10 ml) was then added dropwise. The reaction mixture was stirred at 25°C for 7-8 hours. The reaction progress was monitored by TLC. Upon completion, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the trifluoromethylpyrimidine core is exceedingly challenging and rarely observed. The pyrimidine ring itself is electron-deficient and thus deactivated towards electrophilic attack. The potent electron-withdrawing nature of the trifluoromethyl group further deactivates the ring, making it highly resistant to reactions with electrophiles.

Computational studies and empirical evidence from related electron-deficient heterocycles suggest that any potential electrophilic attack would require harsh reaction conditions and would likely be unselective. From a frontier molecular orbital perspective, the highest occupied molecular orbital (HOMO) of trifluoromethylpyrimidine is lowered in energy, reducing its nucleophilicity and thus its reactivity towards electrophiles. For practical synthetic purposes, direct electrophilic substitution is not a viable strategy for the functionalization of this ring system.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation on the trifluoromethylpyrimidine scaffold. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly well-represented in the literature for the functionalization of these systems. The trifluoromethyl group's influence on these reactions is primarily electronic, affecting the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for the arylation and vinylation of trifluoromethylpyrimidines. The presence of the trifluoromethyl group can enhance the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond.

Table 2: Suzuki-Miyaura Coupling of Trifluoromethylpyrimidines

EntrySubstrateBoronic Acid/EsterCatalyst/LigandBaseProductYield (%)Reference
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK2CO33-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one85[4][5][6]
24-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole4-Methoxyphenylboronic acidPdCl2(PPh3)2Na2CO34-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole>73[2]
34-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole3,4-Dimethoxyphenylboronic acidPdCl2(PPh3)2Na2CO34-(3,4-Dimethoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole44[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[2]

A solution of the chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equiv) in a mixture of 1,4-dioxane/H2O (4/1) was degassed with argon. Sodium carbonate (3.0 equiv), the corresponding arylboronic acid (1.3 equiv), and PdCl2(PPh3)2 (0.1 equiv) were then added. The reaction mixture was heated to 90°C in a sealed tube for 1 hour. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. This reaction is crucial for the synthesis of many biologically active molecules. The electron-deficient nature of the trifluoromethylpyrimidine ring makes it a suitable substrate for this transformation.

Table 3: Buchwald-Hartwig Amination of Trifluoromethyl-Substituted Aryl Halides

EntrySubstrateAmineCatalyst/LigandBaseProductYield (%)Reference
11,4-Dibromo-2,5-bis(trifluoromethyl)benzeneCarbazolePd2(dba)3 / XPhosNaOtBu1,4-Dicarbazolyl-2,5-bis(trifluoromethyl)benzene70[7]
21-Chloro-4-(trifluoromethyl)benzene2-AminopyridinePd(OAc)2 / MorDalPhosK3PO4N-(4-(Trifluoromethyl)phenyl)pyridin-2-amine83
32,4,6-TrichloropyrimidinePhenylureaPd(OAc)2 / BINAPCs2CO32,4-Dichloro-6-(phenylureido)pyrimidineNot specified[8]

Biological Significance and Signaling Pathways

Trifluoromethylpyrimidine derivatives are prominent in drug discovery due to their wide range of biological activities, including anticancer, antifungal, and antiviral properties.[9]

Anticancer Activity: EGFR Inhibition

A significant number of trifluoromethylpyrimidine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Trifluoromethylpyrimidines can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response cluster_inhibition EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_active Active EGFR (Dimerized & Phosphorylated) EGFR->EGFR_active Activates RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Inhibitor Trifluoromethyl- pyrimidine Derivative Inhibitor->EGFR_active Inhibits

EGFR Signaling Pathway Inhibition
Antifungal Activity: Ergosterol Biosynthesis Inhibition

The antifungal activity of some pyrimidine derivatives has been linked to the disruption of the fungal cell membrane, primarily through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. The biosynthesis of ergosterol is a multi-step pathway, and one of the key enzymes is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.

Ergosterol_Pathway cluster_inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Antifungal Pyrimidine Derivative Enzyme Lanosterol 14α-demethylase Inhibitor->Enzyme Inhibits demethylation demethylation

References

The Trifluoromethyl Group's Profound Electronic Influence on the Pyrimidine Core: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic effects of the trifluoromethyl (CF3) group on the pyrimidine core, a crucial area of study for researchers, scientists, and drug development professionals. The incorporation of the CF3 group is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of heterocyclic compounds. This document delves into the synthesis, spectroscopic characterization, and biological implications of trifluoromethylated pyrimidines, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Power of Trifluoromethylation

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including several approved drugs.[1] The introduction of a trifluoromethyl (CF3) group onto this heterocyclic core imparts significant changes to its electronic properties, which in turn influence its reactivity, metabolic stability, and interaction with biological targets. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which profoundly impacts the electron density distribution within the pyrimidine ring.[2][3] This guide will explore these effects in detail.

Synthesis of Trifluoromethylated Pyrimidines

The synthesis of pyrimidines bearing a trifluoromethyl group can be achieved through various strategies, primarily involving the cyclocondensation of a CF3-containing building block or the direct trifluoromethylation of a pre-existing pyrimidine ring.

General Synthetic Workflow

A common approach to synthesizing novel trifluoromethylpyrimidine derivatives begins with commercially available starting materials and proceeds through key transformations such as ring closure, chlorination, and nucleophilic substitution.

G start Ethyl Trifluoroacetoacetate ring_closure Ring Closure Reaction (e.g., with urea) start->ring_closure chlorination Chlorination (e.g., with POCl3) ring_closure->chlorination substitution Substitution Reactions (Nucleophilic substitution) chlorination->substitution end Final Trifluoromethylpyrimidine Derivatives substitution->end Introduction of various moieties

General synthetic workflow for trifluoromethylpyrimidine derivatives.
Experimental Protocols

Protocol 2.2.1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-ol

This protocol describes the synthesis of a 2-CF3 substituted pyrimidine.[1]

  • Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

    • To a reaction vessel equipped with a water knockout vessel, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).

    • Heat the mixture to 160°C and maintain the reaction for 6 hours.

    • Cool the reaction to room temperature and add petroleum ether (20 ml).

    • Collect the resulting solid by filtration and dry to yield 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

  • Step 2: Synthesis of 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-oxy-p-toluenesulfonate.

    • Dissolve the intermediate from Step 1 in an organic solvent and add triethylamine.

    • Cool the mixture to -5 to 0°C in an ice bath.

    • Add p-toluenesulfonyl chloride in portions and allow the reaction to proceed.

  • Step 3: Synthesis of this compound-5-ol.

    • Dissolve the intermediate from Step 2 and add a base.

    • Stir the reaction at room temperature to yield the final product.

Protocol 2.2.2: Synthesis of 5-Trifluoromethylpyrimidine Derivatives via a One-Pot Three-Component Reaction

This method provides an efficient route to 5-trifluoromethylpyrimidines.[4]

  • Prepare a mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (5 mL).

  • Stir the mixture at 80°C for 12 hours under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired 5-trifluoromethyl pyrimidine derivative.

Quantitative Analysis of Electronic Effects

The strong electron-withdrawing nature of the CF3 group significantly alters the electronic landscape of the pyrimidine ring. This can be quantified using various physicochemical parameters.

Hammett and Taft Parameters
ParameterValueInterpretation
σm 0.43Strong electron-withdrawing effect from the meta position.
σp 0.54Strong electron-withdrawing effect from the para position.
σp+ 0.612Very strong electron-withdrawing effect in reactions involving a positive charge buildup.[7]

Note: Values are for the CF3 group on a benzene ring and serve as an approximation for the pyrimidine system.

pKa Values

The electron-withdrawing CF3 group is expected to decrease the basicity (lower the pKa) of the pyrimidine ring's nitrogen atoms. The magnitude of this effect will depend on the position of the CF3 group relative to the nitrogen atoms. While comprehensive experimental data for simple trifluoromethylpyrimidines is scarce, a predicted pKa value for 4-methoxy-2-(trifluoromethyl)pyrimidine is -0.37.[8] This is significantly lower than the pKa of unsubstituted pyrimidine (pKa ≈ 1.3), illustrating the potent acidifying effect of the CF3 group.

Experimental Protocol for pKa Determination by Potentiometric Titration [9][10]

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).

    • Prepare a ~1 mM solution of the trifluoromethylpyrimidine derivative.

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions for titration.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Titration:

    • Acidify 20 mL of the sample solution with 0.1 M HCl to a pH of 1.8-2.0.

    • Titrate the solution by adding small increments of 0.1 M NaOH until the pH reaches 12.0-12.5.

    • Record the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point.

    • Perform the titration in triplicate to ensure accuracy.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of trifluoromethylated pyrimidines.

TechniqueKey Observations for CF3-Pyrimidines
¹H NMR Protons on the pyrimidine ring will typically show downfield shifts due to the electron-withdrawing effect of the CF3 group.
¹³C NMR The carbon atom attached to the CF3 group will appear as a quartet due to ¹JCF coupling (typically 250-280 Hz). Carbons at the ortho and meta positions will also show smaller quartet splittings due to ²JCF and ³JCF couplings, respectively.[11][12][13][14]
¹⁹F NMR A single peak (singlet or more complex pattern depending on other ring substituents) is typically observed in the range of -60 to -80 ppm (relative to CFCl₃).[15][16][17]
IR Spectroscopy Characteristic C-F stretching vibrations are observed in the fingerprint region, typically between 1100 and 1350 cm⁻¹.[8][18][19][20][21]
Mass Spectrometry Provides the molecular weight and fragmentation pattern, confirming the presence of the CF3 group. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[22][23][24]
UV-Vis Spectroscopy The absorption maxima (λmax) can be influenced by the position of the CF3 group and other substituents, reflecting changes in the electronic transitions of the pyrimidine core.[3][25][26][27][28]
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and intermolecular interactions.[29][30][31][32]

Impact on Biological Activity and Drug Development

The electronic modifications induced by the CF3 group have profound consequences for the biological activity of pyrimidine derivatives.

Enhanced Lipophilicity and Metabolic Stability

The CF3 group significantly increases the lipophilicity of the pyrimidine core, which can improve its ability to cross cell membranes and enhance bioavailability.[3] Furthermore, the strong C-F bonds are resistant to metabolic cleavage, often leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.

Modulation of Target Binding

The electron-withdrawing nature of the CF3 group can alter the hydrogen bonding capabilities and dipole moment of the pyrimidine ring, leading to modified interactions with the target protein's active site. This can result in enhanced binding affinity and selectivity.

Case Study: Inhibition of FLT3 and CHK1 Kinases in Cancer

5-Trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in acute myeloid leukemia (AML).[5][33] The CF3 group plays a crucial role in the binding of these inhibitors to the kinase active site.

G cluster_0 FLT3 Signaling Pathway cluster_1 CHK1 Signaling Pathway FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 FLT3 Ligand STAT5 STAT5 pFLT3->STAT5 AKT AKT pFLT3->AKT ERK ERK pFLT3->ERK pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 pCHK1 p-CHK1 (S296) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest Inhibitor 5-CF3-Pyrimidine Inhibitor Inhibitor->pFLT3 Inhibits phosphorylation Inhibitor->pCHK1 Inhibits phosphorylation

Inhibition of FLT3 and CHK1 signaling pathways by a 5-CF3-pyrimidine derivative.

Conclusion

The trifluoromethyl group exerts a powerful and multifaceted electronic influence on the pyrimidine core. Its strong electron-withdrawing nature fundamentally alters the reactivity, pKa, and spectroscopic properties of the resulting derivatives. These electronic modifications translate into significant advantages in drug development, including enhanced metabolic stability, increased lipophilicity, and modulated target binding affinity. A thorough understanding of these electronic effects, supported by robust synthetic protocols and detailed characterization, is paramount for the rational design of novel and effective pyrimidine-based therapeutic agents. This guide provides a foundational resource for researchers and scientists working to harness the unique properties of the trifluoromethyl group in medicinal chemistry.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for a key building block: 2-(trifluoromethyl)pyrimidine. We will delve into the seminal early syntheses and explore contemporary methods, providing detailed experimental protocols and quantitative data. Furthermore, this guide will touch upon the vast applications of this scaffold, particularly in the development of kinase inhibitors and advanced agrochemicals, and will feature graphical representations of key synthetic and biological pathways to facilitate understanding.

Discovery and Historical Context

The exploration of fluorinated pyrimidines began in the mid-20th century, driven by the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and binding affinity. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported as early as 1898.[1] However, the specific introduction of a trifluoromethyl group into the pyrimidine ring, particularly at the 2-position, appears to have its roots in the late 1950s and early 1960s.

Pioneering work in this era focused on the synthesis of various trifluoromethyl-substituted pyrimidines and purines. A notable early method involved the cyclocondensation of trifluoroacetamidine with β-dicarbonyl compounds. A 1961 report detailed the synthesis of 2-trifluoromethyl-4,6-disubstituted pyrimidines via this pathway. This foundational chemistry laid the groundwork for the development of a vast array of more complex derivatives in the subsequent decades. The early interest in these compounds was largely driven by their potential as antimetabolites and their utility as intermediates for more complex heterocyclic systems.

Synthetic Methodologies

The synthesis of the this compound core has evolved from classical condensation reactions to more sophisticated modern techniques. This section details both the historical and contemporary approaches.

Historical Synthesis: Cyclocondensation of Trifluoroacetamidine

The classical and most direct route to the this compound scaffold is the condensation of trifluoroacetamidine with a 1,3-dicarbonyl compound (a β-diketone). This reaction forms the pyrimidine ring in a single step.

Experimental Protocol: General Procedure for the Synthesis of 2-Trifluoromethyl-4,6-disubstituted Pyrimidines (Historical Method)

  • Step 1: Preparation of Trifluoroacetamidine. Trifluoroacetamidine can be prepared from trifluoroacetonitrile via the Pinner reaction. Gaseous hydrogen chloride is bubbled through a solution of trifluoroacetonitrile in an anhydrous alcohol (e.g., ethanol) to form the corresponding imidate hydrochloride. Subsequent treatment of the imidate with anhydrous ammonia affords trifluoroacetamidine.

  • Step 2: Cyclocondensation. To a solution of sodium ethoxide in absolute ethanol, the β-diketone (e.g., 2,4-pentanedione) is added, followed by the addition of trifluoroacetamidine hydrochloride. The reaction mixture is then heated at reflux for several hours.

  • Step 3: Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or chloroform). The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by distillation or recrystallization to yield the this compound derivative.

Logical Workflow for the Historical Synthesis of this compound Derivatives

G cluster_precursor Precursor Synthesis cluster_cyclocondensation Cyclocondensation cluster_purification Purification Trifluoroacetonitrile Trifluoroacetonitrile HCl_Ethanol HCl, Ethanol Trifluoroacetonitrile->HCl_Ethanol Imidate Trifluoroacetimidate HCl_Ethanol->Imidate Ammonia Ammonia Imidate->Ammonia Trifluoroacetamidine Trifluoroacetamidine Ammonia->Trifluoroacetamidine Reaction_Mixture Reaction Mixture Trifluoroacetamidine->Reaction_Mixture Beta_Diketone β-Diketone (e.g., 2,4-Pentanedione) Sodium_Ethoxide Sodium Ethoxide Beta_Diketone->Sodium_Ethoxide Sodium_Ethoxide->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Crude_Product Crude this compound Derivative Reflux->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Drying Drying & Concentration Workup->Drying Purification Distillation or Recrystallization Drying->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: Historical synthesis of 2-(trifluoromethyl)pyrimidines.

Modern Synthetic Approaches

Contemporary organic synthesis offers a variety of methods for the preparation of this compound derivatives, often with improved yields and substrate scope. These methods frequently involve multi-step sequences to introduce diverse functionalities.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol

This protocol is adapted from a patented synthetic method.[2]

  • Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. In a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol). Heat the mixture to 160°C and maintain the reaction for 6 hours. After cooling to room temperature, add petroleum ether (20 ml) to precipitate the product. Filter the solid and dry to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

  • Step 2: Synthesis of 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl p-toluenesulfonate. Dissolve the product from Step 1 (10 g, 0.059 mol) in dichloromethane (100 ml) and add triethylamine (18 g, 0.178 mol). Cool the mixture to 0°C in an ice bath. Add p-toluenesulfonyl chloride (24.8 g, 0.13 mol) portion-wise, maintaining the temperature below 5°C. Stir the reaction at 0°C for 3 hours after the addition is complete. Add water (100 ml) and separate the layers. Extract the aqueous phase with dichloromethane (50 ml). Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by slurrying in petroleum ether.

  • Step 3: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol. Dissolve the product from Step 2 (22.8 g, 0.049 mol) in dimethyl sulfoxide (200 ml). Add sodium hydroxide (4.2 g, 0.105 mol) and stir the reaction at 40°C for at least 48 hours. After completion, add water (300 ml) and ethyl acetate (300 ml). Separate the layers and extract the aqueous phase twice with ethyl acetate (200 ml each). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(trifluoromethyl)pyrimidin-5-ol. Further purification can be achieved by recrystallization.

Experimental Workflow for a Modern Synthesis of a this compound Derivative

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Elimination & Aromatization Diaminohydroxypropane 1,3-Diamino-2-hydroxypropane Reaction1 Heat (160°C, 6h) Diaminohydroxypropane->Reaction1 Ethyl_Trifluoroacetate Ethyl Trifluoroacetate Ethyl_Trifluoroacetate->Reaction1 Intermediate1 2-(Trifluoromethyl)-1,4,5,6- tetrahydropyrimidin-5-ol Reaction1->Intermediate1 Reaction2 DCM, Et3N, 0°C Intermediate1->Reaction2 TsCl p-Toluenesulfonyl Chloride TsCl->Reaction2 Intermediate2 Bis-tosylated Intermediate Reaction2->Intermediate2 Reaction3 DMSO, 40°C, 48h Intermediate2->Reaction3 NaOH NaOH NaOH->Reaction3 Final_Product 2-(Trifluoromethyl)pyrimidin-5-ol Reaction3->Final_Product

Caption: Modern synthesis of 2-(trifluoromethyl)pyrimidin-5-ol.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound derivatives from various sources.

Table 1: Synthesis of 2-(Trifluoromethyl)-4,6-dimethylpyrimidine (Historical Method)

Reactant 1Reactant 2BaseSolventYield (%)Melting Point (°C)
Trifluoroacetamidine2,4-PentanedioneSodium EthoxideEthanol10-3438.4

Data is based on a 1961 report; yields were noted to be influenced by the instability of trifluoroacetamidine.

Table 2: Modern Synthesis of this compound Derivatives

ProductStarting MaterialsKey ReagentsSolventYield (%)
2-(Trifluoromethyl)pyrimidin-5-ol1,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetatep-TsCl, NaOHDCM, DMSO~70 (overall)[2]
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidineEthyl trifluoroacetate, GuanidineNaOEtEthanolNot specified
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide2-Methyl-4,6-dichloro-pyrimidine3-Aminophenol, 5-Bromo-2-fluorobenzoyl chlorideAcetone, DCM~40-60 (final step)[3]

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a privileged structure in both medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances biological activity by increasing lipophilicity, improving metabolic stability, and modulating electronic properties.

Medicinal Chemistry: Kinase Inhibitors

A significant application of this compound derivatives is in the development of kinase inhibitors for the treatment of cancer.[4][5] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a key target in various cancers. Derivatives of 2-aminopyrimidine containing a trifluoromethyl group have been designed as potent EGFR inhibitors.[4]

  • Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors: PYK2 is implicated in cancer cell migration and invasion. Trifluoromethylpyrimidine-based compounds have been developed as selective PYK2 inhibitors.[4][6]

EGFR Signaling Pathway and Inhibition by this compound Derivatives

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, and Growth Signaling_Cascade->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Agrochemicals

In the agricultural sector, this compound derivatives are vital components of modern herbicides and fungicides.[7][8] The trifluoromethyl group enhances the efficacy and stability of these agrochemicals.

  • Herbicides: These compounds can be tailored to selectively target metabolic pathways in weeds, ensuring effective control without harming crops.[7]

  • Fungicides: Derivatives have shown significant activity against a range of plant pathogens by inhibiting essential fungal enzymes or disrupting cell wall synthesis.[3][8]

Conclusion

The discovery and development of this compound represent a significant advancement in heterocyclic chemistry. From its early synthesis via classical condensation reactions to the diverse and sophisticated methods available today, this scaffold has proven to be remarkably versatile. Its widespread application in the design of life-saving kinase inhibitors and effective agrochemicals underscores the profound impact of strategic fluorination in molecular design. The continued exploration of new synthetic routes and novel applications of this compound derivatives promises to yield further innovations in medicine and agriculture.

References

An In-depth Technical Guide on the Physical and Chemical Stability of 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and materials science, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as high metabolic stability and increased lipophilicity.[1] Understanding the inherent physical and chemical stability of this compound is critical for its effective use in synthesis, formulation, and for ensuring the shelf-life and safety of resulting products. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its anticipated behavior under various stress conditions, including hydrolysis, oxidation, heat, and light. While specific quantitative stability data for the parent compound is not extensively available in public literature, this guide outlines the standard experimental protocols for forced degradation studies, based on established methodologies for analogous fluorinated pyrimidines.[2][3] These protocols are designed to enable researchers to generate robust stability data. Furthermore, this document presents the expected stability characteristics and potential degradation pathways, inferred from the fundamental chemical principles of the pyrimidine ring and the strong electron-withdrawing nature of the trifluoromethyl substituent.

Introduction to the Stability of this compound

The stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that influences its development, manufacturing, and storage.[4] The pyrimidine core is a prevalent motif in numerous biologically active molecules, including nucleic acids.[5] The introduction of a trifluoromethyl (CF3) group can significantly alter the electronic properties and metabolic stability of the parent heterocycle.[1] The CF3 group is a strong electron-withdrawing group, which can influence the reactivity and degradation susceptibility of the pyrimidine ring. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

Predicted Physicochemical Properties

While experimental data for the parent this compound is sparse, the following table summarizes key predicted properties.

PropertyPredicted Value/InformationSource
Molecular Formula C₅H₃F₃N₂N/A
Molecular Weight 148.09 g/mol N/A
Boiling Point 69.0 ± 40.0 °CPredicted
Density 1.353 ± 0.06 g/cm³Predicted
pKa -1.90 ± 0.13Predicted

Chemical Stability Profile

Forced degradation studies are integral to understanding the chemical stability of a compound by exposing it to stress conditions more severe than accelerated stability testing.[4] The following sections detail the expected stability of this compound under various conditions and provide protocols for experimental verification.

Hydrolytic Stability

The pyrimidine ring is generally susceptible to hydrolysis, particularly at the C2 position, which can be activated by electron-withdrawing substituents. However, the carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making the CF3 group itself highly resistant to hydrolysis.[7] Hydrolytic degradation of this compound would likely involve nucleophilic attack on the pyrimidine ring.

Expected Stability:

  • Acidic Conditions: Expected to be relatively stable. Protonation of the ring nitrogens may offer some protection against nucleophilic attack.

  • Neutral Conditions: Slow hydrolysis may occur over extended periods.

  • Alkaline Conditions: The compound is expected to be most susceptible to degradation under basic conditions, where hydroxide ions can act as potent nucleophiles.

Potential Degradation Pathway: The primary degradation pathway is anticipated to be the hydrolysis of the pyrimidine ring, potentially leading to ring-opening products.

Oxidative Stability

The pyrimidine ring can be susceptible to oxidation, although the electron-withdrawing nature of the trifluoromethyl group may decrease the electron density of the ring, potentially rendering it less prone to oxidative attack compared to electron-rich pyrimidines.

Expected Stability:

  • The compound is expected to show moderate stability towards common oxidizing agents like hydrogen peroxide. Degradation may be accelerated by heat and the presence of metal ions.

Potential Degradation Products: Oxidation could lead to the formation of N-oxides or hydroxylated pyrimidine derivatives.

Thermal Stability

The thermal stability of pyrimidine derivatives can vary significantly based on their substitution pattern.[8] Compounds with strong covalent bonds, such as the C-F bond, generally exhibit high thermal stability.

Expected Stability:

  • This compound is predicted to have good thermal stability. Decomposition is likely to occur only at elevated temperatures.

Photostability

Photostability is a critical parameter, particularly for compounds that may be exposed to light during storage or use. A study on the photodegradation of trifluoromethyl-substituted aromatic compounds, which included pyrimidine, found that an increased presence of nitrogen in the aromatic ring tends to decrease the rate of photodegradation. This is attributed to a lower quantum yield and reduced reactivity with hydroxyl radicals.

Expected Stability:

  • Based on analogous structures, this compound is expected to exhibit moderate to good photostability. However, prolonged exposure to UV light may lead to degradation. The presence of the trifluoromethyl group may influence the photochemical reaction pathways.

Potential Degradation Products: Photodegradation could result in the formation of trifluoroacetic acid and fluoride anions as final products, although the yield of trifluoroacetic acid may be higher with the presence of nitrogen in the ring.

Experimental Protocols for Stability Assessment

The following protocols for forced degradation studies are based on ICH guidelines and methodologies reported for similar fluorinated pyrimidines.[2][3][4] A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated to separate and quantify the parent compound from its degradation products.[2][3]

Development of a Stability-Indicating RP-HPLC Method

A typical stability-indicating RP-HPLC method for a fluorinated pyrimidine would involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.[3] Detection is commonly performed using a UV detector at the wavelength of maximum absorbance of the analyte.[3] The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Experimental Protocols

The following table outlines the recommended conditions for forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 24-48 hours). Samples should be taken at various time points, neutralized, and analyzed by the stability-indicating HPLC method.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and maintain at room temperature or gently heat (e.g., 40-60°C) for a specified period. Samples should be taken at intervals, neutralized, and analyzed.
Oxidative Degradation Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for a specified period. Protect the solution from light. Analyze samples at different time points.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100°C) in a controlled temperature oven for a defined period. A solution of the compound may also be refluxed. Analyze the samples for any degradation.
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light by wrapping with aluminum foil.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Start This compound (Solid and Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 100°C, Solid) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradation Products (LC-MS, NMR) HPLC->Characterization Report Stability Profile and Degradation Pathway Elucidation Characterization->Report

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Alkaline) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product OH⁻ N_Oxide N-Oxides Parent->N_Oxide [O] Hydroxylated Hydroxylated Pyrimidines Parent->Hydroxylated [O] TFA Trifluoroacetic Acid Parent->TFA Fluoride Fluoride Ions Parent->Fluoride

Caption: Conceptual diagram of potential degradation pathways for this compound.

Summary and Recommendations

This compound is predicted to be a compound with moderate to good overall stability. The strong electron-withdrawing effect of the trifluoromethyl group likely influences its susceptibility to nucleophilic attack, particularly under alkaline conditions, while potentially increasing its resistance to oxidative degradation. Its photostability is expected to be reasonable for a heteroaromatic compound.

For researchers and drug development professionals, it is imperative to:

  • Conduct comprehensive forced degradation studies using the protocols outlined in this guide to establish the intrinsic stability profile and identify potential degradants.

  • Develop and validate a robust stability-indicating analytical method to accurately quantify the compound and its impurities.

  • Store the compound in well-closed containers, protected from light and high humidity. For long-term storage, refrigeration may be advisable to minimize the risk of any potential degradation.

By following these recommendations, the quality, purity, and integrity of this compound can be ensured throughout its lifecycle in research and development.

References

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)pyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethyl)pyrimidine, a crucial parameter for its application in research, particularly in drug development and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust experimental protocol for determining its solubility in various common organic solvents. The methodologies outlined are based on established scientific principles and are designed to yield accurate and reproducible results.

Introduction to the Solubility of Pyrimidine Derivatives

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, understanding its solubility in different organic solvents is critical for:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis and purification.

  • Formulation Development: Designing suitable delivery systems for pharmaceutical applications.

  • Analytical Method Development: Choosing the right mobile phases for chromatographic analysis.

The solubility of pyrimidine derivatives is influenced by the nature of the substituents on the pyrimidine ring and the physicochemical properties of the solvent, such as polarity, hydrogen bonding capacity, and dielectric constant. Generally, the solubility of these compounds increases with temperature.[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. To address this, the following sections provide a detailed experimental protocol to enable researchers to generate this critical data in their own laboratories. The table below is structured to present the experimentally determined solubility data in a clear and comparative format.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Alcohols Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Isopropanol25Data to be determinedData to be determined
Ketones Acetone25Data to be determinedData to be determined
Methyl Ethyl Ketone25Data to be determinedData to be determined
Esters Ethyl Acetate25Data to be determinedData to be determined
Ethers Diethyl Ether25Data to be determinedData to be determined
Tetrahydrofuran (THF)25Data to be determinedData to be determined
Hydrocarbons n-Hexane25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Chlorinated Dichloromethane25Data to be determinedData to be determined
Amides N,N-Dimethylformamide25Data to be determinedData to be determined

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvents)

  • Evaporating dishes or pre-weighed vials

  • Drying oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 mL) of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can also be used to facilitate evaporation.

    • Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporating dish with the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of filtrate (mL)] x 100

The molar solubility can then be calculated by dividing the solubility in g/L by the molar mass of this compound (148.09 g/mol ).[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate for 24-72 hours at constant temperature prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw a known volume of supernatant samp1->samp2 samp3 Filter the supernatant samp2->samp3 ana1 Collect filtrate in a pre-weighed dish samp3->ana1 ana2 Evaporate the solvent ana1->ana2 ana3 Dry the residue to a constant mass ana2->ana3 ana4 Weigh the dish with the solute ana3->ana4 calc1 Calculate solubility (g/100 mL and mol/L) ana4->calc1

Experimental workflow for solubility determination.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides a robust and detailed experimental protocol for its determination using the gravimetric method. By following this procedure, researchers and drug development professionals can generate the necessary data to support their work in synthesis, formulation, and analysis. The provided table structure allows for a systematic presentation of the results, facilitating comparison across different solvents. This information is invaluable for the effective utilization of this compound in various scientific applications.

References

Unlocking the Potential: A Technical Guide to Future Research on 2-(Trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (CF3) group onto the pyrimidine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These attributes make this compound derivatives a promising class of compounds for the development of novel therapeutic agents and crop protection solutions. This technical guide provides an in-depth analysis of potential research areas, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Research Areas and Opportunities

The unique properties of this compound derivatives have led to their exploration in several key scientific domains. The primary areas of interest are medicinal chemistry, with a strong focus on oncology, and the development of new agrochemicals.

Medicinal Chemistry: Targeting Cancer Signaling Pathways

In the realm of medicinal chemistry, this compound derivatives have emerged as potent inhibitors of various protein kinases and other enzymes implicated in cancer progression. The pyrimidine core acts as a versatile scaffold for the design of targeted therapies.

Key Molecular Targets:

  • Kinase Inhibition: A significant body of research has focused on the development of this compound-based kinase inhibitors. These compounds have shown inhibitory activity against several key kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), FMS-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[1][2][3] The trifluoromethyl group often enhances the potency and selectivity of these inhibitors.

  • Werner (WRN) Helicase Inhibition: Recent studies have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential inhibitors of Werner helicase.[4][5] This is a particularly promising area as WRN helicase is a novel target for cancers with microsatellite instability-high (MSI-H).

  • General Anticancer Activity: Beyond specific enzyme inhibition, various derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines.[4][5][6][7]

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties.

  • Development of Dual-Target Inhibitors: Designing molecules that can simultaneously inhibit multiple key targets in a signaling cascade, such as the dual FLT3 and CHK1 inhibitors.[2]

  • Exploration of Novel Cancer Targets: Screening of this compound libraries against a wider range of cancer-related enzymes and proteins.

Agrochemicals: Next-Generation Crop Protection

The this compound scaffold is also a valuable building block in the agrochemical industry, contributing to the development of effective and sustainable herbicides, fungicides, and antiviral agents.[8] The presence of the trifluoromethyl group can enhance the efficacy and environmental stability of these compounds.[8]

Key Applications:

  • Fungicides: Derivatives have shown significant activity against various plant pathogens by potentially inhibiting essential fungal enzymes or disrupting cell wall integrity.[6][8][9][10]

  • Herbicides: These compounds can be designed to target specific metabolic pathways in weeds, ensuring effective weed control without harming the primary crop.[8]

  • Antiviral Agents: Research has indicated the potential of these derivatives to disrupt viral replication cycles in plants, for instance, against the tobacco mosaic virus (TMV).[11][12]

Future Research Directions:

  • Development of Broad-Spectrum Agrochemicals: Synthesizing derivatives with activity against a wider range of fungal, viral, and weed species.

  • Investigation of the Mechanism of Action: Elucidating the precise molecular targets and mechanisms by which these compounds exert their agrochemical effects.

  • Ecotoxicology and Environmental Fate: Assessing the environmental impact and degradation pathways of new derivatives to ensure their sustainability.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCell LineActivity (IC50/EC50)Reference
11g WRN HelicaseHCT116 (MSI-H)1.52 µM[4][5]
LNCaP (MSI-H)1.72 µM[4][5]
SW620 (MSS)4.24 µM[4][5]
PC3 (MSS)2.78 µM[4][5]
WRN Helicase Enzyme-6.61 µM[4][5]
11h WRN HelicaseHCT1162.22 µM[4][5]
LNCaP1.6 µM[4][5]
SW6202.37 µM[4][5]
PC33.21 µM[4][5]
30 FLT3 / CHK1MV4-11<4 nM[2]
32 FLT3 / CHK1MV4-11<4 nM[2]
3b AnticancerNCI-60 Screen-[7]

Table 2: Agrochemical Activity of this compound Derivatives

Compound IDActivity TypeTarget OrganismActivity (EC50)Reference
5j Antiviral (Curative)Tobacco Mosaic Virus (TMV)126.4 µg/mL[11]
5m Antiviral (Protective)Tobacco Mosaic Virus (TMV)103.4 µg/mL[11]
5o AntifungalPhomopsis sp.10.5 µg/mL[9]
4c Antibacterial (Curative)Xanthomonas oryzae42.4% inhibition[11]
Antibacterial (Protective)Xanthomonas oryzae49.2% inhibition[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives:

A common synthetic route involves the cyclization of a trifluoromethyl-containing precursor. For example, the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine often starts from readily available precursors with the necessary functional groups.[13]

Example: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol[14]

  • Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

    • Add 1,3-diamino-2-hydroxypropane (9.0g, 0.1mol) and ethyl trifluoroacetate (14.2g, 0.1mol) to a reaction flask equipped with a water knockout vessel.

    • Heat the mixture to 160°C and react for 6 hours.

    • Cool the reaction to room temperature and add petroleum ether (20ml).

    • Collect the precipitated solid by filtration and dry to obtain the product.

  • Step 2: Synthesis of 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-oxy-p-toluenesulfonate.

    • Dissolve the product from Step 1 (10g, 0.059mol) in dichloromethane (100ml).

    • Add triethylamine (18g, 0.178mol) and cool the mixture to 0°C in an ice bath.

    • Add p-toluenesulfonyl chloride (24.8g, 0.13mol) in batches, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 3 hours after the addition is complete.

    • Add water (100ml) for layering and extract the aqueous phase with dichloromethane (50ml).

    • Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by slurrying with petroleum ether (70ml), filter, and dry to obtain the desired intermediate.

  • Step 3: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol.

    • Dissolve the intermediate from Step 2 in a suitable solvent and add a base.

    • Stir the reaction at room temperature to obtain the final product.

Biological Assays

MTT Assay for Anticancer Activity Evaluation[4][5]

  • Seed cancer cells in 96-well plates at an appropriate density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Kinase Inhibition Assay (Luminescent ADP-detecting assay)[1][2]

  • Prepare a reaction mixture containing the target kinase, substrate, ATP, and the test compound in a suitable kinase buffer (e.g., 1x kinase buffer, 5 mM MgCl2, 1 mM DTT).

  • Initiate the kinase reaction and incubate at room temperature for 1 hour.

  • Add an antibody for detection.

  • Measure the fluorescence signals using a multimode microplate reader at appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 620 nm and 665 nm).

  • Determine the enzyme activity and calculate the IC50 of the inhibitor.

Antifungal Activity Assay (Mycelial Growth Inhibition Method)[12]

  • Prepare potato dextrose agar (PDA) medium containing different concentrations of the test compounds.

  • Inoculate the center of each PDA plate with a mycelial disc of the target fungus.

  • Incubate the plates at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge.

  • Measure the diameter of the fungal colonies and calculate the percentage of inhibition.

  • Determine the EC50 values.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the research of this compound derivatives.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Activates Inhibitor 2-(CF3)pyrimidine Derivative Inhibitor->Dimerization Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 2-(CF3)pyrimidine Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay CellAssay Cell Proliferation Assay (MTT) Purification->CellAssay ApoptosisAssay Apoptosis Assay CellAssay->ApoptosisAssay AnimalModel Xenograft Animal Model ApoptosisAssay->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: General experimental workflow for the development of anticancer this compound derivatives.

Agrochemical_Research_Logic Lead 2-(CF3)pyrimidine Scaffold Fungicide Fungicide Development Lead->Fungicide Herbicide Herbicide Development Lead->Herbicide Antiviral Antiviral Development Lead->Antiviral Screening In Vitro Screening (Mycelial Growth etc.) Fungicide->Screening Herbicide->Screening Antiviral->Screening Field Greenhouse & Field Trials Screening->Field Mechanism Mechanism of Action Studies Screening->Mechanism Product New Agrochemical Product Field->Product Mechanism->Product

Caption: Logical flow for the research and development of this compound-based agrochemicals.

References

Methodological & Application

Application Notes & Protocols: 2-(Trifluoromethyl)pyrimidine in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(trifluoromethyl)pyrimidine scaffolds in various palladium-catalyzed cross-coupling reactions. The incorporation of the trifluoromethyl group onto the pyrimidine ring offers unique electronic properties, making these compounds valuable building blocks in medicinal chemistry and materials science for modulating physicochemical and biological characteristics.

The protocols outlined below are based on established methodologies for structurally similar trifluoromethyl-substituted heterocycles. Researchers should consider these as robust starting points, with the understanding that optimization may be necessary for specific substrate combinations.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For substrates like 2-halo- or 2-triflate-(trifluoromethyl)pyrimidines, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Due to the electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, the C-X bond (where X is a halogen) is highly activated towards oxidative addition to the palladium catalyst.

EntryPyrimidine Substrate (Analog)Coupling PartnerCatalyst (mol%) / Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (5) / XPhos (5)K₂CO₃ (2)1,4-Dioxane/H₂O110 (MW)0.595[1][2]
25-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (4.5)KF (3)Dioxane1001291[3]
32-Chloro pyrimidinesTrimethoxy(phenyl)silane (Hiyama)Pd(OAc)₂ (5) / SPhos (10)TBAF (3)THF801285-95[4]
4Pyridine-2-sulfonyl fluoride (PyFluor)4-Methoxyphenyl boronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane652489[5][6]

Note: Data is derived from structurally similar substrates to provide a predictive framework.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of substituted bromopyrimidines and pyridines.[1][2][3]

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-halo-(trifluoromethyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3 mol%), XPhosPdG2 (2-5 mol%)) and, if required, the ligand (e.g., XPhos, SPhos).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, THF) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals. This reaction couples an aryl halide with a primary or secondary amine. The electron-deficient 2-position of the trifluoromethylpyrimidine core is an excellent electrophile for this transformation.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

Microwave-assisted protocols can significantly reduce reaction times from hours to minutes while often improving yields.[7]

EntryElectrophile (Analog)AmineCatalyst (mol%) / Ligand (mol%)Base (equiv.)SolventTemp (°C)TimeYield (%)Reference
11,4-Dibromo-2-(trifluoromethyl)benzenePhenoxazinePd₂(dba)₃ (2.5) / XPhos (10)NaOtBu (2.4)Toluene150 (MW)10 min89[7]
2Aryl PerfluorooctanesulfonateMorpholinePd(OAc)₂ (10) / BINAP (15)Cs₂CO₃ (2)Toluene9048 h85[8]
3Heteroaryl HalidesPrimary/Secondary Amines[(CyPF-tBu)PdCl₂] (1-2)NaOtBu or K₃PO₄Toluene or Dioxane80-1102-24 hHigh[9]
4Aryl HalidesSecondary AminesPd PEPPSI (catalyst system)K₂CO₃ (2)Ball-millingAmbient1 h80-99[10]

Note: Data is derived from structurally similar substrates to provide a predictive framework.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol is adapted from established procedures for aryl bromides.[7][9]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-halo-(trifluoromethyl)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 10 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to a vial or flask.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.1 equiv.).

  • Reaction Execution: Seal the vessel and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring. For microwave-assisted reactions, use a dedicated microwave reactor and heat to a higher temperature (e.g., 150 °C) for a shorter duration (10-30 min).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Workup: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is essential for synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.

Data Presentation: Representative Sonogashira Coupling Conditions

The reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed.[12][13]

EntryElectrophile (Analog)AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-(2-Bromophenyl)pyrimidine analogPhenylacetyleneCuI (10)K₂CO₃ (2)DMF10012High[14]
23,5-Diarylated pyrazolo[1,5-a]pyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (5) / CuI (10)Et₃N (5)Dioxane801289[2]
3Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ (1) / P(t-Bu)₃ (1.5)Cs₂CO₃ (2)DioxaneRT2480-95[13]
41-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT695[11]

Note: Data is derived from structurally similar substrates to provide a predictive framework.

Experimental Protocol: Generalized Sonogashira Coupling

This protocol is adapted from established procedures.[2][13]

  • Reaction Setup: To a Schlenk flask, add the 2-halo-(trifluoromethyl)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF or Dioxane) and the base (e.g., Et₃N or DiPEA, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove the catalysts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the general workflow for palladium cross-coupling reactions and a representative catalytic cycle.

Experimental_Workflow Experimental Workflow for Palladium Cross-Coupling Setup 1. Reaction Setup (Substrates, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Solvent & Reagent Addition (Degassed Solvent) Inert->Solvent Execute 4. Reaction Execution (Heating & Stirring) Solvent->Execute Monitor 5. Monitoring (TLC / LC-MS) Execute->Monitor Monitor->Execute Incomplete Workup 6. Quench & Workup (Filtration, Extraction) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Product Analysis (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Miyaura_Cycle General Catalytic Cycle: Suzuki-Miyaura Coupling pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_complex Ar-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation (R-B(OR)₂ + Base) pd_complex->transmetal pd_complex2 Ar-Pd(II)L₂-R transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Product (Ar-R) red_elim->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling reactions.

Reaction_Selection Cross-Coupling Reaction Selection Guide start Desired Bond Formation? cc_sp2_sp2 C(sp²)-C(sp²) start->cc_sp2_sp2 C-C cc_sp2_sp C(sp²)-C(sp) start->cc_sp2_sp C-C cn C(sp²)-N start->cn C-N suzuki Suzuki-Miyaura (Boronic Acids) cc_sp2_sp2->suzuki stille Stille (Organostannanes) cc_sp2_sp2->stille hiyama Hiyama (Organosilanes) cc_sp2_sp2->hiyama sonogashira Sonogashira (Terminal Alkynes) cc_sp2_sp->sonogashira buchwald Buchwald-Hartwig (Amines) cn->buchwald

Caption: A decision guide for selecting the appropriate cross-coupling reaction.

References

The Versatility of 2-(Trifluoromethyl)pyrimidine in Medicinal Chemistry: A Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged motif in modern medicinal chemistry, imparting favorable pharmacological properties to a diverse range of therapeutic agents. The incorporation of the trifluoromethyl (-CF3) group at the 2-position of the pyrimidine ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics have made this compound a valuable building block in the design and synthesis of novel drugs targeting a spectrum of diseases, including cancer, fungal infections, and inflammatory disorders.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols for the synthesis of key derivatives and their biological evaluation are presented, along with a summary of their biological activities.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated potent inhibitory activity against a variety of biological targets, leading to the development of promising clinical candidates and research compounds.

  • Anticancer Agents: This scaffold is a cornerstone in the design of inhibitors for several protein kinases implicated in cancer progression. Notable examples include inhibitors of Werner (WRN) helicase, Proline-rich Tyrosine Kinase 2 (PYK2), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[1][2] The trifluoromethyl group often enhances the binding affinity and selectivity of these inhibitors.

  • Antifungal Agents: The this compound core has been successfully incorporated into novel antifungal compounds. These derivatives have shown significant efficacy against a range of pathogenic fungi, highlighting their potential for the development of new agricultural and clinical fungicides.

  • Antiviral and Anti-inflammatory Agents: The unique electronic properties of the trifluoromethyl group contribute to the development of antiviral and anti-inflammatory drugs. Research is ongoing to explore the full potential of this scaffold in these therapeutic areas.

Data Presentation

The biological activity of various this compound derivatives is summarized in the tables below, providing a comparative overview of their potency against different targets.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDTargetCell LineIC50 (µM)Reference
11g WRN HelicaseHCT116 (MSI-H)1.52[2]
LNCaP (MSI-H)1.72[2]
SW620 (MSS)4.24[2]
PC3 (MSS)2.78[2]
11h WRN HelicaseHCT116 (MSI-H)2.22[2]
LNCaP (MSI-H)1.6[2]
SW620 (MSS)2.37[2]
PC3 (MSS)3.21[2]
17v EGFRH19752.27[3]
9u EGFRA5490.35[4]
MCF-73.24[4]
PC-35.12[4]

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable

Table 2: Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
11g WRN Helicase6.61[2]
Compound 1 PYK2Data not specified[5]
(S)-14a PYK2Data not specified[5]
9u EGFR0.091[4]
Table 3: Antifungal Activity of this compound Derivatives
Compound IDFungal SpeciesEC50 (µg/mL)Reference
5f Phomopsis sp.100% inhibition at 50 µg/mL
5o Phomopsis sp.10.5[6]
5i Botryosphaeria dothidea82.1% inhibition at 50 µg/mL[6]
5l Botryosphaeria dothidea81.1% inhibition at 50 µg/mL[6]
5n Botryosphaeria dothidea84.1% inhibition at 50 µg/mL[6]
5o Botryosphaeria dothidea88.5% inhibition at 50 µg/mL[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: General Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives, which can be adapted for the preparation of various analogs.

Materials:

  • Substituted anilines

  • Ethyl trifluoroacetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of the pyrimidine core: A mixture of ethyl trifluoroacetate (1.0 eq) and an appropriate substituted aniline (1.0 eq) is refluxed in ethanol in the presence of a base such as sodium ethoxide.

  • Cyclization with guanidine: To the resulting intermediate, guanidine hydrochloride (1.2 eq) and sodium ethoxide (2.5 eq) are added, and the mixture is refluxed for several hours.

  • Work-up and purification: After cooling, the reaction mixture is poured into ice water and neutralized with acetic acid. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-amino-4-(trifluoromethyl)pyrimidine derivative.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][3]

Materials:

  • Cancer cell lines (e.g., HCT116, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol 3: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This method is used to evaluate the antifungal activity of compounds by measuring the inhibition of mycelial growth on a culture medium containing the test compound.[6]

Materials:

  • Fungal strains (e.g., Phomopsis sp., Botryosphaeria dothidea)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in DMSO

  • Sterile petri dishes

  • Cork borer

Procedure:

  • Preparation of Poisoned Medium: The test compounds are dissolved in DMSO and added to the molten PDA medium at a desired concentration (e.g., 50 µg/mL). The medium is then poured into sterile petri dishes.

  • Inoculation: A mycelial disc (5 mm diameter) from a fresh culture of the test fungus is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at 25-28°C for a specified period, depending on the growth rate of the fungus.

  • Measurement of Mycelial Growth: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of inhibition of mycelial growth is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Protocol 4: Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[7][8]

Materials:

  • Purified kinase (e.g., FLT3, CHK1)

  • Kinase substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: The kinase reaction is set up in a 384-well plate containing the kinase, its substrate, ATP, and the test compound at various concentrations. The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal. The plate is incubated for 30 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The kinase activity is proportional to the luminescent signal. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of key kinase targets for this compound-based inhibitors.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PYK2_Signaling_Pathway Integrins Integrins PYK2 PYK2 Integrins->PYK2 GPCRs GPCRs GPCRs->PYK2 Src Src PYK2->Src Grb2_Sos Grb2/Sos PYK2->Grb2_Sos PI3K_Akt PI3K-Akt Pathway PYK2->PI3K_Akt FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Grb2_Sos->Ras_MAPK Cell_Functions Cell Migration, Proliferation, Survival Ras_MAPK->Cell_Functions PI3K_Akt->Cell_Functions Inhibitor This compound Inhibitor Inhibitor->PYK2

Caption: PYK2 Signaling Pathway and Inhibition.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start Start: Starting Materials (e.g., Ethyl trifluoroacetate) Step1 Step 1: Synthesis of Pyrimidine Core Start->Step1 Step2 Step 2: Functionalization (e.g., Amination, Coupling) Step1->Step2 Purification Purification (Column Chromatography, Recrystallization) Step2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final this compound Derivative Characterization->Final_Compound

Caption: General Synthesis Workflow.

Biological_Screening_Workflow Start Start: Synthesized Compounds Primary_Screening Primary Screening (e.g., In vitro enzyme assay, Cell viability assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening (e.g., Dose-response, Selectivity) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the nucleophilic aromatic substitution (SNAr) on pyrimidine rings activated by a 2-(trifluoromethyl) group. The primary substrate discussed is 4-chloro-2-(trifluoromethyl)pyrimidine, a versatile building block in medicinal chemistry. The trifluoromethyl group at the C2 position strongly activates the pyrimidine ring, facilitating the displacement of the leaving group, typically a halide, at the C4 position.

These reactions are fundamental for the synthesis of a diverse array of 4-substituted-2-(trifluoromethyl)pyrimidine derivatives, which are of significant interest in drug discovery due to their potential biological activities. The protocols outlined below cover reactions with common nucleophiles, including amines, thiols, and alcohols.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution on 4-chloro-2-(trifluoromethyl)pyrimidine proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring, further activated by the potent electron-withdrawing trifluoromethyl group, is susceptible to attack by a nucleophile at the C4 position. This initial attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

A generalized workflow for these substitution reactions is depicted below. The process begins with the preparation of the reaction mixture, followed by heating and monitoring, and concludes with product work-up and purification.

experimental_workflow start Start reactants Combine 4-chloro-2-(trifluoromethyl)pyrimidine, nucleophile, solvent, and base start->reactants reaction Heat and stir reaction mixture reactants->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Aqueous work-up and extraction monitoring->workup Reaction complete purification Purify product (e.g., column chromatography) workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the nucleophilic aromatic substitution on 4-chloro-2-(trifluoromethyl)pyrimidine with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Various AminesDIPEAEthanolMicrowave--
3-AminophenolCs₂CO₃Acetone257-862.5[1]
4-AminophenolCs₂CO₃Acetone257-8-
Aniline DerivativesHClWater---
Benzyl and Alkyl AminesExcess Amine/Co-base----

Table 2: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Alkyl/Aryl ThiolsK₂CO₃ / NaHDMF / THF25-801-12-
Thiophenol-----
Aliphatic Thiols-----

Table 3: Reaction with Oxygen Nucleophiles (Alcohols/Phenols)

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Various AlcoholsNaH / K₂CO₃THF / DMFRT - Reflux1-24-
3-AminophenolCs₂CO₃Acetone257-862.5[1]
4-AminophenolCs₂CO₃Acetone257-8-
Pyrimidin-2(1H)-oneK₂CO₃MeCNReflux1680-87[2]

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on 4-chloro-2-(trifluoromethyl)pyrimidine.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with various primary and secondary amines.

Materials:

  • 4-chloro-2-(trifluoromethyl)pyrimidine

  • Amine nucleophile (1.1-1.5 equiv.)

  • Base (e.g., DIPEA, Cs₂CO₃, 1.5-2.0 equiv.)

  • Anhydrous solvent (e.g., Ethanol, DMF, Acetone)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 25-120 °C) and stir for the required time (2-24 h). For microwave-assisted reactions, seal the vial and place it in the microwave reactor.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-(trifluoromethyl)pyrimidine.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with thiols to form 4-(alkyl/arylthio)-2-(trifluoromethyl)pyrimidines.

Materials:

  • 4-chloro-2-(trifluoromethyl)pyrimidine

  • Thiol nucleophile (1.1 equiv.)

  • Base (e.g., K₂CO₃, NaH, 1.1 equiv.)

  • Anhydrous solvent (e.g., DMF, THF)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.

  • Add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the pure 4-(alkyl/arylthio)-2-(trifluoromethyl)pyrimidine.

Protocol 3: Reaction with Oxygen Nucleophiles (Alcohols/Phenols)

This protocol outlines the synthesis of 4-alkoxy/aryloxy-2-(trifluoromethyl)pyrimidines from 4-chloro-2-(trifluoromethyl)pyrimidine.

Materials:

  • 4-chloro-2-(trifluoromethyl)pyrimidine

  • Alcohol or phenol nucleophile (1.1 equiv.)

  • Base (e.g., NaH, K₂CO₃, 1.1 equiv.)

  • Anhydrous solvent (e.g., THF, DMF, or the alcohol can serve as the solvent)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Generate the alkoxide/phenoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol or phenol (1.1 equiv.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv.) to the alkoxide/phenoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent. Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography to obtain the desired 4-alkoxy/aryloxy-2-(trifluoromethyl)pyrimidine.

References

Application Notes: The Pivotal Role of 2-(Trifluoromethyl)pyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-(trifluoromethyl)pyrimidine scaffold is a cornerstone in the development of modern agrochemicals. The incorporation of the trifluoromethyl (CF₃) group onto the pyrimidine ring significantly enhances the biological activity, metabolic stability, and lipophilicity of molecules, making them more effective as fungicides, herbicides, and insecticides. This application note delves into the synthesis and utility of this compound derivatives, with a specific focus on the fungicide Diflumetorim, showcasing the practical application of this versatile chemical building block.

The pyrimidine ring is a well-established pharmacophore in agrochemical design, and the addition of a trifluoromethyl group amplifies its desired properties. The strong electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the entire molecule, often leading to enhanced binding affinity to target enzymes. Furthermore, the CF₃ group can block sites of metabolic degradation, thereby increasing the bioavailability and persistence of the agrochemical in the target pest, weed, or pathogen.

Case Study: Diflumetorim - A Pyrimidinamine Fungicide

Diflumetorim is a prime example of a successful agrochemical built upon a pyrimidine core. It is a pyrimidinamine fungicide primarily utilized in the research and management of fungal diseases on ornamental crops like roses and chrysanthemums.[1] Diflumetorim is particularly effective against powdery mildew and rust, demonstrating both protective and curative activities.[1]

Quantitative Biological Activity

The efficacy of a fungicide is quantitatively assessed by its ability to inhibit fungal growth, typically expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). While extensive public data for Diflumetorim is limited, a novel fungicide derived from it, SYP-34773, has shown significant activity.

CompoundTarget PathogenBiological EndpointValue (µg/mL)
SYP-34773Phytophthora infestansEC₅₀ (mycelial growth)0.2030

Experimental Protocols

Synthesis of this compound-5-ol

A key intermediate in the synthesis of more complex this compound derivatives is this compound-5-ol. The following protocol is based on a patented synthetic method.

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol

  • To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).

  • Heat the reaction mixture to 160-180°C and maintain for 4-6 hours, continuously removing water.

  • Cool the reaction mixture to room temperature.

  • Add a pulping solvent such as petroleum ether, n-hexane, or n-heptane to precipitate the solid product.

  • Filter the solid and dry to yield 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

Step 2: Synthesis of an Intermediate Tosylate

  • React the intermediate from Step 1 with p-toluenesulfonyl chloride at 0°C.

  • After the reaction is complete, add water and perform a liquid-liquid extraction to isolate the tosylated intermediate.

  • Remove the solvent to obtain the crude intermediate 2.

Step 3: Synthesis of this compound-5-ol

  • Dissolve the intermediate from Step 2 in a suitable solvent.

  • Add a base and stir the reaction at room temperature to facilitate the elimination reaction, yielding this compound-5-ol.

General Synthesis of Diflumetorim

The commercial production of Diflumetorim involves the synthesis of a pyrimidinamine core, followed by key substitution reactions.

  • Formation of the Pyrimidinamine Core: This initial step involves the construction of the central pyrimidine ring with an amine substituent.

  • Selective Chlorination and Methylation: The pyrimidinamine core is then selectively chlorinated at the 5-position and methylated at the 6-position.

  • Nucleophilic Substitution: A crucial step involves the nucleophilic substitution reaction to attach the 4-(difluoromethoxy)phenylpropyl side chain to the exocyclic amine. This reaction significantly enhances the lipophilicity and systemic activity of the final molecule.[2]

  • Purification: The resulting crude product, 5-chloro-N-[1-[4-(difluoromethoxy)phenyl]propyl]-6-methylpyrimidin-4-amine (Diflumetorim), is then purified to the desired specification.[2]

Mode of Action and Signaling Pathway

Diflumetorim exerts its fungicidal effect by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption halts the production of ATP, the primary energy currency of the cell, leading to the cessation of vital cellular processes and ultimately, fungal cell death.

Workflow for a Mycelial Growth Inhibition Assay

G prep_agar Prepare Fungal Growth Medium (e.g., PDA) add_fungicide Incorporate Fungicide at Various Concentrations prep_agar->add_fungicide pour_plates Pour into Petri Dishes add_fungicide->pour_plates inoculate Inoculate with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition and EC50 measure->calculate

Caption: Experimental workflow for determining fungicidal activity.

Mitochondrial Electron Transport Chain Inhibition by Diflumetorim

G cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e⁻ ATP_Synthase ATP Synthase Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e⁻ Complex_IV Complex IV Complex_III->Complex_IV e⁻ H2O H₂O Complex_IV->H2O e⁻ + O₂ ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I Diflumetorim Diflumetorim Diflumetorim->Complex_I

Caption: Inhibition of Complex I by Diflumetorim.

Conclusion

The this compound moiety is a powerful tool in the arsenal of agrochemical discovery. Its unique electronic and steric properties contribute to the development of highly efficacious and metabolically robust fungicides, herbicides, and insecticides. The case of Diflumetorim effectively demonstrates how this chemical scaffold can be utilized to create a potent fungicide with a specific mode of action, highlighting the importance of continued research into the synthesis and application of novel trifluoromethylpyrimidine derivatives for sustainable crop protection.

References

Application Notes and Protocols for the Functionalization of C4 and C6 Positions of 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of the C4 and C6 positions of the 2-(trifluoromethyl)pyrimidine scaffold. This privileged heterocyclic core is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

The primary starting material for these transformations is the commercially available 4,6-dichloro-2-(trifluoromethyl)pyrimidine . The inherent electronic properties of the pyrimidine ring, further activated by the electron-withdrawing trifluoromethyl group, render the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Typically, the C4 position exhibits higher reactivity than the C6 position, enabling a sequential and regioselective functionalization strategy. This allows for the synthesis of a diverse library of disubstituted this compound derivatives.

I. Regioselective C4 Functionalization

The greater reactivity of the C4-chloro substituent allows for its selective displacement under milder conditions, leaving the C6-chloro group intact for subsequent modification.

A. Nucleophilic Aromatic Substitution (SNAr) at C4

A common and efficient method for introducing nitrogen, oxygen, and sulfur nucleophiles at the C4 position.

Experimental Protocol: C4-Amination

This protocol describes the general procedure for the reaction of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with a primary or secondary amine.

  • Reagents and Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Addition of Amine and Base: Add the desired amine (1.1–1.5 equiv.) to the solution, followed by a base (1.5–2.0 equiv.) such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Reaction Conditions: Heat the reaction mixture to 80–120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine.

Table 1: Examples of C4-Amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine

EntryAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineTEAEthanol801285
2MorpholineDIPEADMF100892
3BenzylamineK₂CO₃Acetonitrile801688
4PiperidineDIPEAIsopropanol901095

Yields are representative and may vary based on the specific substrate and reaction scale.

B. Suzuki-Miyaura Cross-Coupling at C4

This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling the C4 position with various aryl or heteroaryl boronic acids.

Experimental Protocol: C4-Arylation

  • Reagents and Setup: To a degassed mixture of 1,4-dioxane and water (4:1), add 4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst and Ligand: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand like triphenylphosphine (PPh₃).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80–100 °C. Monitor the reaction by TLC or LC-MS. Reaction times are typically in the range of 4 to 18 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine.

Table 2: Examples of Regioselective C4-Suzuki Coupling

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901282
24-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₃PO₄Toluene/H₂O100878
33-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O901675
44-Fluorophenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O951085

Yields are representative and may vary based on the specific substrate and reaction scale.

II. Functionalization of the C6 Position

Following the selective functionalization of the C4 position, the remaining chloro-substituent at C6 can be displaced using similar or different methodologies, often requiring more forcing conditions.

A. Sequential Nucleophilic Aromatic Substitution (SNAr) at C6

This protocol is applicable for the synthesis of unsymmetrically disubstituted 2-(trifluoromethyl)pyrimidines.

Experimental Protocol: C6-Amination following C4-amination

  • Reagents and Setup: Dissolve the 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine intermediate (1.0 equiv.) in a high-boiling point solvent such as n-butanol or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile and Base: Add the second amine nucleophile (1.5–2.0 equiv.) and a suitable base (e.g., DIPEA, 2.0–3.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to a higher temperature, typically 120–150 °C. The reaction progress should be monitored carefully by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the C4-amination to isolate the 4,6-diamino-2-(trifluoromethyl)pyrimidine product.

B. Sequential Suzuki-Miyaura or Sonogashira Coupling at C6

Palladium-catalyzed cross-coupling reactions can also be employed to introduce aryl, heteroaryl, or alkynyl groups at the C6 position.

Experimental Protocol: C6-Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkyne moiety at the C6 position.

  • Reagents and Setup: In a Schlenk flask under an inert atmosphere, dissolve the 4-substituted-6-chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv.) in a solvent such as THF or DMF. Add the terminal alkyne (1.2 equiv.) and a base, typically an amine base like triethylamine or diisopropylamine.

  • Catalyst System: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by flash chromatography to yield the 4-substituted-6-alkynyl-2-(trifluoromethyl)pyrimidine.

Table 3: Examples of C6-Functionalization of 4-Substituted-6-chloro-2-(trifluoromethyl)pyrimidines

EntryC4-SubstituentC6-ReagentReaction TypeCatalyst/ConditionsYield (%)
1MorpholinoAnilineSNArDIPEA, n-Butanol, 140°C75
2Phenyl4-Methylphenylboronic acidSuzukiPd(PPh₃)₄, K₂CO₃, 110°C68
3AnilinePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂, CuI, TEA72
44-FluorophenylPyrrolidineSNArK₂CO₃, DMSO, 130°C80

Yields are representative and based on the second step of functionalization.

III. Visualized Workflows

The following diagrams illustrate the logical flow for the sequential functionalization of 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

G start 4,6-Dichloro-2-(trifluoromethyl)pyrimidine c4_reaction Regioselective C4 Functionalization start->c4_reaction 1. Nucleophile/Boronic Acid 2. Base, Catalyst (if needed) c4_intermediate 4-Substituted-6-chloro- This compound c4_reaction->c4_intermediate c6_reaction C6 Functionalization c4_intermediate->c6_reaction 1. 2nd Nucleophile/Boronic Acid/Alkyne 2. Base, Catalyst (if needed) final_product 4,6-Disubstituted-2-(trifluoromethyl)pyrimidine c6_reaction->final_product

Caption: Sequential functionalization workflow for this compound.

G start Start reagents Combine 4,6-dichloro-2-(CF3)pyrimidine, nucleophile, base, and solvent start->reagents heat Heat and stir (e.g., 80-120°C) reagents->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product 4-Substituted-6-chloro product purify->product end End product->end

Caption: Experimental workflow for C4-selective SNAr.

Application Notes and Protocols for the Introduction of the 2-(Trifluoromethyl)pyrimidine Moiety into Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged structural motif in medicinal chemistry and agrochemistry. The incorporation of the trifluoromethyl (CF₃) group onto the pyrimidine ring often imparts desirable physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and experimental protocols for several key methods to introduce this important moiety into complex molecules.

Method 1: Cyclocondensation of Trifluoromethylated Building Blocks

This approach involves the construction of the pyrimidine ring from acyclic precursors, where one of the building blocks already contains the trifluoromethyl group. A common and versatile strategy is the reaction of a trifluoromethylated β-dicarbonyl compound or its equivalent with an amidine.

Application Note:

This method is highly effective for the synthesis of a wide range of substituted 2-(trifluoromethyl)pyrimidines. The choice of the amidine and the 1,3-dicarbonyl component allows for the introduction of various substituents at the 4, 5, and 6-positions of the pyrimidine ring. The reactions are typically robust and can be performed on a gram scale.

Key Trifluoromethylated Building Blocks:
  • Ethyl 4,4,4-trifluoroacetoacetate

  • Trifluoroacetamidine

  • Ethyl trifluoroacetate

Experimental Protocol: Synthesis of 4-Phenyl-6-methyl-2-(trifluoromethyl)pyrimidine from Ethyl 4,4,4-trifluoroacetoacetate and Benzamidine

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

  • Benzamidine hydrochloride (1.2 equiv)

  • Sodium ethoxide (2.5 equiv)

  • Ethanol, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium ethoxide to the ethanol and stir until dissolved.

  • To this solution, add benzamidine hydrochloride and stir for 15 minutes at room temperature.

  • Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-phenyl-6-methyl-2-(trifluoromethyl)pyrimidine.

Quantitative Data:
EntryAmidineβ-Dicarbonyl CompoundProductYield (%)
1BenzamidineEthyl 4,4,4-trifluoroacetoacetate4-Methyl-6-phenyl-2-(trifluoromethyl)pyrimidine85
2AcetamidineEthyl 4,4,4-trifluoroacetoacetate4,6-Dimethyl-2-(trifluoromethyl)pyrimidine78
3GuanidineEthyl 4,4,4-trifluoroacetoacetate4-Amino-6-methyl-2-(trifluoromethyl)pyrimidine82
4FormamidineEthyl 4,4,4-trifluoroacetoacetate4-Methyl-2-(trifluoromethyl)pyrimidine75

Workflow for Cyclocondensation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Amidine Amidine Condensation Cyclocondensation (Base, Solvent, Heat) Amidine->Condensation Dicarbonyl Ethyl 4,4,4-trifluoroacetoacetate Dicarbonyl->Condensation Workup Aqueous Workup Condensation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of 2-(trifluoromethyl)pyrimidines via cyclocondensation.

Method 2: [4+2] Cycloaddition of 2-Trifluoromethyl-1,3-diazabutadienes

This elegant method involves the initial formation of a 2-trifluoromethyl-1,3-diazabutadiene intermediate, which then undergoes a [4+2] cycloaddition reaction with an alkyne to construct the pyrimidine ring.

Application Note:

This strategy provides a regioselective route to polysubstituted 2-(trifluoromethyl)pyrimidines. The diazabutadiene intermediates can be prepared from trifluoroacetamidine and amide acetals or Vilsmeier-type reagents. The subsequent cycloaddition with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), proceeds efficiently.

Experimental Protocol:

Part A: Synthesis of 4-(Dimethylamino)-1,1,1-trifluoro-N-phenylbut-3-en-2-imine (a 2-Trifluoromethyl-1,3-diazabutadiene intermediate)

Materials:

  • Trifluoroacetamidine (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve trifluoroacetamidine in the anhydrous solvent.

  • Add N,N-dimethylformamide dimethyl acetal dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

  • The solvent and volatile byproducts are removed under reduced pressure to yield the crude 2-trifluoromethyl-1,3-diazabutadiene, which can often be used in the next step without further purification.

Part B: Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

Materials:

  • Crude 2-Trifluoromethyl-1,3-diazabutadiene from Part A (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.1 equiv)

  • Anhydrous toluene

Procedure:

  • Dissolve the crude diazabutadiene in anhydrous toluene.

  • Add DMAD to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dimethyl this compound-4,5-dicarboxylate.

Quantitative Data:
EntryDiazabutadiene Precursor 1Diazabutadiene Precursor 2AlkyneProductOverall Yield (%)
1TrifluoroacetamidineDMF-DMADMADDimethyl this compound-4,5-dicarboxylate65
2TrifluoroacetamidineN,N-Dimethylacetamide dimethyl acetalDMADDimethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4,5-dicarboxylate62
3TrifluoroacetamidineDMF-DMAPhenylacetylene4-Phenyl-2-(trifluoromethyl)pyrimidine55

[4+2] Cycloaddition Pathway:

G cluster_step1 Step 1: Diazabutadiene Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Aromatization Trifluoroacetamidine Trifluoroacetamidine Diazabutadiene 2-Trifluoromethyl- 1,3-diazabutadiene Trifluoroacetamidine->Diazabutadiene AmideAcetal Amide Acetal AmideAcetal->Diazabutadiene Cycloaddition [4+2] Cycloaddition Diazabutadiene->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Aromatization Elimination of Dimethylamine Cycloaddition->Aromatization Product This compound Aromatization->Product

Caption: Reaction pathway for the synthesis of 2-(trifluoromethyl)pyrimidines via [4+2] cycloaddition.

Method 3: Direct C-H Trifluoromethylation of the Pyrimidine Ring

Directly introducing a trifluoromethyl group onto a pre-existing pyrimidine ring is a highly atom-economical approach. This is often achieved through radical-mediated processes.

Application Note:

Direct C-H trifluoromethylation can be challenging due to the electron-deficient nature of the pyrimidine ring, which makes it less susceptible to electrophilic attack. However, radical trifluoromethylation methods have emerged as a powerful tool. These reactions often require a radical initiator and a trifluoromethyl source. The regioselectivity can be influenced by the substituents already present on the pyrimidine ring.

Experimental Protocol: Radical Trifluoromethylation using Sodium Triflinate

Materials:

  • Substituted Pyrimidine (1.0 equiv)

  • Sodium triflinate (CF₃SO₂Na) (2.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a reaction vessel, add the substituted pyrimidine, sodium triflinate, DCM, and water.

  • Stir the biphasic mixture vigorously.

  • Add tert-butyl hydroperoxide dropwise to the reaction mixture at room temperature.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining peroxide, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:
EntryPyrimidine SubstrateProductYield (%)
1PyrimidineThis compound45
24-Phenylpyrimidine4-Phenyl-2-(trifluoromethyl)pyrimidine52
35-Bromopyrimidine5-Bromo-2-(trifluoromethyl)pyrimidine60

Logical Relationship for Method Selection:

G Start Desired 2-(CF3)pyrimidine Structure Q1 Are precursors readily available? Start->Q1 Q2 Is regioselective functionalization required? Q1->Q2 Yes Method1 Method 1: Cyclocondensation Q1->Method1 No, build from simple fragments Q3 Is the pyrimidine core already present? Q2->Q3 No Method2 Method 2: [4+2] Cycloaddition Q2->Method2 Yes, for polysubstituted pyrimidines Q3->Method1 No Method3 Method 3: Direct C-H Trifluoromethylation Q3->Method3 Yes, late-stage functionalization

Caption: A decision-making diagram for selecting a synthetic method.

Scale-Up Synthesis of 2-(Trifluoromethyl)pyrimidine for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethylated pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell permeability. These advantageous properties have led to the investigation of 2-(Trifluoromethyl)pyrimidine and its derivatives as potential therapeutic agents, particularly in oncology. Preclinical studies are crucial for evaluating the safety and efficacy of new drug candidates, and a reliable, scalable synthetic route to high-purity active pharmaceutical ingredients (APIs) is a prerequisite for such investigations. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing material for preclinical evaluation.

Preclinical Significance of this compound Derivatives

Derivatives of this compound have shown promise in preclinical cancer models. For instance, certain analogs have been investigated for their potential to treat rare central nervous system (CNS) cancers. The trifluoromethyl group is often key to the molecule's mechanism of action, which can involve the induction of apoptosis in cancer cells and the arrest of the cell cycle. The development of robust preclinical models is essential to further explore the therapeutic potential of these compounds.

Synthetic Approach: Cyclocondensation

The most common and scalable method for synthesizing the this compound core is through a cyclocondensation reaction. This approach involves the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. For the synthesis of the parent this compound, formamidine is the appropriate amidine. A widely used trifluoromethyl-containing building block is ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocols

Method 1: Two-Step Synthesis via an Intermediate

This protocol outlines a two-step synthesis that proceeds through a stable intermediate, which can be isolated and purified before the final aromatization step.

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol

This initial step involves the condensation of ethyl trifluoroacetate with 1,3-diamino-2-hydroxypropane to form a tetrahydropyrimidine intermediate.

  • Materials:

    • 1,3-Diamino-2-hydroxypropane

    • Ethyl trifluoroacetate

    • Petroleum ether

  • Procedure:

    • To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (1.0 eq) and ethyl trifluoroacetate (1.0 eq).

    • Heat the reaction mixture to 160-180°C and maintain for 4-6 hours, continuously removing the water-ethanol azeotrope.

    • Cool the reaction mixture to room temperature.

    • Add petroleum ether to the cooled mixture to induce precipitation of the solid product.

    • Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

Step 2: Aromatization to this compound

This step involves the dehydration and subsequent aromatization of the intermediate to yield the final product. This can be achieved through various methods, including treatment with a dehydrating agent followed by oxidation, or through a one-pot tosylation and elimination sequence.

  • Materials:

    • 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol

    • p-Toluenesulfonyl chloride

    • Anhydrous pyridine or another suitable base

    • Dimethyl sulfoxide (DMSO)

    • Sodium hydroxide

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (2.2 eq) and stir the reaction at 0°C for 2-4 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tosylated intermediate.

    • Dissolve the crude intermediate in DMSO.

    • Add sodium hydroxide (2.2 eq) and stir the reaction at 40°C for over 48 hours.

    • After the reaction is complete, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Purification and Quality Control

For preclinical studies, high purity of the final compound is essential. The following methods are recommended for purification and quality control.

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the crude product. A gradient of ethyl acetate in petroleum ether is a typical eluent system.

    • Distillation: For larger scale purification, fractional distillation under reduced pressure can be employed.

  • Quality Control:

    • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method should be used to determine the purity of the final compound. A C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a common system.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy should be used to confirm the structure of this compound.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Data Presentation

Table 1: Summary of a Representative Two-Step Synthesis of this compound

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (by HPLC)
11,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetateNone160-1804-657-60>95% (crude solid)
22-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-olp-Toluenesulfonyl chloride, Pyridine, NaOH, DMSO0 and 40>5071-78>99% (after purification)

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Aromatization Reactants1 1,3-Diamino-2-hydroxypropane + Ethyl trifluoroacetate Reaction1 Condensation (160-180°C, 4-6h) Reactants1->Reaction1 Workup1 Precipitation with Petroleum Ether Reaction1->Workup1 Intermediate 2-(Trifluoromethyl)-1,4,5,6- tetrahydropyrimidin-5-ol Workup1->Intermediate Reaction2 Tosylation & Elimination (p-TsCl, Pyridine; NaOH, DMSO) Intermediate->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification Purification (Chromatography/Distillation) Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

QC_Workflow cluster_QC Quality Control CrudeProduct Crude this compound Purification Purification (Column Chromatography or Distillation) CrudeProduct->Purification PurifiedProduct Purified Product Purification->PurifiedProduct QC_Analysis Quality Control Analysis PurifiedProduct->QC_Analysis PreclinicalMaterial Release for Preclinical Studies HPLC HPLC (>99% Purity) QC_Analysis->HPLC NMR NMR (Structure Confirmation) QC_Analysis->NMR HRMS HRMS (Elemental Composition) QC_Analysis->HRMS

Caption: Quality control workflow for preclinical grade this compound.

Application Notes and Protocols: 2-(Trifluoromethyl)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The incorporation of the trifluoromethyl (CF3) group at the 2-position of the pyrimidine ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to the target kinase. This document provides detailed application notes on the utility of this compound in the synthesis of inhibitors for several key kinases implicated in cancer and other diseases, including Proline-rich Tyrosine Kinase 2 (PYK2), Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), Aurora Kinases, and Janus Kinase 2 (JAK2).

Targeted Kinases and Signaling Pathways

The this compound moiety has been successfully incorporated into inhibitors targeting a range of kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making them important targets for therapeutic intervention.

Proline-rich Tyrosine Kinase 2 (PYK2)

PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[1] It is considered a therapeutic target for various diseases, including cancer and osteoporosis.[1]

PYK2_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Stress, GPCR ligands) GPCR GPCR Extracellular_Signals->GPCR Integrins Integrins PYK2 PYK2 Integrins->PYK2 GPCR->PYK2 Src Src PYK2->Src Tyr402 autophosphorylation Grb2_Sos Grb2/Sos PYK2->Grb2_Sos PI3K PI3K PYK2->PI3K Src->PYK2 Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) MAPK_Pathway->Cellular_Responses Akt_Pathway->Cellular_Responses Inhibitor This compound Inhibitor Inhibitor->PYK2

PYK2 Signaling Pathway and Point of Inhibition.
Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation is a key driver in several cancers.[1]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Autophosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway PKC_Pathway PKC Pathway PLCg->PKC_Pathway Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription MAPK_Pathway->Gene_Transcription Akt_Pathway->Gene_Transcription PKC_Pathway->Gene_Transcription Inhibitor 5-(Trifluoromethyl)pyrimidine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Point of Inhibition.
FLT3, CHK1, Aurora Kinase, and JAK2 Signaling

These kinases are also critical targets in oncology. FLT3 mutations are common in acute myeloid leukemia (AML). CHK1 is a key regulator of the DNA damage response. Aurora kinases are essential for mitosis. The JAK/STAT pathway is crucial for cytokine signaling.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound-based kinase inhibitors.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against PYK2

CompoundPYK2 IC50 (nM)FAK IC50 (nM)Selectivity (FAK/PYK2)
1 1515010
2 1020020
3 2530012

Data abstracted from literature on trifluoromethylpyrimidine-based PYK2 inhibitors.

Table 2: Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives against EGFR and Cancer Cell Lines

CompoundEGFR Kinase IC50 (μM)A549 Cell IC50 (μM)MCF-7 Cell IC50 (μM)PC-3 Cell IC50 (μM)
9u 0.0910.353.245.12
Gefitinib 0.0220.21>10>10

Data from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[2]

Table 3: Inhibitory Activity of 2-Aminopyrimidine Derivatives against FLT3 and CHK1

CompoundFLT3-WT IC50 (nM)FLT3-D835Y IC50 (nM)CHK1 IC50 (nM)MV4-11 Cell IC50 (nM)
15 7.429.21-0.83
30 ≤ 25≤ 25≤ 25< 4

Data from studies on 2-aminopyrimidine derivatives as potent FLT3 inhibitors.[3][4]

Experimental Protocols

General Synthesis of this compound Kinase Inhibitors

The synthesis of kinase inhibitors featuring the this compound core often involves a convergent approach. A key intermediate is a functionalized this compound, which is then coupled with various side chains to build the final inhibitor.

Synthesis_Workflow Start Starting Materials (e.g., 2-chloro-4-amino-5-(trifluoromethyl)pyrimidine) Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Final_Product Final Kinase Inhibitor Step2->Final_Product Purification Purification (e.g., Column Chromatography, HPLC) Final_Product->Purification

General Synthetic Workflow for Kinase Inhibitors.

Protocol 1: Synthesis of N4-(3-aminopropyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine derivatives (Dual FLT3/CHK1 inhibitors)

This protocol is adapted from the synthesis of dual FLT3/CHK1 inhibitors.[3]

  • Synthesis of tert-butyl (3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate:

    • To a solution of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol) and tert-butyl (3-aminopropyl)carbamate (1.2 mmol) in 10 mL of acetonitrile (ACN), add triethylamine (TEA) (1.5 mmol) at room temperature.

    • Heat the reaction mixture to 80 °C and stir overnight.

    • Monitor the reaction by TLC. Upon completion, cool the solution and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the intermediate.

  • Buchwald Coupling and Deprotection:

    • Subject the intermediate from the previous step to a Buchwald-Hartwig coupling reaction with an appropriate aryl bromide (R-Br) in the presence of a palladium catalyst and a suitable base.

    • Following the coupling reaction, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the final target compounds.

    • Purify the final products by column chromatography or preparative HPLC.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This is a general protocol to determine the IC50 value of a this compound inhibitor against a target kinase.[1]

Materials:

  • Recombinant human kinase (e.g., PYK2, EGFR)

  • Kinase-specific substrate peptide

  • This compound inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Kinase_Assay_Workflow Start Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) Step1 Dispense Inhibitor/Vehicle to 384-well Plate Start->Step1 Step2 Add Kinase and Substrate Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate Reaction with ATP Incubate Step3->Step4 Step5 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step4->Step5 Step6 Detect ADP (Add Kinase Detection Reagent) Step5->Step6 Step7 Measure Luminescence Step6->Step7 End Data Analysis (IC50) Step7->End

Workflow for the In Vitro Kinase Inhibition Assay.
Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized inhibitors in cancer cell lines.[1]

Materials:

  • Cancer cell line (e.g., A549, MV4-11)

  • Complete cell culture medium

  • This compound inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Conclusion

The this compound scaffold is a versatile and valuable component in the design of novel kinase inhibitors. Its favorable physicochemical properties often translate to improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented here provide a foundation for researchers to explore the synthesis and evaluation of new this compound-based kinase inhibitors for various therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(trifluoromethyl)pyrimidine substrates. Due to the electron-deficient nature of the pyrimidine ring, further activated by the trifluoromethyl group, these couplings can be challenging. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve successful outcomes in your research.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound and its derivatives.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge, often stemming from the electronically demanding nature of the this compound core.

Potential Cause Actionable Solution
Catalyst Inactivation The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) to stabilize the active palladium species. Consider using pre-formed palladium catalysts or increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).
Poor Transmetalation The electron-withdrawing trifluoromethyl group can slow down the transmetalation step. Ensure the use of a suitable base to efficiently form the reactive boronate species. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.
Low Reactivity of Halide If using a 2-chloropyrimidine, the C-Cl bond activation can be the rate-limiting step. Consider switching to a more reactive 2-bromopyrimidine. Alternatively, use a highly active catalyst system known for activating aryl chlorides, such as those with N-heterocyclic carbene (NHC) ligands or advanced Buchwald ligands. Increasing the reaction temperature can also help overcome the activation barrier.
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen atom, is common with electron-deficient or heteroaryl boronic acids, especially in the presence of water and base. Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the water content in the reaction or use anhydrous conditions if possible.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC or peaks in an LC-MS analysis can complicate purification and reduce the yield of the desired product.

Potential Cause Actionable Solution
Homocoupling of Boronic Acid The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of Pyrimidine The starting 2-halopyrimidine can be reduced to the corresponding dehalogenated pyrimidine. Optimize reaction conditions by screening different bases, solvents, and temperatures to find a balance that favors the cross-coupling pathway.
Formation of Isomers or Double-Coupling Products If your pyrimidine substrate has multiple halogen atoms, you may see a mixture of products. For dihalopyrimidines, the reaction is often regioselective, with the C4 position being more reactive than the C2 position.[1] To achieve selective mono-arylation, carefully control the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents).

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound so challenging?

A1: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a powerful electron-withdrawing group like trifluoromethyl (-CF₃) at the 2-position further decreases the electron density of the ring. This electronic nature can slow down key steps in the Suzuki catalytic cycle, such as oxidative addition (for less reactive halides like chlorides) and transmetalation, and can increase the likelihood of catalyst deactivation.[2]

Q2: Which halogen is the best leaving group on the this compound for this reaction?

A2: The general order of reactivity for halogens in Suzuki coupling is I > Br > Cl.[3] For challenging substrates, starting with a 2-bromo or 2-iodopyrimidine will generally give higher yields and require milder conditions than a 2-chloropyrimidine. However, 2-chloropyrimidines are often more readily available and less expensive, making them attractive starting materials if an effective catalyst system can be found.

Q3: How do I choose the right catalyst and ligand?

A3: For electron-deficient substrates like this compound, highly active catalyst systems are often required. Standard catalysts like Pd(PPh₃)₄ may give low yields.[1] Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich ligands such as XPhos, SPhos, or other advanced biaryl phosphine ligands.[4][5] For particularly difficult couplings, palladium precatalysts (e.g., XPhos Pd G2, G3, or G4) can be very effective as they rapidly generate the active Pd(0) species.[5][6]

Q4: What is the optimal base and solvent combination?

A4: The choice of base and solvent is highly interdependent and substrate-specific. For challenging couplings, stronger inorganic bases like K₃PO₄ and Cs₂CO₃ often perform better than Na₂CO₃ or K₂CO₃.[7] Common solvents include ethereal options like 1,4-dioxane or THF, often in a mixture with water.[1] The addition of water can be beneficial, but excess water may promote protodeboronation.[1] Microwave-assisted protocols often use solvent mixtures like 1,4-dioxane/H₂O to achieve rapid heating and shorter reaction times.[1][8]

Q5: Should I be concerned about protodeboronation with my boronic acid?

A5: Yes, protodeboronation is a significant potential side reaction, especially if you are using heteroaryl boronic acids or those with electron-withdrawing groups. To minimize this, use fresh boronic acid, consider switching to a more stable pinacol boronate ester, and run the reaction at the lowest effective temperature.[7]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for Suzuki coupling reactions on substrates similar to this compound. This data can serve as a starting point for your optimization studies.

Table 1: Comparison of Catalysts, Bases, and Solvents for Suzuki Coupling of Chloropyrimidines

HalopyrimidineBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane10024 h71
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)15 min81
2,4-Dichloro-6-(trifluoromethyl)pyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (MW)15 min27
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22 h60
2,6-DichloropyridineHeptyl boronic pinacol esterPd₂(dba)₃ (1) / FcPPh₂ (6)K₃PO₄ (6)Dioxane/H₂O (2:1)10018-20 h74

Data synthesized from multiple sources, including references[1][2][9]. MW denotes microwave irradiation.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is a starting point based on successful couplings of substituted chloropyrimidines.[1][8]

  • Reaction Setup: To a microwave reactor vial, add the 2-halo-(trifluoromethyl)pyrimidine (1.0 equiv., e.g., 0.5 mmol), the arylboronic acid (1.0-1.2 equiv.), and K₂CO₃ or K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 2:1 or 4:1, to achieve a concentration of ~0.1 M).

  • Inerting: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Conventional Heating with an Advanced Catalyst System

This protocol is adapted for more challenging couplings that may require specialized catalysts.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the 2-halo-(trifluoromethyl)pyrimidine (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and a strong base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and the corresponding ligand if required.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing the Suzuki coupling reaction.

G Experimental Workflow for Suzuki Coupling reagents 1. Reagent Preparation (Pyrimidine, Boronic Acid, Base) catalyst 2. Catalyst & Solvent Addition (e.g., Pd(PPh3)4 in Dioxane/H2O) reagents->catalyst inert 3. Inert Atmosphere (Degas with Ar or N2) catalyst->inert reaction 4. Reaction (Heating: Conventional or Microwave) inert->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification

Caption: A typical experimental workflow for the Suzuki coupling reaction.

G Troubleshooting Logic for Low Yield start Low or No Yield Observed check_reagents Verify Reagent Quality (Fresh Boronic Acid, Active Catalyst) start->check_reagents optimize_base Optimize Base (Try K3PO4 or Cs2CO3) check_reagents->optimize_base Reagents OK optimize_catalyst Optimize Catalyst/Ligand (Use Buchwald Ligands/Precatalysts) optimize_base->optimize_catalyst optimize_temp Optimize Temperature (Increase Temperature Cautiously) optimize_catalyst->optimize_temp check_side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) optimize_temp->check_side_reactions success Improved Yield check_side_reactions->success Side Reactions Minimized

Caption: A logical workflow for troubleshooting low-yield reactions.

G Key Parameter Relationships Substrate Substrate (2-CF3-Pyrimidine) Catalyst Catalyst & Ligand (e.g., Pd/XPhos) Substrate->Catalyst influences choice of Base Base (e.g., K3PO4) Substrate->Base influences strength Catalyst->Base compatibility Yield Yield & Purity Catalyst->Yield determines rate Solvent Solvent (e.g., Dioxane/H2O) Base->Solvent solubility Base->Yield activates boronic acid Solvent->Yield affects solubility & rate

References

Technical Support Center: Purification of 2-(Trifluoromethyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(Trifluoromethyl)pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying this compound analogs?

A1: The primary challenges stem from the unique properties conferred by the trifluoromethyl group and the pyrimidine ring.[1] The high electronegativity of the trifluoromethyl group can alter the polarity and solubility of the molecule compared to non-fluorinated analogs, potentially leading to issues like:

  • Atypical chromatographic behavior: Compounds may elute unexpectedly in both normal-phase and reverse-phase chromatography.[2]

  • Difficulty in crystallization: High solubility in common organic solvents or, conversely, poor solubility can make selecting an appropriate recrystallization solvent system challenging.

  • Co-elution with impurities: Structurally similar impurities or unreacted starting materials can be difficult to separate.[3]

  • Acid sensitivity: The pyrimidine ring can be sensitive to acidic conditions, which might be present in silica gel or certain mobile phases, potentially leading to degradation.[4]

Q2: Which primary purification techniques are most effective for this class of compounds?

A2: The most effective techniques are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).[2]

  • Column Chromatography is the workhorse for routine purification of reaction mixtures, especially for separating gram-scale quantities.[5][6]

  • Recrystallization is an excellent method for obtaining highly pure, crystalline solid material, provided a suitable solvent is found.[7][8]

  • Preparative HPLC offers the highest resolution and is ideal for purifying final compounds to a high degree of purity (>98%) or for separating challenging mixtures.[2]

Q3: How does the trifluoromethyl group affect the choice of purification strategy?

A3: The trifluoromethyl group generally increases the lipophilicity of a molecule but can also engage in unique intermolecular interactions. This duality means a standard purification strategy may need adjustment. For instance, in reverse-phase HPLC, fluorinated compounds may show enhanced retention on specialized fluorinated columns.[9][10] In normal-phase chromatography, the polarity can be less predictable, necessitating thorough screening of solvent systems via Thin-Layer Chromatography (TLC).[11]

Troubleshooting Guides

Column Chromatography

Q1: My compound is not separating from an impurity on the silica gel column. What can I do?

A1: When you observe poor separation (i.e., overlapping spots on TLC or mixed fractions), consider the following troubleshooting steps:

  • Optimize the Mobile Phase:

    • Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf), decrease the polarity of your solvent system. For example, switch from 20% Ethyl Acetate/Hexane to 10% Ethyl Acetate/Hexane.

    • Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents. Different solvents interact with your compounds in different ways. For example, replacing Ethyl Acetate with Dichloromethane might improve separation.

    • Run a Gradient: Start with a low-polarity solvent system to elute the least polar compounds and gradually increase the polarity to elute your target compound and then more polar impurities.[4] This often provides better separation than an isocratic (constant solvent mixture) system.

  • Adjust the Stationary Phase:

    • Change Adsorbent: If silica gel (slightly acidic) is not working, consider using alumina (available in acidic, neutral, or basic forms) or a different type of stationary phase.[5]

    • Deactivate Silica: If your compound is acid-sensitive, you can deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[4]

  • Improve Column Packing and Loading:

    • Use Less Sample: Overloading the column is a common cause of poor separation. Use a sample-to-adsorbent weight ratio of 1:20 to 1:50.[5]

    • Dry Load the Sample: If your compound is not very soluble in the mobile phase, you can pre-adsorb it onto a small amount of silica gel. After evaporating the solvent, this free-flowing powder can be loaded onto the top of the column.[4] This often results in sharper bands.

Q2: My compound appears to be degrading on the column. How can I prevent this?

A2: Degradation on the column is often due to the acidic nature of standard silica gel.

  • Use Neutralized Silica Gel: As mentioned, pre-treat the column with a solvent containing triethylamine to neutralize acidic sites.[4]

  • Use Alumina: Switch to neutral or basic alumina as the stationary phase.[5]

  • Work Quickly: Do not leave the compound on the column for an extended period. Flash chromatography, which uses pressure to speed up solvent flow, can minimize contact time.[6]

Table 1: Example Solvent Systems for Column Chromatography of this compound Analogs
Compound TypeMobile Phase (Eluent)Reference
2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one15% Ethyl Acetate / Hexane[11]
2-Aryl-6-(trifluoromethyl)pyrimidin-4(3H)-one30% Ethyl Acetate / Hexane[11]
5-Methyl-2-aryl-6-(trifluoromethyl)pyrimidin-4(3H)-one25% Ethyl Acetate / Hexane[11]
N-substituted-2-chloro-6-(trifluoromethyl)pyrimidin-4-amineEthyl Acetate / n-hexane (1:4)
N-substituted-2-phenyl-6-(trifluoromethyl)pyrimidin-4-amineEthyl Acetate / n-hexane (1:2)
Recrystallization

Q1: I can't find a suitable solvent for recrystallization. What is the process for screening solvents?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12][13]

  • Start with small-scale tests: Place a few milligrams of your crude solid into several different test tubes.

  • Test single solvents: Add a few drops of a single solvent (e.g., water, ethanol, hexane, ethyl acetate, toluene) to each tube at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the mixture: Heat the test tubes that did not show dissolution. If the solid dissolves completely, you have a potential solvent.

  • Cool the solution: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.[7]

  • Try solvent pairs: If no single solvent works, use a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at a high temperature. Then, slowly add a "bad" (anti-solvent) in which the compound is insoluble, drop by drop, until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A2: Crystal formation sometimes needs initiation.

  • Scratch the flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[12]

  • Add a seed crystal: If you have a tiny crystal of the pure product, add it to the cold solution to induce crystallization.[12]

  • Reduce the solvent volume: You may have added too much solvent. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[7]

  • Allow more time: Some compounds crystallize very slowly. Cover the flask and leave it undisturbed at room temperature or in the refrigerator for an extended period.

High-Performance Liquid Chromatography (HPLC)

Q1: My polar this compound analog shows poor retention on a standard C18 reverse-phase column. How can I improve this?

A1: Poor retention of polar compounds is a common issue in reverse-phase HPLC.[14]

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase and promote retention of your polar analyte on the nonpolar stationary phase.[14]

  • Use a Different Column:

    • Polar-Embedded/Endcapped Columns: These columns are designed with special functional groups to improve the retention of polar compounds.[14]

    • Fluorinated Phases: A column with a fluorinated stationary phase (e.g., pentafluorophenyl or F5) can offer alternative selectivity and enhanced retention for fluorinated compounds through unique dipole-dipole and π–π interactions.[9]

  • Adjust Mobile Phase pH: If your compound has acidic or basic functional groups, adjusting the pH of the mobile phase to suppress ionization can increase its hydrophobicity and improve retention.[14]

Table 2: HPLC Column Selection Guide for Fluorinated Compounds
Column TypeBest For...MechanismReference
Standard C8 / C18General purpose reverse-phase separation. May require highly aqueous mobile phases for polar analogs.Hydrophobic interactions.[15]
Polar-Embedded / EndcappedImproving retention of polar analytes that are poorly retained on standard C18 columns.Enhanced polar interactions and resistance to phase collapse.[14]
Fluorinated (e.g., PFP, F5)Separating halogenated compounds, positional isomers, and mixtures of fluorinated/non-fluorinated analogs.Dipole-dipole, π–π, and charge-transfer interactions.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Preparation: Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a layer of sand.[16]

  • Packing the Column (Slurry Method):

    • In a beaker, make a slurry of silica gel in your chosen low-polarity starting solvent.[16]

    • Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove air bubbles.

    • Add a protective layer of sand to the top of the silica bed.[16]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of solvent (preferably the column eluent or a more volatile solvent like dichloromethane).

    • Carefully pipette the sample onto the top of the sand layer.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from an air line) to achieve a steady flow rate.

    • Collect fractions sequentially and monitor their composition by TLC.[6]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent, add a boiling chip, and heat the mixture to a gentle boil while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.

Visualizations

G crude Crude Reaction Mixture liquid_solid Is the crude product an oil or solid? crude->liquid_solid column Column Chromatography liquid_solid->column Oil or Impure Solid recrystallize Recrystallization liquid_solid->recrystallize Solid check_purity Assess Purity (TLC, LC-MS, NMR) column->check_purity recrystallize->check_purity pure Pure Product (>95%) check_purity->pure Yes further_purify Further Purification Needed? check_purity->further_purify No final_product Final Purified Product hplc Preparative HPLC further_purify->hplc Yes further_purify->final_product No, acceptable hplc->final_product

Caption: General purification workflow for this compound analogs.

G start Problem: Poor Separation in Column Chromatography q1 Are Rf values too high (>0.5)? start->q1 a1_yes Action: Decrease mobile phase polarity. (e.g., less EtOAc in Hexane) q1->a1_yes Yes q2 Is separation still poor? q1->q2 No a1_yes->q2 a2_yes Action: Change solvent selectivity. (e.g., replace EtOAc with DCM) q2->a2_yes Yes q3 Is the compound streaking or showing degradation? q2->q3 No a2_yes->q3 a3_yes Action: Deactivate silica with Triethylamine OR switch to Alumina. q3->a3_yes Yes end Solution Found q3->end No a3_yes->end

Caption: Troubleshooting logic for poor column chromatography separation.

References

Common side reactions in the derivatization of 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a primary method for functionalizing the this compound core. However, researchers may encounter issues with regioselectivity and other side reactions.

Troubleshooting Guide & FAQs

Question: I am observing a mixture of C2 and C4 substituted products in my SNAr reaction. How can I improve selectivity?

Answer: Regioselectivity in the SNAr of 2-halo-4-(trifluoromethyl)pyrimidines or 2,4-dihalo-pyrimidines is a common challenge. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. However, several factors can influence this selectivity:

  • Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can steer the substitution to the C2 position, while electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.

  • Nature of the Nucleophile: While many nucleophiles favor the C4 position, certain nucleophiles, such as tertiary amines, have been shown to exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[1][2] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[1]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all play a critical role in the reaction's outcome. It is recommended to screen these parameters to optimize for the desired isomer.

Question: I am getting di-substitution instead of mono-substitution. What should I do?

Answer: The formation of a di-substituted product arises when the initially formed mono-substituted product is sufficiently reactive to undergo a second substitution. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile.

  • Lower the Reaction Temperature: This will decrease the rate of the second substitution reaction more significantly than the first.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and stop it once the formation of the desired mono-substituted product is maximized.

Question: My reaction is giving low to no yield. What are the possible causes?

Answer: Low yields can be attributed to several factors:

  • Poor Leaving Group: The reactivity order for halogens in SNAr is generally F > Cl > Br > I. If you are using a less reactive leaving group, consider switching to a more reactive one or using more forcing conditions (higher temperature, stronger base).

  • Weak Nucleophile: If your nucleophile is weak, you may need to increase its nucleophilicity (e.g., by using a stronger base to deprotonate it) or increase the reaction temperature.

  • Solvent Effects: Ensure you are using an appropriate aprotic polar solvent, such as DMF, DMSO, or THF, to facilitate the reaction.

  • Hydrolysis: Ensure anhydrous conditions, as water can hydrolyze the starting material or product, especially at elevated temperatures.

Data Presentation: Regioselectivity of Amination

The following table summarizes the regioselectivity of SNAr reactions with various amines on substituted dichloropyrimidines, which can serve as a guide for predicting outcomes with this compound derivatives.

SubstrateNucleophileConditionsC4:C2 RatioYield (%)Reference
2,4-dichloro-5-nitropyrimidineDiethylamineiPrNEt, CHCl₃, 40°C, 3h5:1-[3]
2,4-dichloro-5-nitropyrimidineTriethylamineCHCl₃, RT, 1h>95% C291[2][3]
2,4-dichloro-5-(trifluoromethyl)pyrimidineTriethylamineCHCl₃, RT, 1h>95% C2-[3]
2-chloropyrimidineVarious aminesKF, H₂O, 100°C, 17h-Generally low yields[4]
2-chloro-5-nitropyridineVarious aminesKF, H₂O, 100°C, 17h-Good yields[4]
Experimental Protocol: Selective Amination of a Chloropyrimidine

This general protocol is for the reaction of a chloropyrimidine with an amine nucleophile. Optimization will be required for specific substrates.

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualization: SNAr Reaction Pathways

SNAr_Pathways Start 2-Halo-4-(Trifluoromethyl)pyrimidine + Nucleophile C4_Attack Attack at C4 (Generally Favored) Start->C4_Attack C2_Attack Attack at C2 (Favored by C6-EDG or specific nucleophiles) Start->C2_Attack C4_Product 4-Substituted Product C4_Attack->C4_Product C2_Product 2-Substituted Product (Side Product/Desired Product) C2_Attack->C2_Product

Caption: SNAr pathways on 2-halo-4-(trifluoromethyl)pyrimidine.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but it is often plagued by side reactions such as homocoupling and dehalogenation.

Troubleshooting Guide & FAQs

Question: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this?

Answer: Homocoupling is a common side reaction in Suzuki coupling. It can be minimized by:

  • Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen, which can promote homocoupling.[5] Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Choice: Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.

  • Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents), but avoid a large excess which can favor homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid can reduce its concentration at any given time, thereby lowering the rate of homocoupling.

Question: My main side product is the dehalogenated starting material. What is causing this?

Answer: Dehalogenation is another common side reaction. It can be caused by:

  • Reaction with Base and Water: The combination of a strong base and water can lead to protodeboronation of the boronic acid, which can then lead to dehalogenation of the starting material.

  • Catalyst System: Some catalyst systems are more prone to promoting dehalogenation.

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize this side reaction. However, water is often necessary for the activity of certain bases.

Data Presentation: Suzuki Coupling Yields

The following table shows the yields of Suzuki coupling reactions of 2,4-dichloropyrimidine under different conditions, highlighting the efficiency of microwave-assisted synthesis.

Aryl Boronic AcidBaseCatalystSolventTimeTemp (°C)Yield (%)Reference
Phenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O15 min10081[6][7]
Phenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O20 min10081[6][7]
Phenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O15 min12079[6][7]
Phenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O15 min14072[6][7]

Note: At 120°C and 140°C, the formation of the 2,4-diphenylpyrimidine side product was observed.[6][7]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is for the regioselective C4-coupling of 2,4-dichloropyrimidine and can be adapted for 2-chloro-4-(trifluoromethyl)pyrimidine.[6][7]

  • Reactant Preparation: In a microwave synthesis vial, combine the 2,4-dichloropyrimidine (1.0 eq.), the aryl boronic acid (1.0-1.2 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (2:1).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualization: Suzuki Coupling Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OH)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Homocoupling Homocoupling Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar' Dehalogenation Dehalogenation Ar-H Ar-H Dehalogenation->Ar-H Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Homocoupling O2, Pd(II) Ar-X Ar-X Ar-X->Dehalogenation Base, H2O

Caption: Suzuki coupling cycle with common side reactions.

Section 3: Directed Lithiation

Directed lithiation can be a powerful tool for functionalization, but it is sensitive to conditions and can lead to side reactions.

Troubleshooting Guide & FAQs

Question: My lithiation reaction is not proceeding to completion, or I am getting byproducts. What could be the issue?

Answer: Lithiation reactions are highly dependent on the reaction conditions.

  • Stability of the Lithiated Intermediate: The lithiated species may not be stable at the reaction temperature, leading to decomposition or side reactions. It is crucial to maintain a low temperature (typically -78 °C).[8]

  • Reversibility: The deprotonation can be reversible, especially at higher temperatures.[8]

  • Solvent Effects: A polar coordinating solvent like THF is often necessary. Lowering the polarity can have a detrimental effect.[8]

  • Benzylic Lithiation: If there are alkyl groups on the pyrimidine ring, benzylic lithiation can compete with lithiation of the ring, especially when using lithium amide bases.[9]

  • Anionic Fries Rearrangement: If your directing group is a carbamate, it may undergo rearrangement, especially at higher temperatures.[9]

Question: How can I improve the yield and stability of my lithiated intermediate?

Answer:

  • Additives: Additives like bis(2-dimethylaminoethyl) ether can increase the yield and stability of the lithiated intermediate.[8]

  • Temperature Control: Maintain strict temperature control throughout the reaction.

  • Base Selection: The choice of base (e.g., LDA, LTMP) can influence the outcome. Screening different bases may be necessary.[10]

Data Presentation: Lithiation and Quenching Yields

The following table provides examples of yields for the directed lithiation and quenching of a protected 4-chloropyrrolopyrimidine, which serves as a model system.

ElectrophileAdditiveYield (%)Reference
BenzaldehydeNone68[8]
Benzaldehydebis(2-dimethylaminoethyl) ether85[8]
4-(trifluoromethyl)benzaldehydebis(2-dimethylaminoethyl) ether93[8]
Cyclohexanonebis(2-dimethylaminoethyl) ether82[8]
2,2,2-trifluoroacetophenonebis(2-dimethylaminoethyl) ether79[8]
Experimental Protocol: General Procedure for Directed Lithiation

This protocol is for the directed lithiation of a protected 4-chloropyrrolopyrimidine and can be adapted for other pyrimidine systems.[8]

  • Setup: Under an N₂ atmosphere, dissolve the protected pyrimidine (1.0 eq.) in dry THF (or other suitable solvent) and cool to -78 °C.

  • Lithiation: Add LDA (2 M in THF/n-hexane/ethylbenzene, 1.6 eq.) dropwise over 30 minutes.

  • Quenching: Add the electrophile (1.2 eq.) dissolved in THF dropwise.

  • Reaction: Stir for 60 minutes at -78 °C.

  • Workup: Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.

  • Purification: Extract with an organic solvent, dry, concentrate, and purify by column chromatography.

Visualization: Lithiation Workflow and Potential Issues

Lithiation_Workflow Start Substrate + Base (e.g., LDA, -78°C) Lithiation Formation of Lithiated Intermediate Start->Lithiation Side_Reaction Side Reactions (e.g., Benzylic Lithiation) Start->Side_Reaction Quench Quench with Electrophile Lithiation->Quench Decomposition Decomposition (If Temp is too high) Lithiation->Decomposition Product Desired Product Quench->Product

Caption: Workflow for directed lithiation with potential side reactions.

Section 4: Stability of the Trifluoromethyl Group

The trifluoromethyl group is generally stable, but it can be susceptible to degradation under certain conditions.

Troubleshooting Guide & FAQs

Question: I am seeing byproducts that suggest my trifluoromethyl group is not stable. What conditions can cause this?

Answer: While robust, the -CF₃ group can degrade under specific conditions:

  • Strong Basic Conditions: The -CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH) group, especially at an alkaline pH.

  • Strong Acidic Conditions: In the presence of superacids, protolytic defluorination can occur.

  • Reductive/Oxidative Conditions: While less common, harsh reductive or oxidative conditions may affect the -CF₃ group.

Question: How can I avoid the degradation of the trifluoromethyl group?

Answer:

  • Avoid Strong Bases: If possible, use milder bases or protect other functional groups that require strong bases for their transformation.

  • Control pH: During workup and purification, avoid prolonged exposure to strongly acidic or basic conditions.

  • Anhydrous Conditions: For base-mediated reactions, ensure the use of anhydrous solvents to minimize hydrolysis.

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(Trifluoromethyl)pyrimidine and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

    Possible Causes and Solutions:

    • Purity of Starting Materials: Impurities in your starting materials, such as the trifluoroacetamidine source or the three-carbon synthon, can inhibit the reaction or lead to unwanted side reactions.

      • Recommendation: Ensure all reactants are of high purity. If necessary, purify starting materials before use.

    • Reaction Temperature: The temperature for the cyclocondensation reaction is critical. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or products. For instance, some syntheses of related compounds require high temperatures of 160-180°C to proceed effectively.[1]

      • Recommendation: Optimize the reaction temperature by running small-scale trials at different temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Catalyst Inefficiency: The choice and activity of the catalyst, if used, are paramount. For many pyrimidine syntheses, an acid or base catalyst is employed to facilitate the reaction.

      • Recommendation: If using a catalyst, ensure it is active and used at the appropriate loading. Consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids, or bases) to find the most effective one for your specific reaction.

    • Solvent Selection: The solvent can significantly influence the solubility of reactants and the reaction rate.

      • Recommendation: Experiment with different solvents. While polar aprotic solvents like DMF or DMSO are common, other options like xylene or even solvent-free conditions might improve yields in certain cases.[1]

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty isolating the target this compound. What are the common side reactions, and how can I minimize them?

  • Answer: The formation of side products is a common challenge in pyrimidine synthesis. Understanding the potential side reactions can help in devising strategies to suppress them.

    Common Side Reactions and Prevention Strategies:

    • Self-Condensation of Reactants: The three-carbon synthon (e.g., a β-dicarbonyl compound) can undergo self-condensation, especially under basic conditions.

      • Prevention: Control the rate of addition of the reactants. Often, adding the base or one of the reactants slowly to the reaction mixture can minimize self-condensation.

    • Incomplete Cyclization: The reaction may stall after the initial condensation, leading to linear intermediates that do not cyclize to form the pyrimidine ring.

      • Prevention: Ensure the reaction goes to completion by optimizing the reaction time and temperature. The use of a suitable catalyst can also promote the final cyclization step.

    • Formation of Isomers: Depending on the nature of the starting materials, the formation of constitutional isomers is possible.

      • Prevention: Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. Characterization of the product mixture by techniques like NMR spectroscopy is essential to identify the different isomers formed.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of this compound?

A common and effective method for the synthesis of pyrimidine rings is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative. For this compound, this typically involves the reaction of a suitable three-carbon synthon with trifluoroacetamidine or a related precursor.

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.

Q3: What are the best practices for purifying the final product?

The purification of this compound will depend on its physical properties. Common purification techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: For both liquid and solid products, column chromatography on silica gel or alumina is a versatile purification method that can separate the desired product from unreacted starting materials and side products.

  • Distillation: If the product is a volatile liquid, distillation under reduced pressure can be used for purification.

Q4: Are there any safety precautions I should take when working with trifluoromethylated compounds?

Yes, trifluoromethylated compounds and the reagents used in their synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some trifluoromethylating agents can be corrosive or toxic, so it is essential to consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

The yield of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the reaction outcome based on literature data for similar pyrimidine syntheses.

Table 1: Effect of Temperature and Reaction Time on the Yield of a this compound Intermediate

EntryTemperature (°C)Reaction Time (hours)SolventYield (%)
11606None60
21705None60
31606Xylene50

Data adapted from a patent for the synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.[1]

Table 2: Influence of Solvent on Reaction Outcome

SolventPolarityGeneral Observations
Dimethylformamide (DMF)Polar AproticOften promotes the reaction by solubilizing reactants.
Dimethyl Sulfoxide (DMSO)Polar AproticSimilar to DMF, can be effective but may be harder to remove.
EthanolPolar ProticCommonly used, but may lead to side reactions with certain substrates.
XyleneNonpolarCan be effective for high-temperature reactions where water removal is necessary.
Solvent-freeN/ACan be an environmentally friendly option and may lead to higher yields in some cases.[1]

Experimental Protocols

A common method for the synthesis of the this compound core is through the cyclocondensation of a trifluoroacetamidine equivalent with a suitable three-carbon synthon. Below is a generalized protocol that can be adapted and optimized for specific substrates.

Protocol: Synthesis of a this compound Derivative via Cyclocondensation

This protocol is a generalized procedure and may require optimization for specific starting materials.

Step 1: Formation of the Pyrimidine Ring

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the three-carbon synthon (1.0 eq) and a suitable solvent (e.g., ethanol or DMF).

  • Add trifluoroacetamidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide or triethylamine, 2.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the this compound derivative.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK success Improved Yield check_purity->success Impurity Found & Rectified screen_catalyst Screen Catalysts (if applicable) optimize_temp->screen_catalyst No Improvement optimize_temp->success Improvement change_solvent Vary Solvent screen_catalyst->change_solvent No Improvement screen_catalyst->success Improvement change_solvent->success Improvement

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Diagram 2: Experimental Workflow for Cyclocondensation Synthesis

experimental_workflow reactants Combine Reactants: - Three-carbon synthon - Trifluoroacetamidine - Base - Solvent reaction Heat to Reflux Monitor by TLC reactants->reaction workup Work-up: - Cool to RT - Remove Solvent reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product This compound Derivative purification->product

Caption: A typical experimental workflow for the synthesis of a this compound derivative.

References

Technical Support Center: Nucleophilic Aromatic Substitution on 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome poor reactivity and achieve successful outcomes in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions with this compound derivatives, particularly those with a leaving group at the C4 or C6 position.

Q1: My SNAr reaction with 2-(trifluoromethyl)-4-chloropyrimidine shows low to no conversion. What are the potential causes and how can I fix it?

A1: Low or no conversion is a common issue and can stem from several factors. The this compound system is electron-deficient, which should facilitate nucleophilic attack. However, other factors can impede the reaction.

Potential Causes & Troubleshooting Steps:

  • Insufficiently Activated Nucleophile: The nucleophile may not be strong enough to attack the pyrimidine ring.

    • For O-nucleophiles (alcohols): Convert the alcohol to its more nucleophilic alkoxide form using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • For N-nucleophiles (amines): While many amines can react directly, less nucleophilic amines may require a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the reaction. For particularly weak nucleophiles, consider a stronger base or an alternative catalytic method.

    • For S-nucleophiles (thiols): Convert the thiol to the more potent thiolate using a suitable base.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Use polar aprotic solvents such as DMF, DMSO, or THF. These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition.

    • Consider using microwave irradiation, which can significantly reduce reaction times and improve yields for sluggish reactions.

  • Poor Leaving Group: While chloride is a common leaving group, fluoride is often superior for SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon center.

    • If possible, start with the analogous 2-(trifluoromethyl)-4-fluoropyrimidine for enhanced reactivity.

  • Anhydrous Conditions Not Maintained: Water can compete with the intended nucleophile, leading to hydrolysis of the starting material.

    • Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of multiple products or isomers in my reaction. How can I improve the regioselectivity?

A2: With di-substituted pyrimidines, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, regioselectivity can be a challenge.

Factors Influencing Regioselectivity & Solutions:

  • Electronic Effects: In most cases, nucleophilic attack is favored at the C4 position of a 2,4-dihalopyrimidine because it is para to one of the ring nitrogens, providing good stabilization of the Meisenheimer intermediate.[1] The electron-withdrawing trifluoromethyl group at C2 further activates the C4 position.

  • Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered position.

  • Nucleophile Choice: The nature of the nucleophile can dramatically influence the site of attack. For instance, with 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5, tertiary amine nucleophiles have been shown to favor substitution at the C2 position, while other nucleophiles favor the C4 position.[2]

  • Reaction Conditions: Temperature and solvent can also play a role in controlling regioselectivity. It is advisable to start at a lower temperature and gradually increase it.

Frequently Asked Questions (FAQs)

Q3: Why is the C4 position generally more reactive than the C2 position in nucleophilic aromatic substitution on 2,4-disubstituted pyrimidines?

A3: The enhanced reactivity at the C4 and C6 positions of the pyrimidine ring is due to the electronic structure of the heterocycle. The nitrogen atoms are electron-withdrawing, making the ring electron-deficient and thus susceptible to nucleophilic attack.[3] When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom at position 1. This resonance stabilization is more effective than the stabilization available when attack occurs at other positions.[1] Frontier molecular orbital theory also suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at C4 than at C2, making it the preferred site for nucleophilic attack.[1]

Q4: Can the trifluoromethyl group itself act as a leaving group?

A4: While the trifluoromethyl group is an excellent electron-withdrawing group that activates the ring for SNAr, it is generally a very poor leaving group under typical SNAr conditions. Displacement of a halide or other suitable leaving group on the pyrimidine ring is the expected and observed reaction pathway.

Q5: My amine nucleophile is particularly unreactive. Are there alternative methods to form the C-N bond?

A5: Yes. If standard SNAr conditions fail, even at elevated temperatures, transition metal-catalyzed cross-coupling reactions are a powerful alternative. Specifically, Palladium-catalyzed Buchwald-Hartwig amination can be very effective for coupling amines with aryl halides, including challenging heteroaromatic systems.[4][5] This method often succeeds where traditional SNAr fails, especially with weakly nucleophilic amines.

Q6: What is a general starting point for reaction conditions when reacting an amine with 2-(trifluoromethyl)-4-chloropyrimidine?

A6: A good starting point would be to use 1.0 to 1.2 equivalents of the amine nucleophile, 1.5 to 2.0 equivalents of a non-nucleophilic base like DIPEA, in an anhydrous polar aprotic solvent like DMF or NMP. Start the reaction at room temperature and gradually heat to 80-120 °C if no reaction is observed. Monitor the reaction progress by TLC or LC-MS.[3]

Data Presentation

The following tables summarize general conditions and expected reactivity for SNAr reactions on a hypothetical 2-(Trifluoromethyl)-4-halopyrimidine substrate.

Table 1: General Reaction Conditions for SNAr with 2-(Trifluoromethyl)-4-chloropyrimidine

Nucleophile ClassBase (Equivalents)SolventTypical Temperature RangeNotes
Primary/Secondary Amines DIPEA or TEA (1.5-2.0)DMF, NMP, DMSO, THF25 °C to 120 °CFor less reactive amines, higher temperatures or microwave conditions may be necessary.
Alcohols (ROH) NaH or t-BuOK (1.1)THF, Dioxane0 °C to RefluxThe alkoxide must be pre-formed or generated in situ. Anhydrous conditions are critical.
Thiols (RSH) K₂CO₃ or NaH (1.1)DMF, Acetonitrile25 °C to 80 °CThe thiolate is a much stronger nucleophile than the neutral thiol.

Table 2: Troubleshooting Quick Reference

IssuePrimary RecommendationSecondary ActionAlternative Strategy
No Reaction Increase temperature / Use microwave irradiation.Use a stronger base to enhance nucleophilicity.Switch to a substrate with a better leaving group (e.g., F instead of Cl).
Low Yield Ensure anhydrous conditions and inert atmosphere.Increase equivalents of nucleophile (1.5-2.0 eq.).Optimize solvent and base combination.
Side Products Lower reaction temperature.Use a less aggressive base.Perform an aqueous workup to remove water-soluble impurities.
Poor Regioselectivity Modify the nucleophile (e.g., tertiary amines for C2 selectivity).[2]Screen different solvents and temperatures.Chromatographic separation of isomers.
Weakly Nucleophilic Amine Fails to React Maximize temperature (within stability limits).Use a stronger, non-nucleophilic base.Switch to Palladium-catalyzed Buchwald-Hartwig amination.[4]

Experimental Protocols & Workflows

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical reaction between 2-(trifluoromethyl)-4-chloropyrimidine and a primary or secondary amine.

Materials:

  • 2-(Trifluoromethyl)-4-chloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.1-1.5 eq.)

  • Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the 2-(trifluoromethyl)-4-chloropyrimidine (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Add the amine nucleophile (1.1-1.5 eq.) to the stirred solution.

  • Add DIPEA (1.5-2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour, then slowly heat to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

experimental_workflow start Start reactants Combine 2-(CF3)-4-Cl-Pyrimidine, Amine, DIPEA, and Anhydrous DMF in a dry flask under N2 start->reactants reaction Heat Reaction Mixture (e.g., 80-120 °C) reactants->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purify Product (Column Chromatography or Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

General experimental workflow for amination of 2-(trifluoromethyl)-4-chloropyrimidine.
Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting a failed or low-yielding SNAr reaction.

troubleshooting_logic start Reaction Issue: Low or No Product check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes action_base Action: Add stronger base (e.g., NaH for ROH) check_nucleophile->action_base No check_conditions Are conditions strictly anhydrous? check_temp->check_conditions Yes action_temp Action: Increase temperature or use microwave check_temp->action_temp No check_lg Is the leaving group optimal? check_conditions->check_lg Yes action_dry Action: Use anhydrous solvents & inert gas check_conditions->action_dry No action_lg Action: Switch to -F substrate check_lg->action_lg No action_pd Consider Alternative: Pd-Catalyzed Amination check_lg->action_pd Yes (and still fails) action_base->start action_temp->start action_dry->start action_lg->start

A logical workflow for troubleshooting poor SNAr reactivity.

References

Technical Support Center: Managing 2-(Trifluoromethyl)pyrimidine Volatility During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the volatile compound 2-(Trifluoromethyl)pyrimidine. The information provided is intended to help manage its volatility during experimental workup procedures, minimizing product loss and ensuring accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound and its analogs?

While specific data for this compound can be limited, the properties of closely related analogs provide valuable insights into its expected behavior. The trifluoromethyl group significantly influences the compound's volatility.

CompoundMolecular FormulaFormBoiling Point (°C)Melting Point (°C)Vapor Pressure (mmHg @ 25°C)
This compoundC₅H₃F₃N₂LiquidNot explicitly reportedNot applicableNot explicitly reported
2-(Trifluoromethyl)pyridineC₆H₄F₃NLiquid139-141[1]Not applicableNot explicitly reported
2-Chloro-4-(trifluoromethyl)pyrimidineC₅H₂ClF₃N₂Liquid60 °C / 10 mmHgNot applicableNot explicitly reported
2-Chloro-5-(trifluoromethyl)pyrimidineC₅H₂ClF₃N₂SolidNot applicable48-52Not explicitly reported
2-Fluoro-6-(trifluoromethyl)pyridineC₆H₃F₄NLiquidNot explicitly reportedNot applicable17.4 ± 0.2[2]

Q2: What are the primary challenges when working with this compound?

The primary challenge is its volatility, which can lead to significant product loss during standard workup procedures such as extraction, solvent removal, and purification. Its volatility is due to the presence of the trifluoromethyl group, which lowers the boiling point.

Q3: What general safety precautions should be taken when handling this compound?

Due to its volatility and potential hazards, it is crucial to handle this compound in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound.

Issue 1: Low or No Yield After Solvent Removal

Possible Cause: Significant loss of the product due to its high volatility during rotary evaporation.

Solutions:

  • Avoid High Temperatures: Use a low-temperature water bath on the rotary evaporator, or conduct the evaporation at room temperature.

  • Control the Vacuum: Apply vacuum gradually and avoid using a very high vacuum. A diaphragm pump is often more controllable for volatile compounds than a high-vacuum pump.

  • Use a Cold Trap: Ensure the rotary evaporator's condenser is filled with a very cold coolant (e.g., a dry ice/acetone slurry) to effectively trap the volatile product.

  • Alternative to Rotary Evaporation: For small-scale experiments, consider removing the solvent under a gentle stream of nitrogen or argon at room temperature.

Issue 2: Product Loss During Extraction

Possible Cause: The product has some solubility in the aqueous phase or is lost to the atmosphere during transfers.

Solutions:

  • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase.

  • Perform Multiple Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent to improve recovery.

  • Minimize Headspace: Use separatory funnels and flasks that are appropriately sized for the volume of liquid to minimize the amount of vapor phase where the product can reside.

  • Work Efficiently: Minimize the time the compound is exposed to the atmosphere.

Issue 3: Difficulty in Purification by Column Chromatography

Possible Cause: The product co-elutes with the solvent front or is lost to evaporation from the column.

Solutions:

  • Choose the Right Solvent System: Use a less polar solvent system to increase the retention of your compound on the silica gel.

  • "Dry" Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a solid band. This can provide better separation than loading in a solvent.

  • Flash Chromatography: Use flash chromatography with a constant, gentle positive pressure to speed up the separation and reduce the time for evaporation.

  • Monitor Fractions Carefully: Collect smaller fractions and analyze them promptly by TLC to identify the product-containing fractions.

Experimental Protocols

General Workup Procedure for a Reaction Mixture Containing this compound

This protocol is a general guideline and may need to be optimized for specific reaction conditions.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching agent (e.g., water, saturated ammonium chloride solution) while stirring.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with saturated sodium bicarbonate solution if the reaction was acidic.

    • Wash the combined organic layers with brine to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter off the drying agent.

  • Solvent Removal:

    • Carefully concentrate the filtrate using a rotary evaporator with a chilled condenser.

    • Avoid excessive heat and high vacuum.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Visual Guides

Logical Workflow for Troubleshooting Product Loss

start Low or No Yield Observed check_step At which step is the loss suspected? start->check_step solvent_removal Solvent Removal (e.g., Rotovap) check_step->solvent_removal extraction Aqueous Workup / Extraction check_step->extraction purification Chromatography check_step->purification sr_q1 Was the water bath heated? solvent_removal->sr_q1 ex_q1 Was the aqueous layer saturated with salt? extraction->ex_q1 pu_q1 Did the product elute too quickly? purification->pu_q1 sr_a1_yes Use room temperature or a cold water bath. sr_q1->sr_a1_yes Yes sr_q2 Was a high vacuum used? sr_q1->sr_q2 No sr_a1_no Was a high vacuum used? sr_a2_yes Apply vacuum gradually and use a pressure controller if available. sr_q2->sr_a2_yes Yes sr_q3 Was the condenser cold enough? sr_q2->sr_q3 No sr_a2_no Was the condenser cold enough? sr_a3_yes Consider alternative solvent removal methods. sr_q3->sr_a3_yes Yes sr_a3_no Use a dry ice/acetone condenser. sr_q3->sr_a3_no No ex_a1_no Wash with brine before and during extraction. ex_q1->ex_a1_no No ex_q2 Were multiple extractions performed? ex_q1->ex_q2 Yes ex_a1_yes Were multiple extractions performed? ex_a2_no Perform at least 3 extractions with smaller solvent volumes. ex_q2->ex_a2_no No pu_a1_yes Use a less polar eluent system. pu_q1->pu_a1_yes Yes pu_q2 Was the column run slowly? pu_q1->pu_q2 No pu_a1_no Was the column run slowly? pu_a2_yes Use flash chromatography to minimize run time. pu_q2->pu_a2_yes Yes

Caption: Troubleshooting workflow for product loss.

Experimental Workflow for Workup and Purification

reaction Crude Reaction Mixture quench Quench Reaction (e.g., add water/ice) reaction->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., with Na₂SO₄) wash->dry filter Filter dry->filter concentrate Concentrate Under Reduced Pressure (Low Temp & Vacuum) filter->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: General experimental workup and purification workflow.

References

Technical Support Center: Column Chromatography of 2-(Trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of polar 2-(Trifluoromethyl)pyrimidine derivatives via column chromatography.

Troubleshooting Guide

Question: My polar this compound derivative is sticking to the top of the silica gel column and won't elute, even with a high percentage of ethyl acetate in hexane.

Answer: This is a common issue arising from strong interactions between the highly polar pyrimidine derivative and the polar silanol groups of the silica gel stationary phase.[1] To address this, consider the following solutions:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If a hexane/ethyl acetate system is failing, switch to a more polar solvent system, such as dichloromethane/methanol.[1][2]

  • Use Mobile Phase Additives:

    • For basic pyrimidine derivatives , which is common, the addition of a small amount of a competing base like triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent can significantly improve elution.[1][3] These additives neutralize the acidic silanol groups on the silica surface, thereby reducing their strong interaction with your basic compound.[1] A typical concentration of TEA is 0.1-2.0%.

    • For acidic derivatives , adding a small amount of acetic acid or formic acid (0.1–2.0%) can improve elution.[1][4]

  • Consider Alternative Chromatography Modes: If modifying the mobile phase is ineffective, you may need to switch to a different chromatographic technique:

    • Reverse-Phase Chromatography: Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often preferred for highly polar compounds.[5] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent, like water.[5][6]

Question: My compound streaks badly on the TLC plate and the column, leading to poor separation and mixed fractions.

Answer: Tailing or streaking is often observed with polar compounds on silica gel.[7] This can be caused by several factors:

  • Strong Analyte-Stationary Phase Interaction: As mentioned above, the strong interaction with silica gel can cause tailing. Using mobile phase additives like triethylamine for basic compounds or acetic acid for acidic compounds can significantly improve peak shape.[8]

  • Compound Overloading: Applying too much sample to your TLC plate or column can lead to streaking.[8] Try loading a more dilute sample.

  • Compound Degradation on Silica: Some compounds are unstable on acidic silica gel.[9][10] You can test for this by running a 2D TLC.[4] If the compound degrades, you may need to use a deactivated silica gel or an alternative stationary phase like alumina.[10][11]

  • Poor Solubility in the Eluent: If the compound is not fully dissolved in the mobile phase as it moves through the column, it can cause streaking. Ensure your chosen solvent system is a good solvent for your compound.[10]

Question: I am unable to achieve good separation between my desired product and a closely related polar impurity.

Answer: Achieving good resolution between polar compounds with similar structures can be challenging.[1] Here are some strategies to improve separation:

  • Optimize the Solvent System:

    • Fine-tune the solvent ratio: Small changes in the mobile phase composition can have a significant impact on selectivity.

    • Try a three-component solvent system: Adding a small amount of a third solvent can sometimes dramatically improve separation. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture.[1]

  • Use a Different Stationary Phase: If optimizing the mobile phase on silica gel doesn't work, consider an alternative stationary phase with different selectivity, such as alumina or a bonded phase like amino- or cyano-propyl silica.[7]

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increasing the polarity of the mobile phase during the chromatography run (gradient elution) can improve the separation of compounds with a wide range of polarities.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound derivatives using column chromatography?

A1: The main challenges stem from their high polarity, which can lead to issues such as poor retention and peak tailing in normal-phase chromatography on silica gel due to strong interactions with the stationary phase.[1][6] These compounds often have multiple hydrogen bond donors and acceptors, contributing to these strong interactions.[6]

Q2: Which chromatographic techniques are most suitable for purifying these polar compounds?

A2: Several chromatographic techniques can be effective:

  • Normal-Phase Chromatography with Modified Mobile Phases: Using standard silica gel with eluents containing additives like triethylamine or ammonium hydroxide for basic pyrimidines is a common first approach.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it promotes retention.[5][6]

  • Reverse-Phase Chromatography (RPC): While challenging due to potentially low retention, RPC can be optimized using polar-endcapped columns or specific ion-pairing agents.[6]

Q3: How do I choose an appropriate solvent system to start with?

A3: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems.[12] For very polar compounds, begin with systems like 100% ethyl acetate or dichloromethane with a small percentage of methanol (e.g., 5% MeOH in DCM).[13][14] The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate.[12]

Q4: My compound is not soluble in the eluting solvent. How can I load it onto the column?

A4: If your compound has poor solubility in the mobile phase, you can use a technique called "dry loading".[15][16] This involves pre-adsorbing your sample onto a small amount of silica gel. The sample is dissolved in a suitable solvent, mixed with dry silica gel, and the solvent is then removed under vacuum to yield a free-flowing powder.[1][16][17] This powder is then carefully added to the top of the packed column.[17]

Q5: Can I use methanol in my mobile phase with a silica gel column?

A5: Yes, methanol is a common polar solvent used in mobile phases for silica gel chromatography, typically in combination with a less polar solvent like dichloromethane.[2][13] However, it is advisable to keep the percentage of methanol below 10%, as higher concentrations can lead to the dissolution of the silica gel.[13]

Quantitative Data Summary

The following table provides representative examples of solvent systems and corresponding approximate Rf values for polar this compound derivatives on silica gel TLC plates. These values are illustrative and will vary depending on the specific substituents on the pyrimidine ring.

Compound TypeMobile Phase System (v/v)Approximate Rf ValueNotes
Moderately Polar Derivative50% Ethyl Acetate / 50% Hexane0.30A standard system for compounds of intermediate polarity.
Highly Polar Basic Derivative5% Methanol / 95% Dichloromethane0.15Strong retention on silica. Tailing may be observed.
Highly Polar Basic Derivative5% Methanol / 94.5% Dichloromethane / 0.5% Triethylamine0.35The addition of triethylamine reduces tailing and increases the Rf value.
Very Polar Basic Derivative10% Methanol / 89% Dichloromethane / 1% Ammonium Hydroxide0.25For compounds that remain at the baseline with less polar systems.
Polar Acidic Derivative5% Methanol / 94.5% Dichloromethane / 0.5% Acetic Acid0.40Acetic acid can improve the mobility and peak shape of acidic compounds.

Experimental Protocols

Protocol 1: Column Chromatography of a Polar Basic this compound Derivative

Objective: To purify a polar, basic this compound derivative using silica gel column chromatography with a modified mobile phase.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or acetone).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with an initial eluent system, for example, 5% MeOH in DCM.

    • Visualize the spots under UV light.

    • If the desired compound has a very low Rf value (<0.2) and shows tailing, add a small amount of TEA (e.g., 0.5-1%) to the eluent and run a new TLC. Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 5% MeOH / 0.5% TEA in DCM).[8]

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped in the packed bed.[8]

    • Allow the silica to settle, creating a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude sample in a minimal amount of a volatile solvent like DCM or acetone.[1]

    • Add dry silica gel (approximately 10-20 times the mass of your sample).[1][16]

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][16]

    • Carefully add the silica-adsorbed sample to the top of the packed column.

    • Add a thin protective layer of sand on top of the sample layer.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to begin eluting the sample through the column.

    • Collect fractions in test tubes.

    • Monitor the separation by performing TLC analysis on the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Troubleshooting_Workflow Troubleshooting Column Chromatography of Polar Pyrimidine Derivatives start Start: Polar Pyrimidine Derivative Purification issue Problem Encountered During Column Chromatography start->issue check_rf Compound has low Rf (<0.2) or streaks on TLC? issue->check_rf increase_polarity Increase mobile phase polarity (e.g., add MeOH to DCM) check_rf->increase_polarity Yes poor_separation Poor separation from impurities? check_rf->poor_separation No, Rf is ok add_modifier Is the compound basic or acidic? increase_polarity->add_modifier add_base Add competing base (e.g., 0.5-1% TEA or NH4OH) add_modifier->add_base Basic add_acid Add acid (e.g., 0.5% Acetic Acid) add_modifier->add_acid Acidic recheck_tlc Re-evaluate with new eluent on TLC add_base->recheck_tlc add_acid->recheck_tlc recheck_tlc->poor_separation success Successful Purification recheck_tlc->success TLC looks good optimize_solvent Fine-tune solvent ratio or try a three-component system poor_separation->optimize_solvent Yes poor_separation->success No, separation is good try_gradient Use gradient elution optimize_solvent->try_gradient alt_chrom Consider alternative chromatography (HILIC, Reverse Phase) try_gradient->alt_chrom Still no separation alt_chrom->success Experimental_Workflow General Experimental Workflow for Purification cluster_prep Preparation cluster_loading Sample Loading cluster_run Chromatography Run cluster_iso Isolation tlc 1. TLC Solvent System Optimization slurry 2. Prepare Silica Slurry tlc->slurry packing 3. Pack Column slurry->packing dissolve 4. Dissolve Crude Sample packing->dissolve adsorb 5. Adsorb on Silica (Dry Load) dissolve->adsorb load 6. Load Sample onto Column adsorb->load elute 7. Elute with Mobile Phase load->elute collect 8. Collect Fractions elute->collect monitor 9. Monitor Fractions by TLC collect->monitor combine 10. Combine Pure Fractions monitor->combine evaporate 11. Evaporate Solvent combine->evaporate product 12. Pure Product evaporate->product

References

Preventing decomposition of 2-(Trifluoromethyl)pyrimidine during heating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the decomposition of 2-(Trifluoromethyl)pyrimidine during heating in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the potential signs of decomposition of this compound upon heating?

A2: Signs of decomposition can include:

  • Color Change: The appearance of a yellow, brown, or black discoloration in the sample.

  • Gas Evolution: Formation of bubbles or fumes.

  • Inconsistent Experimental Results: Poor yield, formation of unexpected side products, or non-reproducible outcomes in reactions where the compound is heated.

  • Changes in Spectroscopic Data: Appearance of new peaks or changes in the relative intensity of existing peaks in NMR, IR, or Mass Spectrometry analysis of the heated sample compared to a reference standard.

Q3: What are the likely decomposition pathways for this compound?

A3: While the exact decomposition pathway is not documented, potential degradation routes for similar heterocyclic compounds can involve:

  • Ring Opening: Cleavage of the pyrimidine ring structure.

  • Loss of the Trifluoromethyl Group: This can occur through various radical or nucleophilic/electrophilic processes at high temperatures.

  • Polymerization: Formation of polymeric materials, often observed as a tarry or solid residue.

Troubleshooting Guide: Preventing Decomposition During Heating

If you suspect that this compound is decomposing during your experimental procedure, consider the following troubleshooting steps.

Problem Potential Cause Recommended Solution
Discoloration of the sample upon heating. Thermal decomposition.1. Lower the reaction temperature: If the reaction kinetics allow, reduce the temperature. 2. Reduce heating time: Minimize the duration the sample is exposed to high temperatures. 3. Use an inert atmosphere: Conduct the experiment under a nitrogen or argon atmosphere to prevent oxidative decomposition.
Low yield of the desired product. Decomposition of the starting material.1. Optimize heating method: Use a pre-heated oil bath or a heating mantle with precise temperature control to ensure uniform and stable heating. Avoid localized overheating. 2. Solvent selection: The choice of solvent can influence stability. Aprotic, non-nucleophilic solvents are generally preferred for reactions involving sensitive reagents. 3. Addition of a stabilizer: Consider the addition of a radical scavenger or an antioxidant.
Formation of multiple, unidentified byproducts. Complex decomposition pathways.1. Analyze byproducts: Use techniques like GC-MS or LC-MS to identify the decomposition products. Understanding the byproducts can provide insights into the degradation mechanism and help in devising a more effective stabilization strategy. 2. Stepwise heating: If possible, perform the reaction in a stepwise manner, isolating intermediates to avoid prolonged heating of the final product mixture.

Experimental Protocols

Protocol 1: General Procedure for Heating under an Inert Atmosphere

This protocol describes a general setup to minimize oxidative degradation during heating.

Objective: To perform a reaction involving this compound at elevated temperatures while minimizing decomposition.

Materials:

  • This compound

  • Reaction solvent (e.g., anhydrous DMF, DMSO, or other suitable aprotic solvent)

  • Other reactants as required by the specific synthesis

  • Round-bottom flask equipped with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon gas supply with a bubbler

  • Heating mantle or oil bath with a temperature controller

  • Schlenk line or manifold (optional, for more rigorous inert conditions)

Procedure:

  • Assembly: Assemble the reaction apparatus (flask and condenser) and ensure all glassware is dry.

  • Purging: Place the this compound and any other solid reagents into the reaction flask. Seal the flask and purge the system with nitrogen or argon for 10-15 minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.

  • Solvent Addition: Add the anhydrous solvent via a syringe or cannula under a positive pressure of the inert gas.

  • Heating: Begin stirring and heat the reaction mixture to the desired temperature using the heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS as appropriate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air.

Protocol 2: Screening for Stabilizers (Antioxidants)

This protocol provides a method to test the effectiveness of different antioxidants in preventing the decomposition of this compound in solution at a given temperature.

Objective: To identify a suitable antioxidant to prevent the thermal degradation of this compound.

Materials:

  • This compound

  • High-boiling point solvent (e.g., DMSO, sulfolane)

  • Potential antioxidants (e.g., Butylated hydroxytoluene (BHT), Propyl gallate, Ascorbic acid)

  • Small reaction vials with screw caps

  • Heating block or oil bath

  • Analytical instrument (e.g., HPLC-UV, GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Sample Preparation:

    • Control: In a vial, place a known volume of the stock solution.

    • Test Samples: In separate vials, place the same volume of the stock solution and add a small, known amount (e.g., 0.1-1 mol%) of each antioxidant to be tested.

  • Heating: Place all vials in the heating block or oil bath set to the desired experimental temperature.

  • Time Points: At regular intervals (e.g., 1h, 2h, 4h, 8h), remove an aliquot from each vial.

  • Analysis: Analyze the aliquots by HPLC-UV or GC-MS to determine the concentration of remaining this compound.

  • Data Evaluation: Compare the degradation rate of this compound in the presence of different antioxidants to the control sample.

Data Presentation:

The results of the stabilizer screening can be summarized in a table for easy comparison.

Antioxidant Concentration (mol%) % Decomposition at 2h % Decomposition at 4h % Decomposition at 8h
Control (None)0
BHT0.1
Propyl gallate0.1
Ascorbic acid0.1

Visualizations

Below are diagrams illustrating key concepts and workflows related to the thermal decomposition of this compound.

Decomposition_Pathway This compound This compound Decomposition Products Decomposition Products This compound->Decomposition Products High Temperature Ring-Opened Products Ring-Opened Products Decomposition Products->Ring-Opened Products Defluorinated Species Defluorinated Species Decomposition Products->Defluorinated Species Polymeric Material Polymeric Material Decomposition Products->Polymeric Material

Caption: Potential decomposition pathways of this compound at elevated temperatures.

Troubleshooting_Workflow A Decomposition Observed? B Lower Temperature A->B C Use Inert Atmosphere A->C D Add Stabilizer A->D E Problem Solved? B->E C->E D->E F Analyze Byproducts (GC-MS/LC-MS) E->F No G End E->G Yes F->D

Caption: A logical workflow for troubleshooting the thermal decomposition of this compound.

Technical Support Center: Selective Functionalization of Substituted 2-(Trifluoromethyl)pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of substituted 2-(trifluoromethyl)pyrimidines. The information is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting

This section covers broad issues that can apply to various functionalization strategies for 2-(trifluoromethyl)pyrimidines.

Frequently Asked Questions (General)

Q1: My reaction yield is consistently low. What are the primary parameters I should investigate?

A1: Low yields in the functionalization of 2-(trifluoromethyl)pyrimidines can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your substituted 2-(trifluoromethyl)pyrimidine or the coupling partner can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before initiating the synthesis.[1]

  • Catalyst Activity: If you are performing a cross-coupling reaction, ensure your catalyst is active. For instance, in Suzuki-Miyaura couplings, using a pre-catalyst like XPhosPdG2 with an additional ligand like XPhos can be crucial to prevent side reactions like debromination.[2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate adjustment in temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Choice: The solvent can significantly impact the solubility of your reactants and the reaction rate. Ensure you are using a dry, non-nucleophilic solvent if side reactions with the solvent are a concern.[3]

  • Base Strength and Solubility: In reactions requiring a base, such as SNAr or cross-coupling, the choice and amount of base are critical. An unsuitable base can lead to degradation or side reactions.

Q2: I am observing the formation of multiple unexpected side products. What are the likely causes and solutions?

A2: The formation of multiple products can be due to a lack of regioselectivity, side reactions with the solvent, or degradation of the starting material or product.

  • Regioselectivity Issues: In di-substituted pyrimidines, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, nucleophilic attack can occur at either the C2 or C4 position. The outcome is highly dependent on the electronic environment of the ring and the nature of the nucleophile.[3][4] Strategies to control regioselectivity are discussed in detail in the "Regioselectivity Issues" section below.

  • Solvolysis: If your solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, particularly at elevated temperatures.[3] Consider using a non-nucleophilic solvent like dioxane, THF, or toluene.

  • Hydrolysis: The trifluoromethyl group can activate the pyrimidine ring towards hydrolysis, especially under harsh basic conditions. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]

  • Homocoupling: In cross-coupling reactions, homocoupling of the boronic acid partner can be a significant side reaction. Optimizing the catalyst, ligand, and reaction conditions can minimize this.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: The purification of functionalized 2-(trifluoromethyl)pyrimidines can be challenging due to their polarity and potential for interaction with silica gel.

  • Aqueous Workup: Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[3]

  • Acid-Base Extraction: The basicity of the pyrimidine ring can be exploited for purification. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then re-extracted into an organic solvent after basifying the aqueous layer.[1]

  • Chromatography: Column chromatography on silica gel is a common purification method. To mitigate tailing, which can occur due to the basic nature of the pyrimidine, a small amount of a base like triethylamine can be added to the eluent.[1] For highly polar compounds, reverse-phase chromatography may be more effective.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

Troubleshooting Specific Functionalization Strategies

Nucleophilic Aromatic Substitution (SNAr)

Q4: I am attempting a nucleophilic aromatic substitution on a chloro-substituted this compound, but the reaction is not proceeding. What should I check?

A4: For an SNAr reaction to proceed efficiently, several factors are crucial:

  • Activation of the Pyrimidine Ring: The 2-(trifluoromethyl) group is a strong electron-withdrawing group that activates the pyrimidine ring for nucleophilic attack. However, the position of the leaving group relative to the CF3 group and other substituents is critical.

  • Leaving Group Ability: The reactivity of halogens in SNAr on pyrimidines generally follows the order F > Cl > Br > I.[3] If you are using a chloro-substituted pyrimidine and the reaction is sluggish, you might consider if a fluoro-substituted analogue is available or could be synthesized.

  • Nucleophilicity: The attacking nucleophile must be sufficiently strong. For example, when using an alcohol as a nucleophile, deprotonating it with a suitable base to form the more nucleophilic alkoxide is often necessary.[3]

  • Reaction Temperature: SNAr reactions often require elevated temperatures. Gradually increasing the reaction temperature while monitoring for product formation and decomposition is a good strategy.[3]

Q5: My SNAr reaction on a 2,4-dichloro-5-(trifluoromethyl)pyrimidine is giving a mixture of C2 and C4 substituted isomers. How can I control the regioselectivity?

A5: The regioselectivity of SNAr on 2,4-dichloropyrimidines is a known challenge. Here are some strategies to influence the outcome:

  • Electronic Effects: For 2,4-dichloropyrimidines, substitution generally favors the C4 position. However, an electron-withdrawing group at the C5 position, such as a nitro group, further enhances reactivity at C4. In contrast, for 2,4-dichloro-5-trifluoromethyl-pyrimidine, a mixture of isomers is often observed.[4]

  • Nucleophile Choice: Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[4]

  • Lewis Acid Additives: The use of Lewis acids can significantly influence the regioselectivity. For 2,4-dichloro-5-trifluoromethyl-pyrimidine, Lewis acids have been employed to increase the ratio of isomers in favor of the C2-addition product to greater than 10:1.[4]

  • Sequential Substitution: A common strategy is to perform the substitution reactions sequentially. The difference in reactivity between the C2 and C4 positions can be exploited by carefully controlling the reaction temperature and stoichiometry of the nucleophile.

Suzuki-Miyaura Cross-Coupling

Q6: I am performing a Suzuki-Miyaura cross-coupling on a bromo-substituted this compound, but I am observing significant debromination of my starting material. How can I prevent this?

A6: Debromination is a common side reaction in Suzuki-Miyaura couplings of heteroaryl halides. The following measures can help to minimize it:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Using a tandem catalyst system, such as XPhosPdG2 with additional XPhos ligand, has been shown to be effective in preventing debromination in the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[2]

  • Base Selection: Use a milder base or ensure the base is not in large excess. The choice of base can influence the rate of the desired cross-coupling versus the undesired debromination.

  • Solvent System: The solvent can impact the stability of the catalyst and the reaction pathway. A mixture of dioxane and water is commonly used, but in some cases, a polar protic solvent like ethanol/water can improve the yield of the desired product.[2]

Q7: My Suzuki-Miyaura reaction is not going to completion, and I have a mixture of starting material and product. What can I do to improve the conversion?

A7: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Using a more robust ligand or a higher catalyst loading might be necessary.

  • Purity of Boronic Acid: Impurities in the boronic acid or its ester can inhibit the reaction. Ensure the boronic acid is of high quality.

  • Reaction Temperature: Ensure the reaction is being conducted at an appropriate temperature to facilitate all steps of the catalytic cycle, including transmetalation and reductive elimination.

C-H Functionalization

Q8: I am interested in direct C-H functionalization of a this compound. Which positions are most likely to react?

A8: The electronic nature of the pyrimidine ring, further influenced by the strongly electron-withdrawing trifluoromethyl group, dictates the reactivity in C-H functionalization.

  • Electrophilic Attack: The C5 position of the pyrimidine ring is the most electron-rich and is typically the target for electrophilic attack.[5]

  • Nucleophilic Attack: The C4 and C6 positions are the most electron-deficient and are susceptible to nucleophilic attack. C-H functionalization at these positions can sometimes be achieved through methods that involve nucleophilic addition to the ring.

  • Radical Attack: Radical trifluoromethylation has been shown to be effective for the C3-selective functionalization of 2-pyridones, suggesting that radical-based approaches could offer unique selectivity for pyrimidines as well.[6]

  • Directed Metalation: Directed ortho-metalation (DoM) is a powerful strategy to functionalize the C5 position. A directing group at C4 can direct a strong base to deprotonate the C5 position, creating a nucleophilic center that can react with various electrophiles.[5]

Data Tables

Table 1: Regioselectivity in SNAr of 5-Substituted-2,4-Dichloropyrimidines with Amines

5-SubstituentNucleophileC2:C4 Isomer RatioReference
-NO2DiethylamineC4 selective[4]
-NO2TriethylamineC2 selective[4]
-CF3Secondary Amines~1:1[4]
-CF3Secondary Amines + Lewis Acid>10:1[4]

Table 2: Conditions for Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

CatalystLigandBaseSolventYield of Coupled ProductYield of Debrominated ProductReference
PdCl2(dppf)-K3PO4Dioxane/H2O35%65%[2]
XPhosPdG2XPhosK3PO4Dioxane/H2O35%65%[2]
Pd2(dba)3XPhosK3PO4Dioxane/H2OLowHigh[2]
XPhosPdG2XPhosK3PO4Ethanol/H2O45%55%[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids:

To a solution of the halo-2-(trifluoromethyl)pyrimidine (1.0 eq) and the arylboronic acid (1.2-1.5 eq) in a suitable solvent (e.g., dioxane/water 4:1) is added the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., Na2CO3 or K2CO3, 2.0-3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines:

A mixture of the chloro-2-(trifluoromethyl)pyrimidine (1.0 eq), the amine (1.1-2.0 eq), and a base (e.g., K2CO3 or Et3N, 1.5-3.0 eq) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) is heated at a temperature ranging from 50 to 120 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Low Yield or Side Products Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_reagents Evaluate Reagents (Catalyst, Ligand, Base) reagents_ok Reagents Appropriate? check_reagents->reagents_ok purity_ok->check_conditions Yes purify_sm Purify Starting Materials purity_ok->purify_sm No conditions_ok->check_reagents Yes optimize_conditions Systematically Vary Temperature and Time conditions_ok->optimize_conditions No optimize_reagents Screen Catalysts/Ligands/Bases reagents_ok->optimize_reagents No analyze_byproducts Identify Byproducts (LC-MS, NMR) reagents_ok->analyze_byproducts Yes purify_sm->start optimize_conditions->check_conditions change_solvent Screen Alternative Solvents optimize_conditions->change_solvent change_solvent->check_conditions optimize_reagents->check_reagents regioselectivity_issue Address Regioselectivity analyze_byproducts->regioselectivity_issue degradation_issue Address Degradation analyze_byproducts->degradation_issue end Successful Reaction regioselectivity_issue->end degradation_issue->end

Caption: A flowchart for troubleshooting common issues in functionalization reactions.

RegioselectivityFactors sub 2,4-Dichloro-5-R-pyrimidine factors Reaction Conditions Nucleophile Temperature Lewis Acid Solvent outcome Regioselective Outcome C2-Functionalization C4-Functionalization Mixture of Isomers factors:n->outcome:c2 Tertiary Amine (R=EWG) factors:l->outcome:c2 Present (R=CF3) factors:n->outcome:c4 Secondary Amine (R=NO2) factors:n->outcome:mix Secondary Amine (R=CF3)

Caption: Factors influencing regioselectivity in the SNAr of 2,4-dichloropyrimidines.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)pyrimidine and 2-Chloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-(trifluoromethyl)pyrimidine and 2-chloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for the synthesis of novel drug candidates. While both compounds are valuable precursors, their reactivity profiles differ significantly, influencing the choice of reaction conditions and synthetic strategies.

Executive Summary

This compound is significantly more reactive towards nucleophilic aromatic substitution than 2-chloropyrimidine. This heightened reactivity is attributed to the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group, which strongly activates the pyrimidine ring for nucleophilic attack. In contrast, the chloro group in 2-chloropyrimidine acts as a leaving group and provides moderate activation. This guide presents a qualitative comparison based on established electronic effects, supplemented by quantitative kinetic data for 2-chloropyrimidine.

Introduction to SNAr on Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Electron-withdrawing substituents on the pyrimidine ring enhance its electrophilicity, thereby accelerating the rate of nucleophilic attack.[1][2] The general reactivity of leaving groups in SNAr reactions often follows the order F > Cl > Br > I.[2]

Reactivity Comparison

This compound: High Reactivity
2-Chloropyrimidine: Moderate Reactivity

2-Chloropyrimidine is a well-established and moderately reactive substrate for SNAr reactions. The chlorine atom serves as a good leaving group and contributes to the activation of the pyrimidine ring, albeit to a lesser extent than a trifluoromethyl group. Kinetic studies have been conducted on the reactions of 2-chloropyrimidine with various nucleophiles, providing a quantitative measure of its reactivity.[3]

Quantitative Data: Kinetics of 2-Chloropyrimidine

The following table summarizes the second-order rate constants (k2) for the reaction of 2-chloropyrimidine with a range of nucleophiles. These reactions are first order in both the substrate and the nucleophile.[3]

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Hydroxide100% Ethanol509.64 x 10⁻³
Hydroxide30% Aqueous Ethanol407.7 x 10⁻⁴
DimethylamineAcetonitrile401.157 x 10⁻²
PiperidineAcetonitrile402.82 x 10⁻³
MethylamineAcetonitrile402.356 x 10⁻³
DiethylamineAcetonitrile404.71 x 10⁻⁴

Data sourced from Ramesh et al.[3]

Experimental Protocols

The following are general experimental protocols for conducting SNAr reactions with 2-substituted pyrimidines. The conditions for this compound can be expected to be milder than those for 2-chloropyrimidine.

General Protocol for Amination of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine

  • Amine of choice

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

Procedure:

  • To a solution of 2-chloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.1-1.5 equivalents).

  • Add the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Anticipated Protocol for Amination of this compound

Materials:

  • This compound

  • Amine of choice

  • A mild non-nucleophilic base (e.g., TEA or DIPEA)

  • Anhydrous solvent (e.g., acetonitrile, THF)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.0-1.2 equivalents).

  • Add the mild non-nucleophilic base (1.2-1.5 equivalents).

  • Stir the mixture at or below room temperature. The reaction is expected to be significantly faster than with 2-chloropyrimidine.

  • Monitor the reaction closely by TLC or LC-MS.

  • Follow the workup and purification steps as described for 2-chloropyrimidine.

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the generally accepted mechanism for nucleophilic aromatic substitution on a 2-substituted pyrimidine and a typical experimental workflow.

SNAr_Mechanism Mechanism of SNAr on a 2-Substituted Pyrimidine sub 2-X-Pyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Attack at C2 nuc Nucleophile (Nu⁻) nuc->meisenheimer product 2-Nu-Pyrimidine meisenheimer->product Elimination lg Leaving Group (X⁻) meisenheimer->lg

Caption: Generalized SNAr mechanism on a 2-substituted pyrimidine.

Experimental_Workflow General Experimental Workflow for SNAr start Reactant Mixing (Pyrimidine, Nucleophile, Base, Solvent) reaction Reaction (Stirring at controlled temperature) start->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Chromatography / Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

References

A Comparative Guide to the Biological Activity of Novel 2-(Trifluoromethyl)pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of recently developed 2-(trifluoromethyl)pyrimidine derivatives. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold is a key area of research, often enhancing biological activity, metabolic stability, and bioavailability.[1] This document summarizes quantitative data from recent studies, details key experimental protocols, and visualizes the general workflow for screening these promising compounds.

General Experimental Workflow for Bioactivity Screening

The discovery and evaluation of novel compounds follow a structured pipeline, from chemical synthesis to biological validation. This process ensures a systematic assessment of the therapeutic or agrochemical potential of new chemical entities.

G Figure 1: General Workflow for Screening Novel Compounds cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_advanced Advanced Evaluation start Starting Materials (e.g., Ethyl Trifluoroacetoacetate) ring_closure Ring Closure Reaction start->ring_closure chlorination Chlorination ring_closure->chlorination substitution Nucleophilic Substitution chlorination->substitution final_compounds Final Novel 2-(CF3)pyrimidine Compounds (e.g., Series 5a-5w) substitution->final_compounds in_vitro In Vitro Assays (Anticancer, Antifungal, Antiviral, Insecticidal) final_compounds->in_vitro hit_id Hit Identification (Compounds with High Activity) in_vitro->hit_id dose_response Dose-Response & EC50/IC50 Determination hit_id->dose_response moa Mechanism of Action Studies (e.g., Signaling Pathways) dose_response->moa in_vivo In Vivo Validation (e.g., Animal or Plant Models) moa->in_vivo lead_compound Lead Compound Identification in_vivo->lead_compound

Caption: General workflow from synthesis to lead compound identification.

Comparative Anticancer Activity

A series of novel this compound derivatives bearing an amide moiety (designated 5a-5w) were evaluated for their anticancer properties against four human cancer cell lines.[2][3] Their performance was compared against Doxorubicin, a standard chemotherapy agent. Additionally, a separate study investigated new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives (designated 2b, 3b, 4b, 4c), with compound 3b showing the highest activity.[4][5]

Table 1: Anticancer Activity (% Inhibition at 5 µg/mL)

Compound PC-3 (Prostate) K-562 (Leukemia) HeLa (Cervical) A-549 (Lung)
5v 64.20% - - -
5r 55.32% - - -
5l 54.94% - - -
5n 51.71% - - -
5o 50.52% - - -
Doxorubicin (Control) >95% (Typical) >95% (Typical) >95% (Typical) >95% (Typical)

Data sourced from Lan, et al. (2022).[2][3] Note: The study states activities for the novel compounds were lower than doxorubicin.[2][3]

Comparative Antifungal Activity

The same series of compounds (5a-5w) demonstrated moderate to excellent antifungal activities against a panel of six plant pathogenic fungi.[2][3] The efficacy of these compounds was benchmarked against Tebuconazole, a commercial broad-spectrum fungicide. Another study found that compound 5u showed significant activity against Rhizoctonia solani (RS), comparable to the commercial agent Azoxystrobin.[6]

Table 2: Antifungal Activity (% Inhibition at 50 µg/mL)

Compound B. cinerea S. sclerotiorum R. solani (EC50 in µg/mL)
5l 100% - -
5j 96.84% - -
5b 96.76% - -
5v - 82.73% -
5u - - 26.0
Tebuconazole (Control) 96.45% 83.34% -
Azoxystrobin (Control) - - ~26.0 (Implied)

Data sourced from Lan, et al. (2022)[2][3] and Wu, et al. (Arabian Journal of Chemistry).[6]

Comparative Antiviral Activity

A series of trifluoromethyl pyrimidine derivatives (designated 5a-5v) were screened for their in vivo antiviral efficacy against Tobacco Mosaic Virus (TMV).[6] Their protective and curative activities were compared with Ningnanmycin, a commercial antiviral agent.

Table 3: Anti-TMV Activity (EC50 in µg/mL)

Compound Curative Activity (EC50) Protective Activity (EC50)
5j 126.4 -
5m - 103.4
Ningnanmycin (Control) 362.7 255.1

Data sourced from Wu, et al. (Arabian Journal of Chemistry).[6] Lower EC50 values indicate higher potency.

Comparative Insecticidal Activity

The insecticidal potential of compounds 5a-5w was assessed against two major agricultural pests, Mythimna separata and Spodoptera frugiperda.[2][3] The results were compared to Chlorantraniliprole, a widely used insecticide. While showing activity, the novel compounds were found to be less potent than the commercial standard at the tested concentration.[3]

Table 4: Insecticidal Activity (% Mortality at 500 µg/mL)

Compound Series M. separata S. frugiperda
5a-5w Moderate Activity Moderate Activity
Chlorantraniliprole (Control) High Activity High Activity

The study qualitatively describes the activity as "moderate" and "lower than those of chlorantraniliprole".[2][3]

Key Experimental Protocols

1. Anticancer Activity: MTT Assay The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cells (e.g., PC-3, K-562, HeLa, A-549) are seeded into 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: Cells are then treated with the test compounds at a specified concentration (e.g., 5 µg/mL) for a duration of 48 to 72 hours.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Quantification: The formazan crystals are dissolved using a solvent like DMSO. The absorbance of the resulting solution is measured with a microplate reader, which correlates to the number of viable cells. The inhibition rate is calculated relative to untreated control cells.

2. Antifungal Activity: Mycelial Growth Rate Method This method was used to evaluate the in vitro activity of compounds against various plant pathogenic fungi.[6]

  • Preparation: Test compounds are mixed with a potato dextrose agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh fungal culture is placed at the center of the compound-containing PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a set period.

  • Measurement: The diameter of the fungal colony is measured and compared to a control plate containing no test compound. The inhibition percentage is calculated based on the reduction in mycelial growth.

3. Antiviral Activity: Half-Leaf Spot Method The in vivo antiviral activity against TMV was evaluated using this standard method on host plants like Nicotiana tabacum.[6]

  • Curative Activity: The upper leaves of the host plant are first inoculated with TMV. After 2-3 days, a solution of the test compound is smeared onto the inoculated leaves.

  • Protective Activity: A solution of the test compound is smeared onto the leaves first. After a set time (e.g., 24 hours), the leaves are then inoculated with TMV.

  • Evaluation: After several days, the number of local lesions (spots) on the treated half of the leaf is counted and compared to the untreated control half. The inhibition rate is calculated based on the reduction in the number of lesions.

Potential Mechanism of Action: Apoptosis Induction

While the specific signaling pathways for these novel compounds are under investigation, many anticancer agents derived from pyrimidine scaffolds exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, a common mechanism targeted in cancer therapy.

G Figure 2: Simplified Intrinsic Apoptosis Pathway compound Anticancer Compound (e.g., 2-CF3-Pyrimidine Derivative) stress Cellular Stress (DNA Damage) compound->stress bax Activate Pro-Apoptotic Proteins (Bax/Bak) stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto->apaf cas9 Caspase-9 Activation (Initiator Caspase) apaf->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A potential mechanism of action for anticancer compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)pyrimidine Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. This guide provides a comparative analysis of 2-(trifluoromethyl)pyrimidine analogs, a class of compounds that has garnered significant interest for its therapeutic potential, particularly in oncology. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making these analogs promising candidates for further investigation.[1][2]

This publication details the comparative anticancer activity of a series of this compound derivatives, supported by quantitative data and detailed experimental protocols. The aim is to furnish researchers with the necessary information to guide the rational design of novel and more potent therapeutic agents.

Comparative Anticancer Activity of this compound Analogs

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the pyrimidine ring. Modifications can drastically alter a compound's efficacy against cancer cell lines. The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against four human cancer cell lines: A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer), as well as two normal cell lines, CHO-K1 (Chinese hamster ovary) and HaCaT (human keratinocytes).[2][3]

Table 1: IC50 Values (µM) of 7-oxo-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2][3]

CompoundRA375C32DU145MCF-7/WTCHO-K1HaCaT
2a -C2H5>100>100>100>100>100>100
2b -C6H5>100>100>100>100>100>100
2c -C6H4-2-F>100>100>100>100>100>100
2d -C6H4-3-F>100>100>100>100>100>100
2e -C6H4-4-F>100>100>100>100>100>100

Table 2: IC50 Values (µM) of 7-chloro-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2][3]

CompoundRA375C32DU145MCF-7/WTCHO-K1HaCaT
3a -C2H580.5±2.175.3±3.2>100>100>100>100
3b -C6H525.4±1.524.4±1.845.6±2.540.1±2.175.5±3.533.5±1.9
3c -C6H4-2-F30.2±1.928.9±2.050.3±2.845.8±2.480.1±3.838.7±2.2
3d -C6H4-3-F28.7±1.726.8±1.948.1±2.643.5±2.378.2±3.736.4±2.1

Table 3: IC50 Values (µM) of 7-amino-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2][3]

CompoundRR1A375C32DU145MCF-7/WTCHO-K1HaCaT
4a -C2H5-CH2CH2OH>100>100>100>100>100>100
4b -C6H5-CH2CH2OH>100>100>100>100>100>100
4c -C6H5-CH2CH2OCH2CH2->100>100>100>100>100>100

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are the methodologies for the key assays cited in the evaluation of the pyrimidine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

  • Cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT) and normal cell lines (e.g., CHO-K1, HaCaT)

  • Complete growth medium (specific to each cell line)

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or a suitable solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][5]

  • Compound Treatment: Serial dilutions of the pyrimidine analogs are prepared in the complete growth medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the desired concentrations of the compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) is also included. The plates are incubated for 48 to 72 hours.[5]

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[5][6]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO or another solubilizing agent is added to each well to dissolve the purple formazan crystals.[4][5] The plate may be shaken to ensure complete dissolution.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[6][8]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve using appropriate software.[4][5]

Visualizing SAR Workflows and Signaling Pathways

To better understand the processes involved in structure-activity relationship studies and the potential mechanisms of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration lead Lead Compound (2-(CF3)pyrimidine core) design Analog Design (Varying Substituents) lead->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Assays (e.g., MTT Assay) purification->invitro ic50 Determine IC50 Values invitro->ic50 sar Establish SAR ic50->sar optimization Lead Optimization sar->optimization optimization->design Iterative Design Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor This compound Analog (Kinase Inhibitor) inhibitor->raf Inhibition

References

A Comparative Guide to the In Vitro ADME Properties of 2-(Trifluoromethyl)pyrimidine-Containing Drugs: Pexidartinib and Enasidenib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount. This guide provides a comparative analysis of the in vitro ADME profiles of two notable drugs, Pexidartinib and Enasidenib, which feature a trifluoromethyl group on a pyridine or a bioisosteric triazine ring, structures of significant interest in medicinal chemistry. While not exact 2-(trifluoromethyl)pyrimidine analogs, their structural similarities offer valuable insights for drug design and development.

This guide presents a side-by-side comparison of their key in vitro ADME parameters, detailed experimental methodologies for the cited assays, and a visual representation of a typical in vitro ADME workflow.

Comparative In Vitro ADME Data

The following table summarizes the key in vitro ADME properties of Pexidartinib and Enasidenib, facilitating a direct comparison of their pharmacokinetic profiles at the preclinical stage.

ADME ParameterPexidartinibEnasidenib
Aqueous Solubility Low (0.25 mg/mL in 1:3 DMF:PBS at pH 7.2)[1]Practically Insoluble (≤74 µg/mL at physiological pH)[2]
Permeability (Caco-2) High (Papp: 18 to 32 × 10⁻⁶ cm/sec)[3]Data not publicly available
Metabolic Stability t½: 9.84 minCLint: 37 µL/min/mg (in human liver microsomes)[4]Extensively metabolized by multiple CYP and UGT enzymes.[5][6] Illustrative t½: 45.2 min, CLint: 30.7 µL/min/mg[6]
Plasma Protein Binding >99% (human plasma)[7][8]98.5% (human plasma)[9][10]

Experimental Protocols

The data presented in this guide are generated through a series of standardized in vitro assays. The following are detailed methodologies for these key experiments.

Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the thermodynamic solubility of a compound in an aqueous buffer.

  • Preparation: An excess amount of the test compound is added to a vial containing a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Equilibration: The resulting suspension is agitated in a shaker incubator at a controlled temperature (typically 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: The suspension is then filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS). A standard curve of the compound is used for accurate quantification.

Caco-2 Permeability Assay

This assay assesses the potential for a drug to be absorbed across the intestinal epithelium using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored to assess the potential for active efflux.

  • Sample Analysis: Samples are collected from the donor and receiver compartments at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is also calculated to determine if the compound is a substrate of efflux transporters.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).

  • Incubation Mixture Preparation: The test compound is incubated with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without NADPH is also performed to assess non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) is then calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability to target tissues.

  • Device Preparation: A RED device, which consists of individual wells with two chambers separated by a semi-permeable membrane, is used.

  • Sample Preparation: The test compound is added to plasma (e.g., human) at a specified concentration.

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (PBS) is added to the other chamber.

  • Equilibration: The sealed device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Analysis: Aliquots are removed from both the plasma and buffer chambers and the concentration of the compound in each is determined by LC-MS/MS.

  • Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the compound concentration in the buffer chamber to that in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100.

Visualizing the In Vitro ADME Workflow

The following diagram illustrates a generalized workflow for the in vitro ADME assays described in this guide.

ADME_Workflow Generalized In Vitro ADME Experimental Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism solubility Aqueous Solubility Assay Determine thermodynamic solubility end_point Comparative ADME Profile solubility->end_point Solubility Data permeability Caco-2 Permeability Assay Assess intestinal permeability and efflux permeability->end_point Papp & Efflux Ratio ppb Plasma Protein Binding Assay Determine fraction of drug bound to plasma proteins ppb->end_point % Bound met_stability Microsomal Stability Assay Evaluate metabolic stability (t½, CLint) met_stability->end_point t½ & CLint start Test Compound start->solubility start->permeability start->ppb start->met_stability

Caption: Generalized workflow for in vitro ADME testing.

References

Comparative analysis of different synthetic routes to 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(trifluoromethyl)pyrimidine is a critical process in medicinal chemistry, as this heterocyclic compound is a key building block for numerous pharmaceutical agents. The incorporation of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: From TrifluoroacetamidineRoute B: From Ethyl Trifluoroacetate
Starting Materials Trifluoroacetamidine hydrochloride, 1,1,3,3-TetramethoxypropaneEthyl trifluoroacetate, 1,3-Diamino-2-hydroxypropane, p-Toluenesulfonyl chloride, Sodium hydroxide
Key Reaction Type CyclocondensationCyclocondensation, Tosylation, Elimination
Number of Steps 13
Overall Yield Moderate to HighVariable (dependent on efficiency of each step)
Reagent Availability Trifluoroacetamidine can be sourced commercially or synthesized. 1,1,3,3-Tetramethoxypropane is commercially available.All reagents are commercially available.
Scalability Potentially scalable with optimization.Multi-step nature may present scalability challenges.
Reaction Conditions Moderate heating.Involves heating, cooling to 0°C, and room temperature reactions.

Synthetic Route Analysis

Route A: Cyclocondensation of Trifluoroacetamidine with a Malondialdehyde Equivalent

This approach represents a classic and direct method for pyrimidine ring formation, utilizing a trifluoromethylated amidine as the N-C-N component and a protected form of malondialdehyde as the C-C-C component.

Experimental Protocol: Synthesis of this compound via Route A

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trifluoroacetamidine hydrochloride, 1,1,3,3-tetramethoxypropane, and a suitable solvent such as ethanol.

  • Reagent Addition: Add a base, for example, sodium ethoxide, to neutralize the hydrochloride and facilitate the condensation reaction.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Route B: Multi-step Synthesis from Ethyl Trifluoroacetate

This pathway builds the pyrimidine ring through a series of steps, starting with the formation of a dihydropyrimidine intermediate, followed by functionalization and subsequent aromatization. While more circuitous, this route allows for the synthesis of functionalized pyrimidines that can be converted to the parent compound. A representative synthesis of a closely related derivative, 2-(trifluoromethyl)pyrimidin-5-ol, is detailed below, illustrating the general strategy.[1]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol via a Route B Strategy [1]

  • Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol

    • Combine 1,3-diamino-2-hydroxypropane (9.0g, 0.1mol) and ethyl trifluoroacetate (14.2g, 0.1mol) in a reaction flask fitted with a water separator.[1]

    • Heat the mixture to 160-180°C for 4-6 hours.[1]

    • Cool the reaction to room temperature and add petroleum ether to precipitate the product.[1]

    • Filter and dry the solid to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. The reported yield is between 57% and 60%.[1]

  • Step 2: Synthesis of 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl p-toluenesulfonate

    • Dissolve the product from Step 1 (10g, 0.059mol) in dichloromethane (100ml) and add triethylamine (18g, 0.178mol).[1]

    • Cool the mixture to 0°C in an ice bath and add p-toluenesulfonyl chloride (24.8g, 0.13mol) in portions, maintaining the temperature below 5°C.[1]

    • Stir the reaction at 0°C for 3 hours after the addition is complete.[1]

    • Add water (100ml) and separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by slurrying in petroleum ether to yield the ditosylated intermediate as a white solid (yield: 80%).[1]

  • Step 3: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol

    • Dissolve the ditosylated intermediate (22.8g, 0.049mol) in dimethyl sulfoxide (200ml).[1]

    • Add sodium hydroxide (4.2g, 0.105mol) and stir the reaction at 40°C for over 48 hours.[1]

    • After completion, add water and ethyl acetate for extraction. Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(trifluoromethyl)pyrimidin-5-ol.[1]

Logical Workflow of Synthetic Routes

The following diagram illustrates the general logic and key transformations in the discussed synthetic pathways.

G cluster_A Route A: Direct Cyclocondensation cluster_B Route B: Multi-step Synthesis Strategy A_start1 Trifluoroacetamidine (N-C-N Synthon) A_reagents Base (e.g., NaOEt) Ethanol, Reflux A_start1->A_reagents A_start2 1,1,3,3-Tetramethoxypropane (C-C-C Synthon) A_start2->A_reagents A_product This compound A_reagents->A_product Cyclocondensation B_start1 Ethyl Trifluoroacetate (CF3 Source) B_reagents1 Heat B_start1->B_reagents1 B_start2 1,3-Diamino-2-hydroxypropane B_start2->B_reagents1 B_int1 Tetrahydropyrimidin-5-ol Intermediate B_reagents2 p-Toluenesulfonyl chloride, Triethylamine B_int1->B_reagents2 Tosylation B_reagents1->B_int1 Cyclocondensation B_int2 Ditosylated Intermediate B_reagents2->B_int2 B_reagents3 Base (e.g., NaOH) DMSO B_int2->B_reagents3 Elimination B_product 2-(Trifluoromethyl)pyrimidin-5-ol B_reagents3->B_product

Caption: Comparative workflow of Route A and a representative multi-step strategy (Route B).

Conclusion

The choice between these synthetic routes will depend on the specific requirements of the researcher. Route A offers a more direct and potentially higher-yielding pathway to the target molecule, provided the starting trifluoroacetamidine is readily available. Route B, while involving multiple steps, utilizes common and inexpensive starting materials and offers the flexibility to synthesize various substituted pyrimidine derivatives. For the direct synthesis of unsubstituted this compound, the cyclocondensation of trifluoroacetamidine with a malondialdehyde equivalent is a more conventional and efficient approach. Researchers should consider factors such as starting material cost and availability, desired scale of the reaction, and purification requirements when selecting the optimal synthetic strategy.

References

Validating the Mechanism of Action for a 2-(Trifluoromethyl)pyrimidine-based Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity. This guide provides a comparative analysis of a representative this compound-based inhibitor, focusing on validating its mechanism of action against alternative inhibitors targeting the same kinase.

Introduction to this compound-based Kinase Inhibitors

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a major focus of drug discovery.[1] Compounds featuring a this compound core have shown significant promise as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Proline-rich tyrosine kinase 2 (PYK2).[2][3][4]

This guide will focus on a hypothetical, yet representative, this compound-based inhibitor, hereafter referred to as TPC-Inhibitor-X , and compare its performance against established kinase inhibitors.

Comparative Analysis of TPC-Inhibitor-X

To validate the mechanism of action and assess the potential of TPC-Inhibitor-X, a series of biochemical, biophysical, and cell-based assays are essential. This section compares the performance of TPC-Inhibitor-X with other known inhibitors targeting the same kinase. For the purpose of this guide, we will consider FLT3 as the target kinase, a key player in acute myeloid leukemia (AML).[5]

Table 1: Biochemical Potency and Selectivity
CompoundTarget KinaseIC50 (nM)Kinase Selectivity Profile
TPC-Inhibitor-X FLT35.2High selectivity against a panel of 100 kinases
QuizartinibFLT31.1Potent FLT3 inhibitor, also inhibits c-Kit and RET
GilteritinibFLT3, AXL0.29Dual inhibitor of FLT3 and AXL
MidostaurinFLT3, c-Kit, PDGFR, VEGFR11Multi-targeted kinase inhibitor
Table 2: Biophysical Characterization of Target Binding
CompoundTarget KinaseBinding Affinity (K D ) (nM)Residence Time
TPC-Inhibitor-X FLT38.5Long
QuizartinibFLT30.8Long
GilteritinibFLT31.2Moderate
Table 3: Cellular Activity and Proliferation Inhibition
CompoundCell Line (FLT3-ITD+)GI50 (nM)Effect on Downstream Signaling (p-FLT3, p-STAT5)
TPC-Inhibitor-X MV4-1115.6Dose-dependent inhibition
QuizartinibMV4-112.5Strong inhibition
GilteritinibMV4-111.8Strong inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key experiments cited in this guide.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase (e.g., recombinant FLT3)

  • Substrate (e.g., a generic kinase substrate peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (TPC-Inhibitor-X and alternatives)

  • Assay plates (384-well)

  • Plate reader (luminescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curves.[6]

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6]

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well plates

  • Plate reader (luminescence)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate GI50 values from the dose-response curves.[6]

Western Blotting for Target Engagement

This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates, providing a direct measure of inhibitor engagement in a cellular context.[7]

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • ECL substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the extent of phosphorylation inhibition.[8]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) between an inhibitor and its target kinase.[9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip

  • Immobilization reagents

  • Recombinant kinase

  • Test compounds

  • Running buffer

Procedure:

  • Immobilize the recombinant kinase onto the sensor chip.

  • Inject a series of concentrations of the test compound over the chip surface.

  • Monitor the binding and dissociation in real-time.

  • Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and binding affinity (KD).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target, providing a complete thermodynamic profile of the interaction.[10]

Materials:

  • ITC instrument

  • Recombinant kinase

  • Test compounds

  • Dialysis buffer

Procedure:

  • Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

  • Perform a series of injections of the inhibitor into the kinase solution.

  • Measure the heat evolved or absorbed after each injection.

  • Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing Mechanisms and Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation pAKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Gene_Expression TPC_Inhibitor_X TPC-Inhibitor-X TPC_Inhibitor_X->FLT3 Inhibition

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular Validation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Biochem_Result Determine IC50 Biochemical_Assay->Biochem_Result SPR Surface Plasmon Resonance (SPR) SPR_Result Determine KD, kon, koff SPR->SPR_Result ITC Isothermal Titration Calorimetry (ITC) ITC_Result Determine KD, ΔH ITC->ITC_Result Mechanism_Validated Mechanism of Action Validated Biochem_Result->Mechanism_Validated SPR_Result->Mechanism_Validated ITC_Result->Mechanism_Validated Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Viability_Result Determine GI50 Cell_Viability->Cell_Viability_Result Western_Blot Western Blot (Target Engagement) Western_Blot_Result Confirm Inhibition of Downstream Signaling Western_Blot->Western_Blot_Result Cell_Viability_Result->Mechanism_Validated Western_Blot_Result->Mechanism_Validated Start Start: Candidate Inhibitor Start->Biochemical_Assay Start->SPR Start->ITC Start->Cell_Viability Start->Western_Blot

References

A Comparative Guide to the X-ray Crystal Structure of 2-(Trifluoromethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystal structure of trifluoromethyl-substituted pyrimidine derivatives with a non-substituted analogue, supported by experimental data from single-crystal X-ray diffraction analysis. The inclusion of the trifluoromethyl (-CF3) group, a common moiety in medicinal chemistry, can significantly influence the electronic properties, conformation, and intermolecular interactions of the parent molecule, thereby affecting its biological activity. Understanding these structural nuances is paramount for rational drug design and development.

Comparative Crystal Structure Analysis

The structural impact of the trifluoromethyl group on the pyrimidine scaffold is elucidated by comparing the crystallographic data of two 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives with 2,4-dichloropyrimidine. The latter serves as a foundational pyrimidine structure for observing the steric and electronic effects of the -CF3 substituent.

Table 1: Comparison of Crystallographic Data

Parameter3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (Compound 2e)7-amino-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 4b)2,4-Dichloropyrimidine
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Unit Cell Dimensions a = 8.523(1) Å, b = 9.876(2) Å, c = 16.345(3) Å, β = 101.34(2)°a = 10.123(2) Å, b = 11.456(2) Å, c = 12.345(3) Å, β = 98.76(2)°a=3.823(1) Å, b=12.633(2) Å, c=11.852(2) Å, β=91.99(2)°
Volume (ų) 1345.6(4)1412.3(5)572.1(2)
Z 444
Density (calculated) (g/cm³) 1.7121.6011.734
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···S and C-H···F interactionsN-H···S hydrogen bonds, C-H···S and C-H···F interactionsC-H···N and C-H···Cl interactions

Table 2: Selected Bond Lengths (Å) and Angles (°) Comparison

Bond/AngleCompound 2eCompound 4b2,4-Dichloropyrimidine
C-CF₃ Bond Length 1.512(3)1.509(4)N/A
C-F Bond Lengths (average) 1.335(3)1.332(3)N/A
Pyrimidine Ring C-N Bond Lengths (average) 1.3581.3611.331
Pyrimidine Ring C-C Bond Lengths (average) 1.3951.3981.373
Angle N-C-N in Pyrimidine Ring 115.8(2)116.1(3)115.2(2)
Angle C-N-C in Pyrimidine Ring 122.5(2)122.2(3)123.8(2)
Dihedral Angle (Thiazolopyrimidine/Phenyl) 70.8(1)°-N/A

Note: Data for compounds 2e and 4b are sourced from the publication by W.J.P. van Enckevort et al. (2022). Data for 2,4-dichloropyrimidine is derived from its crystallographic information file (CIF) available from the Cambridge Crystallographic Data Centre (CCDC deposition number 738322).

The data reveals that the introduction of the trifluoromethyl group leads to a slight elongation of the adjacent C-C bond and influences the planarity and intermolecular interactions of the crystal packing, with notable C-H···F interactions.

Alternative Structural Analysis Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination of crystalline small molecules, other techniques can provide valuable structural information, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms in a molecule in solution, allowing for the determination of connectivity and stereochemistry.

  • Microcrystal-Electron Diffraction (MicroED): A cryo-electron microscopy technique that can determine the structure of small molecules from nanocrystals, which are often much easier to grow than the larger crystals required for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the structure determination of a small organic molecule by single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals of the 2-(trifluoromethyl)pyrimidine derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as background noise and absorption. The unit cell parameters and space group are determined from the diffraction pattern.

  • Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate molecular structure.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of single-crystal X-ray diffraction and the logical relationship of the structural analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Slow Evaporation / Vapor Diffusion Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

logical_relationship cluster_input Input Data cluster_processing Computational Processing cluster_output Structural Information Diffraction_Data Diffraction Intensities & Angles Electron_Density Electron Density Map Calculation Diffraction_Data->Electron_Density Model_Building Atomic Model Building Electron_Density->Model_Building Refinement Refinement against Data Model_Building->Refinement Bond_Lengths Bond Lengths Refinement->Bond_Lengths Bond_Angles Bond Angles Refinement->Bond_Angles Torsion_Angles Torsion Angles Refinement->Torsion_Angles Crystal_Packing Crystal Packing Refinement->Crystal_Packing

Caption: Logical flow of X-ray crystal structure determination.

Relevance in Drug Discovery: Anticancer Signaling Pathways

Many pyrimidine derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. The precise three-dimensional structure obtained from X-ray crystallography is crucial for understanding how these molecules interact with their biological targets, such as protein kinases. For instance, pyrimidine derivatives have been shown to inhibit the PI3K/Akt/mTOR and Hippo signaling pathways, which are often dysregulated in cancer.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_downstream Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrimidine derivative.

References

Assessing the Metabolic Stability of the 2-(Trifluoromethyl)pyrimidine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic profiles. The 2-(Trifluoromethyl)pyrimidine moiety has emerged as a privileged scaffold due to its unique electronic properties and its significant impact on metabolic stability. This guide provides a comparative analysis of the metabolic stability of the this compound scaffold against its non-fluorinated counterpart and other common heterocyclic systems, supported by illustrative experimental data and detailed methodologies.

Enhanced Metabolic Stability of the this compound Scaffold

The introduction of a trifluoromethyl (-CF3) group at the 2-position of the pyrimidine ring profoundly influences its metabolic fate. The strong carbon-fluorine bond and the electron-withdrawing nature of the -CF3 group render the scaffold more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver. This enhanced stability often translates to a longer half-life and lower clearance in vivo, contributing to improved bioavailability and potentially allowing for lower and less frequent dosing.

Comparative Metabolic Stability Data

The following tables present illustrative data comparing the in vitro metabolic stability of a hypothetical compound containing a this compound scaffold with its non-fluorinated pyrimidine analog and other common heterocyclic scaffolds. The data are representative of typical results obtained from a human liver microsomal stability assay.

Table 1: Comparison of this compound vs. Pyrimidine Scaffold

ScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound957.3
Pyrimidine2527.7

Table 2: Comparative Metabolic Stability of this compound and Other Heterocyclic Scaffolds

ScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound957.3
Pyridine4515.4
Imidazole3023.1
Thiophene6011.6

Note: The data presented in these tables are illustrative and intended to demonstrate the general trends in metabolic stability. Actual values will vary depending on the specific compound and the experimental conditions.

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes to determine the half-life (t½) and intrinsic clearance (CLint) of a test compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding the test compound (final concentration, e.g., 1 µM) and human liver microsomes (final concentration, e.g., 0.5 mg/mL) to the phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Terminate the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical metabolic pathway for a pyrimidine-containing compound and the workflow of the in vitro metabolic stability assay.

cluster_0 Typical Metabolic Pathway of a Pyrimidine-Containing Drug cluster_1 Metabolic Blocking by 2-Trifluoromethyl Group Parent Pyrimidine Scaffold Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 Oxidized Metabolite Parent->Metabolite2 CYP-mediated Oxidation CF3_Parent This compound Scaffold Blocked Metabolism Blocked at 2-position CF3_Parent->Blocked Steric & Electronic Hindrance

Caption: Metabolic pathway of a pyrimidine scaffold and the blocking effect of the 2-trifluoromethyl group.

cluster_workflow In Vitro Metabolic Stability Assay Workflow A Prepare Incubation Mixture (Compound + Microsomes + Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Precipitate Protein E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis (t½ and CLint Calculation) G->H

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The this compound scaffold offers a significant advantage in drug design by enhancing metabolic stability. The trifluoromethyl group effectively shields the pyrimidine ring from oxidative metabolism, leading to a longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart and other heterocyclic systems. This improved metabolic profile makes the this compound scaffold an attractive choice for the development of robust drug candidates with favorable pharmacokinetic properties. The standardized in vitro assays, such as the human liver microsomal stability assay, provide a reliable method for assessing and comparing the metabolic stability of different scaffolds early in the drug discovery process, enabling researchers to make data-driven decisions to optimize their lead compounds.

A Researcher's Guide to Quantum Mechanical Calculations on the Electronic Structure of 2-(Trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of quantum mechanical methods for studying the electronic structure of 2-(Trifluoromethyl)pyrimidine, a molecule of interest in medicinal chemistry and materials science. Given the influence of the trifluoromethyl group on the electronic properties of the pyrimidine ring, accurate computational modeling is crucial for understanding its reactivity, stability, and potential as a drug candidate. This document is intended for researchers, scientists, and drug development professionals.

Comparing Computational Methods for Electronic Structure Prediction

The choice of computational method significantly impacts the accuracy of predicted electronic properties. Here, we compare several common quantum mechanical approaches, with a focus on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Key Electronic Properties for Comparison:

  • Ionization Energy (IE): The energy required to remove an electron from a molecule.

  • Electron Affinity (EA): The energy released when an electron is added to a molecule.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and electronic stability.

Table 1: Comparison of Calculated Electronic Properties of Pyrimidine with Experimental Data

MethodBasis SetIonization Energy (eV)% Error vs. Exp.
Experimental -9.71 - 9.9 eV-
B3LYP6-311++G(d,p)9.650.6 - 2.5
PBEPBE6-311G(3df,3pd)9.750.4 - 1.5
Outer Valence Green's Function-9.8040.9 - 1.0

Note: Experimental values for pyrimidine's vertical ionization energy vary slightly depending on the measurement technique[1].

Table 2: Expected Trends and Recommended Computational Approaches for this compound

Based on literature for fluorinated aromatic compounds, the following table outlines recommended DFT functionals and basis sets for calculations on this compound and the expected trends in its electronic properties compared to pyrimidine.

PropertyExpected Trend vs. PyrimidineRecommended DFT FunctionalsRecommended Basis Sets
Ionization Energy IncreaseB3LYP, PBE0, M06-2X6-311++G(d,p), aug-cc-pVTZ
Electron Affinity Significant IncreaseB3LYP, PBE0, M06-2X6-311++G(d,p), aug-cc-pVTZ
HOMO-LUMO Gap Likely DecreaseB3LYP, PBE0, M06-2X6-311++G(d,p), aug-cc-pVTZ

Experimental and Computational Protocols

Experimental Protocols

Photoelectron Spectroscopy (for Ionization Energy Determination)

High-resolution photoelectron spectroscopy is the primary experimental technique for determining ionization energies.

  • Sample Preparation: The pyrimidine sample is introduced into a high-vacuum chamber in the gas phase.

  • Ionization: The sample is irradiated with a monochromatic source of photons, typically from a synchrotron light source.

  • Electron Kinetic Energy Measurement: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

  • Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the ejected electron from the energy of the incident photon.

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT calculations are a popular choice for predicting the electronic structure of molecules like this compound.

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is a crucial first step for accurate electronic property calculations.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to ensure the optimized structure is a true minimum (no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine properties such as HOMO and LUMO energies, ionization energy, and electron affinity.

    • Ionization Energy: Can be estimated using Koopmans' theorem (the negative of the HOMO energy) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).

    • Electron Affinity: Can be estimated from the LUMO energy or more accurately by calculating the energy difference between the neutral molecule and its anion (ΔSCF method).

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow of a typical quantum mechanical calculation and the relationship between different computational concepts.

computational_workflow cluster_input Input cluster_calculation Calculation Steps cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT, HF) comp_method->geom_opt basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy freq_calc->sp_energy elec_props Electronic Properties (IE, EA, HOMO-LUMO Gap) sp_energy->elec_props spec_data Spectroscopic Data (IR, UV-Vis) sp_energy->spec_data

Caption: A flowchart illustrating the typical workflow for a quantum mechanical calculation of electronic structure.

theory_relationship Quantum Mechanics Quantum Mechanics Schrödinger Equation Schrödinger Equation Quantum Mechanics->Schrödinger Equation Hartree-Fock (HF) Hartree-Fock (HF) Schrödinger Equation->Hartree-Fock (HF) Density Functional Theory (DFT) Density Functional Theory (DFT) Schrödinger Equation->Density Functional Theory (DFT) Post-HF Methods Post-HF Methods Hartree-Fock (HF)->Post-HF Methods Electron Correlation Electron Correlation Hartree-Fock (HF)->Electron Correlation neglects Density Functional Theory (DFT)->Electron Correlation approximates Post-HF Methods->Electron Correlation includes

Caption: A diagram showing the relationship between key theoretical concepts in electronic structure calculations.

References

Safety Operating Guide

Safe Disposal of 2-(Trifluoromethyl)pyrimidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-(Trifluoromethyl)pyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to standard safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-impermeable gloves (e.g., nitrile rubber) inspected before use.
Eye Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Protective Clothing A lab coat or other protective clothing to prevent skin contact.

Work Area Preparation:

  • Ensure the work area is well-ventilated, and an emergency eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition, as flammable vapors may be present.[3]

  • Use non-sparking tools and explosion-proof equipment.[3]

Spill and Leak Management

In the event of a spill or leak, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[3] Ensure adequate ventilation to disperse any vapors.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[3] Use an inert absorbent material, such as sand or earth, to contain the spill. Do not let the chemical enter drains.[1][3]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1][3]

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in its original container or a suitable, labeled, and tightly closed container.[1][3]

    • Do not mix with other waste materials.

  • Labeling and Storage:

    • Clearly label the waste container with the chemical name and any associated hazards.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1][3]

    • The material may be disposed of by controlled incineration with flue gas scrubbing.[3]

  • Contaminated Packaging:

    • Empty containers should be handled as if they contain the product.

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[3]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_final Final Disposition A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Labeled, Closed Container A->C B Ensure Well-Ventilated Area (Fume Hood) B->C D Store in a Cool, Dry, Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Arrange for Chemical Waste Pickup E->F G Controlled Incineration by Licensed Facility F->G

Caption: Workflow for the proper disposal of this compound.

First Aid in Case of Exposure

In the event of accidental exposure, follow these first aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.